molecular formula C5H3ClN4 B1586798 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 33050-36-1

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1586798
CAS No.: 33050-36-1
M. Wt: 154.56 g/mol
InChI Key: GPWWYWGHZHRRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine ( 33050-36-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, with a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol, serves as a critical synthetic intermediate for the generation of diverse pharmacologically active compounds . The chloro group at the 3-position and the inherent reactivity of the fused triazolopyridazine system make it an ideal substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for efficient parallel library synthesis . This compound is a privileged building block for developing potential therapeutic agents. It has been utilized as a core structure in the synthesis of analogs for central nervous system (CNS) targets, functioning as a selective muscarinic acetylcholine receptor (M1) antagonist . Furthermore, recent research has extended its application to oncology, where novel triazolo[4,3-b]pyridazine derivatives have been designed and synthesized as potent dual inhibitors of c-Met and Pim-1 kinases, demonstrating promising antitumor activity by inducing cell cycle arrest and apoptosis . The compound also serves as a precursor to various derivatives evaluated for antimicrobial activity . Predicted to have high gastrointestinal absorption and blood-brain barrier permeation, this scaffold is particularly valuable for designing CNS-active molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWWYWGHZHRRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363047
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33050-36-1
Record name 3-Chloro-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33050-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-triazolo[4,3-b]pyridazine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid, nitrogen-rich scaffold serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of a reactive chlorine atom on the pyridazine ring provides a crucial handle for synthetic modification, enabling the exploration of chemical space and the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel kinase inhibitors and other potential therapeutic agents. The triazolo[4,3-b]pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for various pharmacological activities, including antimicrobial and antitumor effects.[2][4]

Core Physicochemical and Structural Data

The fundamental properties of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
CAS Number 33050-36-1[1][5][6]
Molecular Formula C₅H₃ClN₄[5][6]
Molecular Weight 154.56 g/mol [5][6]
IUPAC Name 3-chloro-[1][2][3]triazolo[4,3-b]pyridazine[1]
Density 1.7±0.1 g/cm³[5]
LogP 1.19[5]
Storage Condition 2-8°C, under inert gas[5][7]

Synthesis and Mechanistic Insight

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is most commonly achieved through the chlorination of its corresponding hydroxyl precursor,[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one. This transformation is a critical step that installs the reactive chlorine handle.

Synthetic Pathway

A prevalent method involves the treatment of[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[8] The reaction proceeds by converting the hydroxyl group of the pyridazinone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis via Chlorination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. The product often precipitates as a solid.

  • Isolation: Collect the solid product by vacuum filtration. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the collected solid with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine from its pyridazinone precursor.

G cluster_synthesis Synthesis Workflow start Start: [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one step1 Add POCl₃ (Chlorinating Agent) start->step1 Reagent step2 Reflux (105-110°C, 4-6h) step1->step2 Reaction Condition step3 Quench with Ice Water step2->step3 Work-up step4 Neutralize (pH 7-8) step3->step4 step5 Isolate Product (Filtration/Extraction) step4->step5 end_node Purified 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine step5->end_node Purification

Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine stems primarily from the reactivity of the C3-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries.[2]

The electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogen atoms activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in drug discovery, enabling the synthesis of derivatives with tailored pharmacological profiles.[2][9]

Key Reactivity Diagram: Nucleophilic Substitution

G cluster_reaction Nucleophilic Aromatic Substitution (SNAr) reactant This compound product 3-Substituted Derivative reactant->product + Nu-H - HCl nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH

Caption: Key reaction pathway for derivatizing the triazolopyridazine core.

Spectroscopic Characterization

Confirmation of the structure and assessment of purity for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is relatively simple, showing characteristic signals for the protons on the pyridazine ring. The chemical shifts and coupling constants are diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule, including the key signal for the carbon atom bearing the chlorine.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight. The presence of chlorine results in a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio), which is a definitive indicator of its presence.[10]

Applications in Medicinal Chemistry and Drug Discovery

The triazolo[4,3-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various biological pathways. The 3-chloro derivative is a pivotal starting material for accessing these compounds.

  • Kinase Inhibition: Many derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are critical targets in oncology. Specifically, this scaffold has been instrumental in developing potent and selective inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer cell proliferation and survival.[11][12][13]

  • Antimicrobial Agents: The fused heterocyclic system has also been explored for its potential antimicrobial properties, with various derivatives showing activity against different bacterial strains.[4]

  • Other Therapeutic Areas: The versatility of the scaffold has led to its investigation in other areas, including the development of anxiolytics and anticonvulsants.[4]

Scaffold Diversification Diagram

G cluster_derivatives Potential Derivatives via C3 Substitution core Core Scaffold This compound amine Amine Derivatives (Anti-cancer) core->amine R-NH₂ ether Ether Derivatives core->ether R-OH thioether Thioether Derivatives (Antimicrobial) core->thioether R-SH

Caption: Diversification points of the core scaffold for drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

  • Hazard Identification: The compound is classified as an irritant (Xi).[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful if swallowed (H302).[14][15]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Use non-sparking tools and prevent the formation of dust and aerosols.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Recommended storage is at 2-8°C.[5]

References

  • Chemsrc. CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • PubChem. 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • Semantic Scholar. Reactivity of triazolo- and tetrazolopyridazines.
  • Lookchem. Cas 2942-32-7,6-chloropyrido[2,3-d][1][2][3]triazolo[4,3-b]pyridazine.
  • MDPI. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines.
  • RSC Publishing. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • NIH. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • NIH. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors.
  • NIH. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Preprints.org. Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives.
  • Beilstein Journal of Organic Chemistry. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • Google Patents. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

Sources

physical and chemical properties of 3-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Introduction: The Versatile Heterocyclic Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic selection of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of many biologically active molecules, and among these, the[1][2][3]triazolo[4,3-b]pyridazine core has emerged as a "privileged scaffold." This bicyclic aromatic system is a potent pharmacophore, integral to the development of targeted therapeutics.[4][5] This guide focuses on a key derivative and versatile building block: 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 33050-36-1).

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the compound's properties and its synthetic utility. We will explore its physicochemical characteristics, detailed synthesis protocols, core reactivity, and its proven applications, grounding all claims in verifiable data and established scientific literature.

Section 1: Core Physicochemical Properties

The physical properties of a synthetic intermediate dictate its handling, storage, and application in subsequent reactions. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically supplied as a white to off-white solid, a form that lends itself well to standard laboratory weighing and dissolution procedures.[6]

Data Summary Table

For ease of reference, the fundamental physicochemical properties are summarized below. These values are critical for reaction planning, solvent selection, and analytical method development.

PropertyValueSource(s)
CAS Number 33050-36-1[1][2]
Molecular Formula C₅H₃ClN₄[2][3]
Molecular Weight 154.56 g/mol [2][3]
Appearance White powder / Whitish gum[6]
Density 1.7 ± 0.1 g/cm³ (Predicted)[7]
LogP 1.19 (Predicted)[7]
Index of Refraction 1.792 (Predicted)[7]
Solubility and Storage
  • Solubility: While detailed quantitative solubility data is not widely published, empirical evidence from synthetic procedures indicates solubility in polar aprotic solvents like ethyl acetate and methanol mixtures. Its moderate predicted LogP suggests a balance of hydrophilicity and lipophilicity, a desirable trait in many drug development contexts.

  • Stability and Storage: As a chlorinated heterocycle, long-term stability is best maintained under controlled conditions. The recommended storage protocol is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2] This precaution mitigates potential degradation from atmospheric moisture and minimizes the risk of slow decomposition, ensuring the compound's purity and reactivity are preserved for downstream applications.

Section 2: Synthesis and Spectroscopic Elucidation

The reliable synthesis of this building block is crucial for its application. Several routes have been reported; however, a common and effective laboratory-scale method involves the chlorination of the corresponding triazolopyridazinol.

Experimental Protocol: Synthesis from[1][2][3]triazolo[4,3-b]pyridazin-3-ol

This protocol is based on established chlorination procedures for heterocyclic alcohols, utilizing a potent chlorinating agent like phosphorus trichloride (POCl₃) or phosphorus oxychloride.[6] The causality for this choice lies in the agent's efficacy in converting hydroxyl groups on electron-deficient rings to chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus trichloride (used as both reagent and solvent, approx. 10-15 volumes).

  • Heating: Stir the mixture at reflux for approximately 3 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a chilled aqueous solution of sodium hydroxide (e.g., 4N NaOH). This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The goal is to neutralize the excess phosphorus trichloride and adjust the pH.

  • Extraction: The resulting aqueous mixture is then thoroughly extracted with an organic solvent. A common choice is a 90:10 mixture of ethyl acetate/methanol to ensure the polarity is sufficient to extract the product.[6]

  • pH Adjustment & Re-extraction: The aqueous phase should be checked and, if still acidic, brought to a basic pH (e.g., pH 11) with concentrated NaOH. This ensures the deprotonation of any remaining product, maximizing its partitioning into the organic phase during a second extraction.[6]

  • Drying and Concentration: Combine all organic phases and dry them over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an off-white gum or solid, can be further purified. Recrystallization from a suitable solvent like ethyl acetate or purification via column chromatography on silica gel will yield the final 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a white powder.[6]

Synthesis Workflow Diagram

Synthesis_Workflow Start [1,2,4]triazolo[4,3-b]pyridazin-3-ol Process1 Reflux (3.5 h) Start->Process1 Reagent Phosphorus Trichloride (POCl₃) Reagent->Process1 Process2 Quench (aq. NaOH) Process1->Process2 Process3 Extract (EtOAc/MeOH) Process2->Process3 Process4 Dry & Concentrate Process3->Process4 End 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine Process4->End

Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. While detailed, assigned NMR spectra for this specific isomer are not prevalent in peer-reviewed literature, its identity is unequivocally confirmed by mass spectrometry.

  • Mass Spectrometry: The mass spectrum provides definitive evidence of successful synthesis. Electron spray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺ at m/z 155.[6] The characteristic isotopic pattern of a single chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) would also be observable, confirming the presence of the chloro-substituent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primary literature spectra are elusive, we can predict the expected signals based on the structure and data from close analogs like 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

    • ¹H NMR: The molecule possesses three aromatic protons. We would expect three distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the pyridazine ring would likely appear as doublets due to coupling with their ortho neighbors, while the proton on the triazole ring would be a singlet.

    • ¹³C NMR: Five signals corresponding to the five carbon atoms in the bicyclic system are expected. The carbon atom bonded to the chlorine (C3) would be significantly influenced by the electronegative halogen. The other carbons would appear in the typical aromatic region for such aza-heterocycles.

Section 3: Chemical Reactivity and Derivatization Potential

The synthetic value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine lies in its reactivity, which is dominated by the chloro-substituent at the 3-position. This position is activated towards nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide array of nucleophiles.

The causality for this reactivity stems from the electron-withdrawing nature of the fused triazole and pyridazine rings, which stabilizes the intermediate Meisenheimer complex formed during the SₙAr reaction. This makes the displacement of the chloride ion energetically favorable.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound is to serve as an anchor point for introducing diverse functional groups. This is the cornerstone of library synthesis in drug discovery programs. Common nucleophiles include:

  • Amines (R-NH₂): Reaction with primary or secondary amines is a foundational method for creating libraries of substituted aminotriazolopyridazines. These derivatives are extensively explored as kinase inhibitors.[4][8]

  • Alcohols/Phenols (R-OH): Formation of ether linkages by reacting with alcohols or phenols (often as their corresponding alkoxides/phenoxides) introduces new pharmacophoric elements.

  • Thiols (R-SH): Thioether derivatives are readily prepared via reaction with thiols, providing another avenue for structural diversification.

  • Organometallic Reagents: Cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to form new carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups at the 3-position.

Reactivity and Derivatization Diagram

Reactivity_Diagram cluster_0 Nucleophiles / Coupling Partners cluster_1 Derivative Scaffolds Core This compound Cl Product_Amine 3-Amino Derivative Core:f1->Product_Amine SₙAr Product_Ether 3-Ether Derivative Core:f1->Product_Ether SₙAr Product_Thioether 3-Thioether Derivative Core:f1->Product_Thioether SₙAr Product_CC 3-Aryl/Alkyl Derivative Core:f1->Product_CC Cross-Coupling Amine R-NH₂ (Amines) Amine->Product_Amine Alcohol R-OH (Alcohols) Alcohol->Product_Ether Thiol R-SH (Thiols) Thiol->Product_Thioether BoronicAcid R-B(OH)₂ (Boronic Acids) BoronicAcid->Product_CC

Caption: Key reactivity pathways for derivatizing the triazolopyridazine core.

Section 4: Applications in Research and Development

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is not merely a synthetic curiosity; it is a well-validated core in multiple areas of applied chemical research.

  • Oncology Drug Discovery: Derivatives of this scaffold have shown potent inhibitory activity against key cancer-related targets. For instance, novel substituted triazolo[4,3-b]pyridazines have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, which are implicated in tumor cell proliferation, survival, and metastasis.[4][5]

  • Infectious Disease Research: The scaffold is a critical component in the development of novel anti-parasitic agents. Leads for treating cryptosporidiosis, a severe diarrheal disease, have been identified based on this core structure.[9] Furthermore, related triazolopyrazine structures have been investigated for antimalarial activity.[10]

  • Agrochemicals: The inherent biological activity of the pyridazine ring system extends to agriculture. Derivatives are actively investigated for use as herbicides, fungicides, and plant growth regulators, leveraging the scaffold's ability to interact with biological targets in pests and plants.[11]

  • Materials Science: While less explored, the rigid, planar, and electron-deficient nature of this heterocyclic system makes it a candidate for incorporation into advanced materials, such as polymers requiring high thermal stability and specific electronic properties.[12]

Section 5: Safety and Handling

As with all laboratory chemicals, proper handling of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is essential.

  • Hazard Identification: It is classified with the hazard code "Xi," indicating it is an irritant.[7] Direct contact with eyes, skin, and mucous membranes should be avoided. Inhalation of the powder should be prevented.

  • Recommended PPE: Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: All manipulations should be performed within a chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the 2-8°C recommendation.[2]

By understanding and respecting these properties, researchers can safely and effectively harness the synthetic potential of this valuable heterocyclic building block.

References

  • Chemsrc. (n.d.). CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.[4][5]
  • PubChem. (n.d.). 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine.
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.[8]
  • Preis, A., et al. (2013). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • National Center for Biotechnology Information. (n.d.). 1,2,4-Triazolo(4,3-b)pyridazine.
  • Abdel-Ghani, T. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.[5]
  • Katrusiak, A., Bałoniak, S., & Katrusiak, A. (1996). Reactivity of triazolo- and tetrazolopyridazines. Polish Journal of Chemistry.
  • PubChemLite. (n.d.). 3-tert-butyl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • MDPI. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines.
  • Beilstein-Institut. (n.d.). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
  • Chem-Impex. (n.d.). 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine.
  • MDPI. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633.
  • Taylor & Francis Online. (2022). Synthesis, elucidation, DFT computations, Hirshfeld surface analysis and docking study of 6-chloro-3-[(4-fluoro-phenoxy)methyl][1][2][3]triazolo[4,3-b]pyridazine against fungi pathogen.
  • MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.

Sources

3-Chloro-triazolo[4,3-b]pyridazine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: A Core Scaffold in Modern Medicinal Chemistry

For drug discovery professionals, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple biological targets — is a cornerstone of efficient therapeutic development. The[1][2][3]triazolo[4,3-b]pyridazine ring system represents one such scaffold, particularly prominent in the design of kinase inhibitors. This guide provides a detailed technical overview of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, a key intermediate whose strategic chloro-substituent serves as a versatile handle for the synthesis of diverse and potent bioactive molecules. We will explore its fundamental properties, synthesis, chemical reactivity, and its pivotal role in the development of targeted therapeutics.

Core Molecular Profile and Isomeric Distinction

Accurate identification is paramount in chemical synthesis and drug development. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a specific isomer within a family of related compounds, and its properties are defined by the precise placement of the chlorine atom.

Key Identifiers:

  • IUPAC Name: 3-chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • CAS Number: 33050-36-1[4]

  • Molecular Formula: C₅H₃ClN₄[5]

Physicochemical Properties

PropertyValueSource
Molecular Weight 154.56 g/mol [5]
Exact Mass 154.0046238 Da[6]
LogP 1.19[3]
PSA (Polar Surface Area) 43.08 Ų[3]
Appearance White to Brown Solid[7]
Critical Isomeric Distinction

A common point of confusion arises from the existence of isomers, particularly 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS: 28593-24-0). Both isomers share the same molecular formula and weight, but the position of the chlorine atom dictates their reactivity and the ultimate structure of their derivatives. The 6-chloro isomer is frequently used in parallel synthetic efforts, making unambiguous identification by CAS number and analytical characterization essential for reproducible research.

Caption: Structures of the 3-chloro and 6-chloro isomers.

Synthesis and Handling

The preparation of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically achieved through the chlorination of its corresponding hydroxyl precursor. This transformation is a critical step in enabling subsequent derivatization.

Experimental Protocol: Chlorination of[1][2][3]Triazolo[4,3-b]pyridazin-3-ol

This protocol is based on established chemical literature for the conversion of a hydroxyl group on an electron-deficient heterocycle to a chloride.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[1][2][3]triazolo[4,3-b]pyridazin-3-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (approx. 10-15 volumes). Causality: POCl₃ serves as both the chlorinating agent and the solvent, providing a high-boiling medium to drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a weak base like sodium bicarbonate. This step neutralizes the excess acidic POCl₃ in a controlled manner.

  • Extraction: Extract the resulting aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the final product as a white powder.

Caption: Synthetic workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Storage and Handling
  • Storage: Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Recommended storage temperature is 2-8°C.

  • Safety: The compound is classified as an irritant. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Chemical Reactivity: The Chloro-Substituent as a Synthetic Handle

The true value of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in drug discovery lies in its engineered reactivity. The electron-withdrawing nature of the fused triazolopyridazine ring system makes the carbon atom at the C3 position electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr) . The chlorine atom serves as an excellent leaving group, allowing for the facile introduction of a wide array of nucleophiles.

This reactivity is the cornerstone of library synthesis for structure-activity relationship (SAR) studies. By reacting the 3-chloro intermediate with various amines, phenols, thiols, or other nucleophiles, researchers can systematically modify the scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_core Core Reactivity cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Diverse Derivatives Scaffold 3-Chloro-triazolo [4,3-b]pyridazine Amine_Deriv 3-Amino Derivatives Scaffold->Amine_Deriv + Nu-H (SnAr) Ether_Deriv 3-Ether Derivatives Scaffold->Ether_Deriv + Nu-H (SnAr) Thioether_Deriv 3-Thioether Derivatives Scaffold->Thioether_Deriv + Nu-H (SnAr) Amines Amines (R-NH2) Amines->Amine_Deriv Phenols Phenols (Ar-OH) Phenols->Ether_Deriv Thiols Thiols (R-SH) Thiols->Thioether_Deriv

Caption: SₙAr reactivity of the 3-chloro scaffold for library synthesis.

Applications in Drug Discovery

The triazolo[4,3-b]pyridazine scaffold has been successfully employed to generate potent inhibitors for several important classes of disease targets. The 3-chloro (and 6-chloro) isomers are the foundational starting points for these efforts.

Dual c-Met and Pim-1 Kinase Inhibition

The c-Met and Pim-1 kinases are critical targets in oncology, as their dysregulation is linked to tumor growth, proliferation, and metastasis.[1][9] Derivatives of triazolo[4,3-b]pyridazine have been designed as potent dual inhibitors. In this context, the scaffold serves as a rigid, planar core that orients substituents towards key interaction points within the ATP-binding pocket of the kinases. For example, synthetic schemes often start with a chloro-triazolopyridazine, where the chlorine is displaced by a hydrazine, which is then further elaborated to create molecules with optimized inhibitory activity.[1]

PIM Kinase Inhibition

The PIM kinase family (PIM-1, -2, and -3) is another high-value target in cancer therapy. The triazolo[4,3-b]pyridazine core has been used as a scaffold to develop novel PIM inhibitors.[5] By applying scaffold hopping strategies and building off the reactive chloro-intermediate, medicinal chemists have generated selective PIM-1/PIM-3 inhibitors and pan-PIM inhibitors with significant anti-proliferative activity in tumor cell lines.[5]

Antitubulin Agents

Beyond kinase inhibition, the rigid nature of the triazolo[4,3-b]pyridazine scaffold makes it an ideal bioisostere for conformationally flexible linkers in other drug classes. Researchers have designed potent antitubulin agents by replacing the easily isomerized cis-olefin linker of Combretastatin A-4 (a well-known mitosis inhibitor) with the triazolo[4,3-b]pyridazine ring.[10] This strategy locks the two aryl rings in a fixed orientation that is optimal for binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics and arresting cancer cells in the G2/M phase of the cell cycle.[10]

G cluster_applications Scaffold [1,2,4]Triazolo[4,3-b]pyridazine Core Kinase Kinase Inhibition (c-Met, Pim-1) Scaffold:f0->Kinase  Positions substituents in ATP-binding pocket Tubulin Antitubulin Activity (Colchicine Site) Scaffold:f0->Tubulin  Acts as a rigid linker to mimic bioactive conformation

Caption: Role of the scaffold in targeting different protein classes.

Spectral Characterization

Unambiguous characterization of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is essential.

  • Mass Spectrometry: In electrospray ionization (ESI-MS), the compound will show a protonated molecular ion peak [M+H]⁺ at m/z 155. A key diagnostic feature is the isotopic signature of chlorine: a second peak [M+H+2]⁺ will be observed at m/z 157 with approximately one-third the intensity of the m/z 155 peak.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridazine ring. The chemical shifts and coupling constants (J-values) will be characteristic of the 3-chloro substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five signals for the five unique carbon atoms in the heterocyclic core. The carbon atom directly attached to the chlorine (C3) will have a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.

Conclusion

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is more than a simple heterocyclic compound; it is a strategically designed building block that provides a reliable and versatile entry point into a medicinally significant chemical space. Its well-defined reactivity, centered on the SₙAr displacement of the C3-chlorine, empowers researchers to rapidly generate libraries of analogues for probing complex biological systems. From inhibiting key oncogenic kinases to disrupting the cytoskeleton of cancer cells, the derivatives originating from this scaffold have demonstrated significant therapeutic potential. For scientists and professionals in drug development, a thorough understanding of this core intermediate is essential for leveraging its power in the design of next-generation targeted therapies.

References

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
  • Patel, R. V., et al. (2021). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. Polycyclic Aromatic Compounds.
  • Li, Z., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem.

Sources

A Comprehensive Technical Guide to 3-Chloro-triazolo[4,3-b]pyridazine: Synthesis, Properties, and Applications in Drug Discovery

A Comprehensive Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will elucidate its chemical identity, synthesis, physicochemical and spectroscopic properties, reactivity, and its burgeoning role as a privileged scaffold in the design of targeted therapeutics.

Introduction and Chemical Identity

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic system comprising a triazole ring fused to a pyridazine ring. The presence of the chloro substituent at the 3-position provides a crucial handle for synthetic modifications, making it a versatile building block in medicinal chemistry.

IdentifierValue
IUPAC Name 3-chloro-[1][2][3]triazolo[4,3-b]pyridazine
CAS Number 33050-36-1[4]
Molecular Formula C₅H₃ClN₄[4]
Molecular Weight 154.56 g/mol [4]
Canonical SMILES C1=CC2=NN=C(N2N=C1)Cl[4]

Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is most commonly achieved through the chlorination of its corresponding hydroxyl precursor,[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one. This transformation is a critical step in accessing this versatile scaffold.

Synthetic Workflow

The overall synthetic strategy involves the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride or phosphorus trichloride.

SynthesisWorkflowA[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-oneCReaction under RefluxA->CReactantBChlorinating Agent (e.g., POCl₃ or PCl₃)B->CReagentDAqueous Workup (NaOH solution)C->DQuenchingEExtraction with Organic SolventD->EPhase SeparationFPurificationE->FCrude ProductG3-Chloro-[1,2,4]triazolo[4,3-b]pyridazineF->GFinal Product

Caption: Synthetic workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • [1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one

  • Phosphorus trichloride (PCl₃)

  • 4N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Methanol

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A mixture of[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one (e.g., 436 mg) in phosphorus trichloride (e.g., 6 cm³) is stirred at reflux for approximately 3.5 hours.

  • The reaction mixture is then carefully added to a 4N aqueous solution of sodium hydroxide to quench the excess chlorinating agent.

  • The resulting mixture is extracted with a 90:10 mixture of ethyl acetate/methanol.

  • The aqueous phase, which may still be acidic, is adjusted to a pH of 11 by the addition of concentrated sodium hydroxide.

  • A second extraction is performed with a 90:10 mixture of ethyl acetate/methanol.

  • The organic phases are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude material is taken up in ethyl acetate and washed with water.

  • The organic phase is again dried over magnesium sulfate, filtered, and evaporated to yield 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a white powder.

Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyValue
Physical State White powder[5]
Melting Point Not explicitly reported, though related derivatives have melting points in the range of 180-230°C.
Boiling Point Not available
Solubility Soluble in ethyl acetate and methanol mixtures.[5]
Density (computed) 1.7 g/cm³[6]
Spectroscopic Data

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 154 and an M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. A protonated molecular ion [M+H]⁺ at m/z 155 has been reported.[5]

Infrared (IR) Spectroscopy: Based on the structure and data from similar compounds like 3-chloro-6-methoxypyridazine, the IR spectrum is expected to exhibit characteristic absorption bands.[7]

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic rings)
1300-1000C-N stretching
850-750C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related[1][2][3]triazolo[4,3-b]pyridazine derivatives.

¹H NMR (Expected): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring.

¹³C NMR (Expected): The carbon NMR spectrum is anticipated to display five distinct signals for the five carbon atoms in the heterocyclic system.

Reactivity and Mechanism of Action

Chemical Reactivity

The chloro group at the 3-position of the triazolo[4,3-b]pyridazine core is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of various functional groups and the synthesis of diverse libraries of compounds. The reactivity is influenced by the electron-withdrawing nature of the fused heterocyclic system. Computational studies on related chlorodiazines suggest that the LUMO+1 orbital plays a significant role in dictating the susceptibility to nucleophilic attack.[8]

ReactivityAThis compoundCNucleophilic Aromatic Substitution (SNAr)A->CSubstrateBNucleophile (Nu⁻)B->CReagentD3-Substituted-[1,2,4]triazolo[4,3-b]pyridazine DerivativeC->DProduct

Caption: Reactivity of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine with nucleophiles.

Mechanism of Action in Drug Discovery

Derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The mechanism of action for these kinase inhibitors generally involves competitive binding at the ATP-binding site of the kinase.

The planar, nitrogen-rich triazolopyridazine core can form key hydrogen bonds and π-stacking interactions with the hinge region and other residues within the ATP-binding pocket of the target kinase. The substituent introduced at the 3-position (by displacing the chloro group) can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Mechanismcluster_0Kinase ATP-Binding SiteAHinge RegionBHydrophobic PocketC[1,2,4]triazolo[4,3-b]pyridazine DerivativeC->AHydrogen Bonds & π-stackingC->BHydrophobic InteractionsEInhibition of Kinase ActivityC->EDATPD->ACompetitive Binding

Caption: General mechanism of action for[1][2][3]triazolo[4,3-b]pyridazine-based kinase inhibitors.

Applications in Drug Discovery

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in the development of novel therapeutics, particularly in oncology.

Kinase Inhibitors
  • c-Met Inhibitors: Several derivatives have been developed as potent inhibitors of the c-Met receptor tyrosine kinase, which is implicated in tumor growth, metastasis, and angiogenesis. These compounds are being investigated as potential treatments for various cancers.[3][9]

  • PIM Kinase Inhibitors: The triazolopyridazine core has been utilized to develop inhibitors of PIM kinases, which are involved in cell survival and proliferation. These inhibitors have shown promise as anticancer agents.[10]

  • Dual c-Met/Pim-1 Inhibitors: The versatility of the scaffold has allowed for the design of dual inhibitors targeting both c-Met and Pim-1 kinases, potentially offering a broader spectrum of anticancer activity.[9]

  • LRRK2 Inhibitors: This scaffold has also been explored for the development of inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for therapeutic intervention in Parkinson's disease.[1]

Bromodomain Inhibitors

Recent studies have identified[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins. BET inhibitors are a promising class of epigenetic modulators with potential applications in cancer and inflammatory diseases.[11]

Other Therapeutic Areas

The[1][2][3]triazolo[4,3-b]pyridazine nucleus has also been investigated for other biological activities, including antiviral and antimicrobial properties, highlighting the broad therapeutic potential of this heterocyclic system.

Conclusion

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, coupled with the reactivity of the 3-chloro substituent, provides a versatile platform for the development of novel, targeted therapeutics. The demonstrated success of the[1][2][3]triazolo[4,3-b]pyridazine scaffold in generating potent kinase and bromodomain inhibitors underscores its importance and warrants further exploration by researchers and scientists in the pharmaceutical industry.

References

  • Triazolopyridazine LRRK2 kinase inhibitors. PubMed.
  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • [b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity rel
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH.
  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline deriv
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. NIH.
  • CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Chemsrc.
  • Pyridazine, 3-chloro-6-methoxy-. NIST WebBook.
  • 3-chloro[1][2][3]triazolo[4,3-b]pyridazine 33050-36-1 wiki. Guidechem.
  • 1,2,4-Triazolo(4,3-b)pyridazine. PubChem.
  • 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine | 33050-36-1. Biosynth.
  • 6-CHLORO-[1][2][3]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0. ChemicalBook.
  • Reactivity of triazolo- and tetrazolopyridazines. Semantic Scholar.
  • 6-chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine. ChemSynthesis.
  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872). DEA.gov.
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. LinkedIn.
  • 3-chloro[1][2][3]triazolo[4,3-b]pyridazine synthesis. ChemicalBook.
  • [1][2][3]triazolo[4,3-b]pyridazin-6-amine, N-[(3-chlorophenyl)methyl]-3-methyl- - Optional[1H NMR] - Spectrum. SpectraBase.
  • 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. Sigma-Aldrich.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.
  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. ORCA - Online Research @ Cardiff.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • 1506944-22-4|6-chloro-3-methoxy-[1][2][3]triazolo[4,3-b]pyridazine. BIOFOUNT.

The Triazolo[4,3-b]pyridazine Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Enduring Significance

The[1][2]triazolo[4,3-b]pyridazine core is a fused heterocyclic system that has garnered significant and sustained interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, planar structure and rich nitrogen content provide a unique three-dimensional arrangement for substituent placement, making it an exceptional scaffold for interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the discovery and historical development of this important heterocyclic motif, charting its journey from early synthetic explorations to its current status as a privileged scaffold in modern drug discovery. We will delve into the foundational synthetic methodologies, the evolution of its therapeutic applications, and provide detailed protocols for the preparation of key derivatives, offering a comprehensive resource for researchers and drug development professionals.

The Dawn of an Important Scaffold: Early Explorations and Foundational Syntheses

While the precise first synthesis of the unsubstituted[1][2]triazolo[4,3-b]pyridazine is not definitively documented in a single landmark paper, the pioneering work of Miroljub Tišler and Branko Stanovnik at the University of Ljubljana in the 1960s laid the essential groundwork for the systematic investigation of this and related azolopyridazine systems. Their extensive research into the chemistry of pyridazines and their fused heterocyclic derivatives was instrumental in establishing the fundamental synthetic routes and understanding the chemical reactivity of this scaffold.

One of the earliest and most fundamental methods for the construction of the[1][2]triazolo[4,3-b]pyridazine ring system involves the cyclization of a 3-hydrazinopyridazine precursor. This approach, which remains a cornerstone of many modern synthetic strategies, leverages the nucleophilicity of the exocyclic hydrazine nitrogen to attack an electrophilic carbon, which is either introduced as a one-carbon synthon or is part of the pyridazine ring itself, leading to the formation of the fused triazole ring.

Key Foundational Synthetic Pathways

The initial syntheses developed by early pioneers like Tišler and Stanovnik established two primary and versatile strategies for the construction of the triazolo[4,3-b]pyridazine core, which are illustrated below.

G cluster_0 Route A: Cyclization with One-Carbon Electrophiles cluster_1 Route B: Oxidative Cyclization of Hydrazones A 3-Hydrazinopyridazine C [1,2,4]Triazolo[4,3-b]pyridazine A->C Cyclocondensation B One-Carbon Electrophile (e.g., Formic Acid, Orthoesters) B->C D 3-Chloropyridazine F 3-Hydrazinopyridazine D->F Nucleophilic Substitution E Hydrazine E->F H Pyridazinyl Hydrazone F->H Condensation G Aldehyde/Ketone G->H J [1,2,4]Triazolo[4,3-b]pyridazine H->J Intramolecular Oxidative Cyclization I Oxidizing Agent (e.g., IBD, FeCl3) I->J

Caption: Foundational synthetic routes to the triazolo[4,3-b]pyridazine core.

These early methods provided the fundamental chemical language for accessing this scaffold and paved the way for the exploration of its derivatives and their potential applications.

The Evolution of a Privileged Scaffold in Medicinal Chemistry

For several decades following its initial discovery, the triazolo[4,3-b]pyridazine system remained a subject of academic interest, with studies focusing on its chemical properties and reactivity. However, the turn of the 21st century witnessed a surge in research into the biological activities of this scaffold, leading to its emergence as a "privileged" structure in drug discovery. This renaissance was driven by the discovery that the triazolo[4,3-b]pyridazine core could serve as an effective bioisostere for other heterocyclic systems and as a rigid platform for the precise orientation of pharmacophoric groups.

A Versatile Pharmacophore: Key Therapeutic Areas

The unique structural features of the triazolo[4,3-b]pyridazine scaffold have enabled its application in a wide array of therapeutic areas.

G Core {[1,2,4]Triazolo[4,3-b]pyridazine Core} Oncology Oncology Kinase Inhibition (c-Met, PIM, BRD4) Core->Oncology Metabolic Metabolic Diseases DPP-4 Inhibition Core->Metabolic Infectious Infectious Diseases Antitubercular, Antimalarial Core->Infectious CNS CNS Disorders GABA-A Receptor Modulation Core->CNS

Caption: Major therapeutic applications of the triazolo[4,3-b]pyridazine scaffold.

A significant breakthrough in the application of this scaffold came with the discovery of its potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[2] This has led to the development of numerous triazolo[4,3-b]pyridazine-based compounds as potential anti-cancer agents.[3]

Modern Synthetic Methodologies: Expanding the Chemical Space

Building upon the foundational work of early pioneers, contemporary synthetic chemists have developed a diverse toolbox of methods for the preparation and functionalization of the triazolo[4,3-b]pyridazine scaffold. These modern approaches often focus on efficiency, diversity, and the introduction of complex substituents to fine-tune the biological activity of the resulting compounds.

Key Modern Synthetic Strategies
StrategyDescriptionKey Features
Intramolecular Oxidative Cyclization This is a refinement of the classic approach, utilizing a range of mild and efficient oxidizing agents to effect the cyclization of pyridazinyl hydrazones.[3]High efficiency, broad substrate scope, often proceeds under mild conditions.
Scaffold Hopping and Bioisosteric Replacement The triazolo[4,3-b]pyridazine core is used to replace other heterocyclic systems in known active compounds to improve properties such as potency, selectivity, and pharmacokinetics.Rational drug design, improvement of ADME properties.
Multi-component Reactions One-pot reactions involving three or more starting materials to rapidly assemble complex triazolo[4,3-b]pyridazine derivatives.High atom economy, rapid generation of compound libraries.
Late-Stage Functionalization The introduction of new functional groups onto a pre-formed triazolo[4,3-b]pyridazine core, allowing for the rapid exploration of structure-activity relationships.Efficient SAR studies, access to novel derivatives.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of a representative 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazine, a common intermediate for further derivatization.

Protocol 1: Synthesis of 6-Chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol follows a classical two-step approach involving the formation of a pyridazinyl hydrazone followed by oxidative cyclization.

Step 1: Synthesis of 3-Chloro-6-(2-benzylidenehydrazinyl)pyridazine

  • To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in ethanol (50 mL) is added hydrazine hydrate (0.5 mL, 10 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Benzaldehyde (1.06 g, 10 mmol) is then added, and the mixture is refluxed for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyridazinyl hydrazone as a pale yellow solid.

Step 2: Oxidative Cyclization to 6-Chloro-3-phenyl-[1][2]triazolo[4,3-b]pyridazine

  • The 3-chloro-6-(2-benzylidenehydrazinyl)pyridazine (2.35 g, 10 mmol) from Step 1 is suspended in ethanol (50 mL).

  • A solution of ferric chloride (III) (1.62 g, 10 mmol) in ethanol (10 mL) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux for 6 hours, during which the color changes from yellow to dark brown.

  • The mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

G A 3,6-Dichloropyridazine C 3-Chloro-6-hydrazinylpyridazine A->C B Hydrazine Hydrate B->C E 3-Chloro-6-(2-benzylidenehydrazinyl)pyridazine (Hydrazone Intermediate) C->E D Benzaldehyde D->E G 6-Chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (Final Product) E->G Oxidative Cyclization F FeCl3 / Ethanol F->G

Caption: Workflow for the synthesis of a 6-chloro-3-phenyl derivative.

Biological Activity Landscape: A Summary of Key Findings

The therapeutic potential of the triazolo[4,3-b]pyridazine scaffold has been extensively explored, with a particular focus on oncology. The following table summarizes the inhibitory activities of selected derivatives against key biological targets.

Compound ClassTargetIC50 / ActivityReference
Triazolo[4,3-b]pyridazin-3-yl-quinolinesPIM-1 Kinase10-100 nM
3,6-Diaryl-[1][2]triazolo[4,3-b]pyridazinesTubulin Polymerization8-50 nM[1]
Triazolo-pyridazine-6-yl-piperazinesDipeptidyl Peptidase-4 (DPP-4)0.2-1.5 µM
Substituted[1][2]triazolo[4,3-b]pyridazinesc-Met/Pim-1 Dual Inhibition0.16-0.28 µM[2]
Substituted[1][2]triazolo[4,3-b]pyridazinesBRD4 BromodomainMicromolar IC50 values

Conclusion and Future Perspectives

The journey of the[1][2]triazolo[4,3-b]pyridazine scaffold, from its early synthetic explorations to its current prominence in medicinal chemistry, is a testament to its enduring value as a privileged heterocyclic system. The foundational work of pioneers such as Tišler and Stanovnik provided the chemical grammar that has enabled generations of scientists to explore the vast chemical space around this core. The scaffold's unique structural and electronic properties have made it a versatile platform for the development of potent and selective modulators of a wide range of biological targets.

Looking ahead, the future of triazolo[4,3-b]pyridazine chemistry is bright. The continued development of novel synthetic methodologies, including multi-component and late-stage functionalization reactions, will undoubtedly lead to the discovery of new derivatives with enhanced therapeutic properties. Furthermore, the application of this scaffold is expected to expand beyond oncology and metabolic diseases into other areas of unmet medical need. As our understanding of the intricate interplay between chemical structure and biological function deepens, the[1][2]triazolo[4,3-b]pyridazine scaffold is poised to remain a cornerstone of innovative drug discovery for years to come.

References

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 87-109.
  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(12), 1146-1151.
  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. (2020). Bioorganic Chemistry, 95, 103534.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2021). RSC Advances, 11(54), 34205-34223.
  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). Scientific Reports, 13(1), 10842.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2021). Molecules, 26(21), 6524.
  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. (2023). ResearchGate.
  • First Synthesis of the Novel Triazolo[3,4-b][1][3][5]Thiadiazoles and Triazolo[3,4-b][1][3][5]Thiadiazines Linked Chromeno[2,3-b]Pyridine. (2023). Polycyclic Aromatic Compounds, 43(2), 1245-1258.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4725.
  • Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. (2020). New Journal of Chemistry, 44(21), 8836-8849.
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). Molecules, 26(8), 2159.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules, 25(24), 5898.

Sources

The Triazolo[4,3-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This bicyclic heteroaromatic core, characterized by its unique electronic and steric properties, serves as a robust framework for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the triazolo[4,3-b]pyridazine core, with a particular focus on its burgeoning role in oncology. We will delve into its diverse pharmacological activities, explore the key molecular targets and associated signaling pathways, and provide detailed experimental protocols for the evaluation of its derivatives. Furthermore, this guide will present a critical analysis of structure-activity relationships (SAR) and highlight the clinical landscape of compounds featuring this remarkable heterocyclic core.

Introduction: The Rise of a Privileged Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a fused heterocyclic system comprising a 1,2,4-triazole ring fused to a pyridazine ring. Its rigid, planar structure and the strategic placement of nitrogen atoms create a unique chemical entity with the ability to participate in a multitude of non-covalent interactions with biological macromolecules. This inherent versatility has led to the exploration of triazolo[4,3-b]pyridazine derivatives across a spectrum of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and antiviral applications.[2] However, it is within the realm of oncology that this scaffold has truly distinguished itself, yielding a plethora of potent inhibitors against key cancer-driving targets.

Pharmacological Landscape: A Multitude of Therapeutic Applications

The biological activities of triazolo[4,3-b]pyridazine derivatives are remarkably diverse, a testament to the core's ability to be tailored for specific biological targets through synthetic modifications.

Anticancer Activity: A Dominant Focus

The most significant and extensively studied application of the triazolo[4,3-b]pyridazine core lies in the development of novel anticancer agents. Derivatives of this scaffold have demonstrated potent activity against a range of malignancies by targeting various hallmarks of cancer.

  • Kinase Inhibition: A predominant mechanism of action for many anticancer triazolo[4,3-b]pyridazines is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.

    • PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation. Several triazolo[4,3-b]pyridazine-based compounds have emerged as potent PIM kinase inhibitors.[4] For instance, a novel series of triazolo[4,3-b]pyridazine-based tricycles has been developed, demonstrating a selective PIM-1/PIM-3 biochemical profile.[4]

    • c-Met Kinase: The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades that promote tumor growth, invasion, and metastasis.[5] Triazolo[4,3-b]pyridazine derivatives have been successfully designed as potent inhibitors of c-Met.[5]

    • Dual c-Met/PIM-1 Inhibition: Recognizing the interplay between different signaling pathways in cancer, researchers have developed dual inhibitors targeting both c-Met and PIM-1 kinases. One such derivative, compound 4g , exhibited potent inhibitory activity against both enzymes with IC50 values of 0.163 µM for c-Met and 0.283 µM for PIM-1.[2][3][6]

    • Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily associated with Parkinson's disease, LRRK2 is also being investigated as a potential target in some cancers. Triazolo[4,3-b]pyridazines have been identified as potent inhibitors of both wild-type and mutant LRRK2.[7]

  • Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogs of the natural tubulin inhibitor combretastatin A-4 (CA-4).[8] These compounds effectively inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Compound 4q from this series displayed highly potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range and an IC50 of 1.80 µM for tubulin polymerization inhibition.[8]

Other Therapeutic Areas

Beyond oncology, the triazolo[4,3-b]pyridazine scaffold has shown promise in other therapeutic domains:

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have exhibited significant anti-inflammatory and analgesic properties.

  • Antimicrobial and Antiviral Activity: The core has been incorporated into molecules with activity against various microbial and viral pathogens.[2][9]

  • Anxiolytic and Anticonvulsant Activity: Some triazolo[4,3-b]pyridazine derivatives have demonstrated effects on the central nervous system, suggesting potential as anxiolytic or anticonvulsant agents.[2]

Key Molecular Targets and Signaling Pathways

The therapeutic effects of triazolo[4,3-b]pyridazine derivatives are underpinned by their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.

Kinase-Mediated Signaling Pathways
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The dual c-Met/PIM-1 inhibitor 4g was found to decrease the levels of phosphorylated PI3K, Akt, and mTOR, indicating its ability to suppress this pro-survival pathway.[2][3][6]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of apoptotic proteins Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazolo_pyridazine Triazolo[4,3-b]pyridazine Derivative (e.g., 4g) Triazolo_pyridazine->RTK Inhibition Triazolo_pyridazine->PI3K Downstream Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazolo[4,3-b]pyridazine derivatives.

  • JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. While direct inhibition of JAKs by triazolo[4,3-b]pyridazines is an area of active investigation, the related triazolopyridine scaffold has yielded selective JAK1 inhibitors like filgotinib, suggesting the potential of this broader class of compounds to target this pathway.[10]

Microtubule Dynamics

As previously mentioned, certain triazolo[4,3-b]pyridazine derivatives directly interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.

Tubulin_Polymerization Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules CellCycleArrest G2/M Arrest Depolymerization->Tubulin_dimers Triazolo_pyridazine Triazolo[4,3-b]pyridazine Derivative (e.g., 4q) Triazolo_pyridazine->Polymerization Inhibition Triazolo_pyridazine->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by triazolo[4,3-b]pyridazine derivatives leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the core structure.

  • For PIM-1 Kinase Inhibition: SAR studies have revealed that substitutions at the C-6 position of the triazolo[4,3-b]pyridazine core can significantly influence PIM-1 inhibitory activity and antiproliferative effects.

  • For c-Met Kinase Inhibition: The electronic properties of the core have a substantial impact on the π-stacking interactions with Tyr1230 in the c-Met active site. The[1][2][6]triazolo[4,5-b]pyrazine core, a related isomer, has shown high potency.

  • For Antitubulin Activity: In the 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazine series, the presence of a 3,4,5-trimethoxyphenyl group on one of the aryl rings and specific substitutions on the other, such as a 3-amino-4-methoxyphenyl moiety, are crucial for potent antiproliferative activity.[8]

Quantitative Data Summary

The following tables summarize the in vitro biological data for representative triazolo[4,3-b]pyridazine derivatives.

Table 1: Kinase Inhibitory Activity of Selected Triazolo[4,3-b]pyridazine Derivatives

CompoundTarget Kinase(s)IC50 (µM)Reference
4g c-Met0.163 ± 0.01[2][3][6]
PIM-10.283 ± 0.01[2][3][6]
4q Tubulin Polymerization1.80[8]
12e c-Met-[5]
ETP-47453 analog PIM-1/PIM-3-[4]

Table 2: Antiproliferative Activity of Selected Triazolo[4,3-b]pyridazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4q SGC-7901 (Gastric)0.014[8]
A549 (Lung)0.008[8]
HT-1080 (Fibrosarcoma)0.012[8]
12e A549 (Lung)1.06 ± 0.16[5]
MCF-7 (Breast)1.23 ± 0.18[5]
HeLa (Cervical)2.73 ± 0.33[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of triazolo[4,3-b]pyridazine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to assess the inhibitory activity of compounds against a specific kinase.

  • Compound Preparation: Prepare a stock solution of the triazolo[4,3-b]pyridazine derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection: Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-b]pyridazine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol allows for the determination of the cell cycle distribution of a cell population.

  • Cell Treatment: Treat cells with the triazolo[4,3-b]pyridazine derivative for a defined period.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells.

    • Annexin V-positive, PI-negative: Early apoptotic cells.

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-positive: Necrotic cells.

Clinical Landscape and Future Perspectives

While many triazolo[4,3-b]pyridazine derivatives have shown promising preclinical activity, their translation to the clinic is an ongoing process. A search of clinical trial databases reveals that related fused triazole-containing heterocyclic compounds are under investigation for various indications. The continued exploration of the triazolo[4,3-b]pyridazine scaffold, with a focus on optimizing pharmacokinetic and pharmacodynamic properties, holds significant promise for the development of next-generation targeted therapies. Future research will likely focus on developing more selective inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to guide patient selection.

Conclusion

The[1][2][3]triazolo[4,3-b]pyridazine core represents a highly versatile and privileged scaffold in drug discovery. Its unique structural features have enabled the development of a wide range of biologically active compounds, particularly in the field of oncology. The ability of its derivatives to potently and often selectively inhibit key cancer-related targets such as PIM kinases, c-Met, and tubulin underscores its therapeutic potential. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to facilitate further research and development of novel therapeutics based on this remarkable heterocyclic system. As our understanding of the complex signaling networks in disease continues to grow, the triazolo[4,3-b]pyridazine core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109.
  • Pathan, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(41), 30346-30363.
  • Pathan, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. ResearchGate.
  • Pathan, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(9), 843-848.
  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors.
  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7236-7253.
  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109.
  • ResearchGate. (n.d.). Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase.
  • Li, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(27), 16733-16747.
  • Van Rompaey, P., et al. (2013). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 56(8), 3435-3457.
  • ResearchGate. (n.d.). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors.
  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2329.
  • Oh, S., et al. (2011). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 442-446.
  • Kumar, A., et al. (2023). Triazolo-linked benzimidazoles as tubulin polymerization inhibitors and DNA intercalators: Design, synthesis, cytotoxicity, and docking studies. Archiv der Pharmazie, 356(4), e2200449.
  • Mohamed, M. S., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(21), 6485.
  • Szabó, I., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2139.
  • Pathan, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar.
  • Kamal, A., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(8), 4001.
  • Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973.
  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.
  • Wang, Y., et al. (2021). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 26(11), 3182.

Sources

The Ascendance of Triazolopyridazines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets in a specific and potent manner. Among these, the triazolopyridazine core, a fused heterocyclic system comprising a triazole and a pyridazine ring, has garnered significant attention. Its rigid, planar structure and rich electronic properties provide an ideal foundation for the design of highly selective and efficacious drug candidates. This guide offers an in-depth exploration of triazolopyridazine derivatives, from their fundamental chemical properties to their diverse applications in modern drug discovery, providing researchers and drug development professionals with a comprehensive technical resource.

The versatility of the triazolopyridazine scaffold lies in its isomeric diversity. The fusion of the triazole and pyridazine rings can occur in several orientations, giving rise to distinct isomeric systems, each with a unique electronic distribution and steric profile. The most commonly encountered isomers in medicinal chemistry include[1][2][3]triazolo[4,3-b]pyridazine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[4,5-c]pyridazine, among others.[5][6] The specific arrangement of nitrogen atoms within the fused ring system profoundly influences the molecule's ability to form hydrogen bonds and other non-covalent interactions with biological targets, thereby dictating its pharmacological profile.[5][6] Understanding the nuances of these isomeric forms is paramount for the rational design of targeted therapies.

A Spectrum of Biological Activities: Targeting Disease with Precision

Triazolopyridazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in numerous therapeutic areas. Their ability to modulate the function of key proteins implicated in disease pathogenesis has been extensively documented.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The fight against cancer represents a major focus for the application of triazolopyridazine derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition:

  • c-Met Inhibitors: The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth and metastasis in a variety of cancers.[2][3] Several triazolopyridazine derivatives have been developed as potent and selective inhibitors of c-Met.[3][7] These compounds typically bind to the ATP-binding site of the kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][4] This blockade of c-Met signaling leads to the inhibition of cancer cell proliferation, survival, and invasion.[4] The triazolopyridazine core often forms crucial hydrogen bond interactions with the hinge region of the c-Met kinase domain, a key determinant of binding affinity.[4]

  • JAK Inhibitors: The Janus kinase (JAK) family of tyrosine kinases plays a central role in cytokine signaling through the JAK-STAT pathway, which is frequently dysregulated in inflammatory diseases and cancers.[8][9] Triazolopyridine-based compounds, such as Filgotinib, have emerged as selective JAK1 inhibitors.[9] By blocking JAK1 activity, these molecules can modulate the inflammatory responses that contribute to tumor progression.

  • Other Kinase Targets: The therapeutic reach of triazolopyridazine-based kinase inhibitors extends to other important targets, including Leucine-rich repeat kinase 2 (LRRK2), implicated in Parkinson's disease, and p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses.[3]

Induction of Apoptosis and Cell Cycle Arrest:

Beyond kinase inhibition, certain triazolopyridazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, a series of 1,2,3-triazolopyridazinone derivatives have been identified as potential inducers of caspase-3, a key executioner enzyme in the apoptotic cascade.[10] These compounds can trigger the apoptotic pathway, leading to the selective elimination of malignant cells.[10] Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation.[1][11]

Table 1: Anticancer Activity of Representative Triazolopyridazine Derivatives

Compound ClassTarget(s)Example IC₅₀ ValuesCancer Cell Line(s)Reference(s)
[1][2][3]Triazolo[4,3-b]pyridazinesc-Met0.090 µMA549, MCF-7, HeLa[4]
Pyrazolo[4,3-e][1][2][3]triazolo[4,3-c]pyrimidinesEGFR7.01 - 48.28 µMHCC1937, HeLa[1]
7,8-Dihydro-[1][2][3]triazolo[4,3-b]pyridazinesAnti-CryptosporidiumEC₅₀ of 1.2 µMC. parvum[2]
1,2,3-TriazolopyridazinonesCaspase-330.66 - 184.72 µMA549, MCF-7[10]
Antiviral, Anti-inflammatory, and CNS Activities

The therapeutic potential of triazolopyridazines extends beyond oncology. Novel derivatives have shown promising activity against a range of viruses, including enterovirus 71 (EV71) and coxsackievirus B3 (CVB3) and B6 (CVB6).[2] The mechanism of antiviral action is an active area of investigation, with some evidence pointing towards the inhibition of viral replication processes.

In the realm of inflammatory diseases, triazolopyridazine-based compounds have been explored as inhibitors of key inflammatory mediators. Their ability to modulate kinase signaling pathways, such as the p38 MAPK pathway, underscores their potential as anti-inflammatory agents.

Furthermore, the rigid scaffold of triazolopyridazine has proven amenable to the development of agents targeting the central nervous system (CNS). Derivatives have been investigated for their potential as anxiolytics and for other CNS-related disorders, highlighting the broad applicability of this versatile chemical core.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of triazolopyridazine derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.

For anticancer agents targeting kinases , several key SAR principles have emerged:

  • The Triazolopyridazine Core: This bicyclic system serves as a critical anchor, often forming hydrogen bonds with the hinge region of the kinase active site. The specific isomer of the core can influence the geometry of these interactions.

  • Substituents at the 3- and 6-positions of[1][2][3]triazolo[4,3-b]pyridazine: These positions are frequently modified to enhance potency and selectivity. Aromatic or heteroaromatic groups at these positions can engage in additional hydrophobic and π-stacking interactions within the ATP-binding pocket. For example, in c-Met inhibitors, specific substitutions at these positions are crucial for achieving high affinity and selectivity.[3][4]

  • Linker Moiety: The nature of the linker connecting the triazolopyridazine core to other pharmacophoric elements can significantly impact activity. Flexible or rigid linkers can be employed to optimize the orientation of the molecule within the target's binding site.

For anti-inflammatory agents , SAR studies have often focused on modulating the physicochemical properties of the molecules to improve cell permeability and target engagement. The introduction of polar groups can enhance solubility, while lipophilic moieties can improve membrane penetration.

Synthetic Strategies: Constructing the Triazolopyridazine Core

The synthesis of the triazolopyridazine scaffold can be achieved through several versatile and efficient routes. The choice of synthetic strategy often depends on the desired substitution pattern and the specific isomer being targeted.

General Synthesis of[1][2][3]Triazolo[4,3-b]pyridazines

A common and effective method for the synthesis of the[1][2][3]triazolo[4,3-b]pyridazine core involves the cyclization of a 3-hydrazinopyridazine intermediate.

Experimental Protocol: Synthesis of a 6-phenyl-[1][2][3]triazolo[4,3-b]pyridazine derivative

  • Step 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-3-pyridazinone. An appropriate aromatic hydrocarbon (e.g., benzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield a β-aroyl propionic acid. This intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring.

  • Step 2: Synthesis of 3-chloro-6-phenylpyridazine. The pyridazinone from Step 1 is heated with phosphorus oxychloride (POCl₃) to yield the corresponding 3-chloro-6-phenylpyridazine.

  • Step 3: Synthesis of 3-hydrazino-6-phenylpyridazine. The 3-chloro-6-phenylpyridazine is then reacted with hydrazine hydrate to substitute the chlorine atom with a hydrazino group.

  • Step 4: Cyclization to form the triazole ring. The 3-hydrazino-6-phenylpyridazine is reacted with an appropriate one-carbon synthon, such as an aroyl chloride, to effect the cyclization and formation of the fused triazole ring, yielding the final 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazine derivative.[12]

Caption: General synthetic workflow for[1][2][3]triazolo[4,3-b]pyridazine derivatives.

Mechanisms of Action: Visualizing the Impact on Cellular Signaling

To fully appreciate the therapeutic potential of triazolopyridazine derivatives, it is essential to understand their impact on cellular signaling pathways. As potent kinase inhibitors, these compounds can effectively shut down aberrant signaling cascades that drive disease progression.

Inhibition of the c-Met Signaling Pathway

Triazolopyridazine-based c-Met inhibitors block the initial step of a critical oncogenic pathway. By preventing the autophosphorylation of the c-Met receptor, they halt the recruitment and activation of downstream signaling molecules, thereby inhibiting cell proliferation, survival, and migration.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds Triazolo_Inhibitor Triazolopyridazine c-Met Inhibitor Triazolo_Inhibitor->cMet Inhibits Autophosphorylation AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Invasion) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK1->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Triazolo_Inhibitor Triazolopyridine JAK1 Inhibitor Triazolo_Inhibitor->JAK1 Inhibits Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription

Caption: Modulation of the JAK-STAT pathway by a triazolopyridine JAK1 inhibitor.

Protocols for Biological Evaluation: A Self-Validating System

The rigorous evaluation of the biological activity of newly synthesized triazolopyridazine derivatives is essential for their advancement as potential drug candidates. Standardized and validated assays are crucial for obtaining reliable and reproducible data.

Protocol: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound against the c-Met kinase.

  • Reagents and Materials: Recombinant human c-Met kinase, a suitable peptide substrate, ATP, kinase reaction buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure: a. Prepare serial dilutions of the test compound in the kinase reaction buffer. b. In a 96-well plate, add the recombinant c-Met kinase and the peptide substrate. c. Add the diluted test compound or vehicle (DMSO) to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: MTT Cytotoxicity Assay

This assay is widely used to assess the effect of a compound on cell viability.

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolopyridazine derivative for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The triazolopyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a plethora of biologically active molecules with therapeutic potential across a wide range of diseases. Their success as kinase inhibitors, in particular, highlights the power of structure-based drug design in targeting specific nodes in disease-driving signaling pathways. The continued exploration of the chemical space around this versatile core, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics. As our knowledge of the molecular basis of disease expands, the triazolopyridazine scaffold is poised to remain a cornerstone of innovative drug discovery efforts, offering a robust and adaptable platform for the creation of novel medicines that can address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghorbani, M., Al-Farhan, K., & Fun, H. K. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2943. [Link]
  • Appleby, T. C., Whittington, D. A., El-Kattan, A., Blevitt, J. M., Chen, Y., & Wang, X. (2018). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS infectious diseases, 4(11), 1645–1653. [Link]
  • Zhang, Q., Liu, X., Gan, W., Wu, J., Zhou, H., Yang, Z., ... & Zhu, W. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(39), 25301-25315. [Link]
  • Boezio, A. A., Berry, L., Albrecht, B. K., Bauer, D., Bellon, S. F., De Savi, C., ... & Whittington, D. A. (2009). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Bioorganic & medicinal chemistry letters, 19(22), 6347–6352. [Link]
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosari, M. S., Al-Zehouri, A. A., Al-Shaikh, M. A., & Abdel-Maksoud, M. S. (2018).
  • Menet, C. J., Fletcher, S. R., Van Lommen, G., Geney, R., Blanc, J., Smits, K., ... & Van Rompaey, L. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323–9342. [Link]
  • Van Rompaey, L., Galien, R., van der Aar, E. M., Clement-Lacroix, P., Nelles, L., Smits, K., ... & Brys, R. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of rheumatoid arthritis. The Journal of Immunology, 191(7), 3568-3577. [Link]
  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2019). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. Medicinal Chemistry Research, 28(1), 115-128. [Link]
  • Boezio, A. A., Berry, L., Albrecht, B. K., Bauer, D., Bellon, S. F., De Savi, C., ... & Whittington, D. A. (2009). Discovery and optimization of a potent and selective triazolopyridinone series of c-Met inhibitors. Bioorganic & medicinal chemistry letters, 19(22), 6353–6358. [Link]
  • Albrecht, B. K., Bellon, S. F., Boezio, A. A., Booker, S. K., Boren, B. C., Choquette, D. M., ... & Whittington, D. A. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of medicinal chemistry, 51(10), 2857–2860. [Link]
  • Wang, X., He, Y., Zhang, Q., Yin, J., & He, G. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]
  • Boezio, A. A., Berry, L., Albrecht, B. K., Bauer, D., Bellon, S. F., De Savi, C., ... & Whittington, D. A. (2009). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Bioorganic & medicinal chemistry letters, 19(22), 6347–6352. [Link]
  • Yilmaz, I., Kocyigit-Kaymakcioglu, B., & Gurdere, M. B. (2020). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22579. [Link]
  • Gómez-Jeria, J. S. (2021). General formulas of triazolopyridine derivatives Table 1: Molecules and hA 1 binding affinity.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 21(11), 1530. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. Bioorganic & medicinal chemistry, 12(8), 1935–1945. [Link]
  • Jones, G. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4725. [Link]
  • Course Content. (n.d.). Nomenclature of Heterocyclic compounds. coursecontent.uobabylon.edu.iq. [Link]
  • Jones, G. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
  • Keesara, S. R., Bolla, R., Bharathkumar, H., Andugulapati, S. B., Gundekari, S., & Varkolu, M. (2021). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives.
  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. www.acdlabs.com. [Link]
  • Heterocyclic Chemistry. (n.d.). slideplayer.com. [Link]
  • Wang, X., He, Y., Zhang, Q., Yin, J., & He, G. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]
  • Amr, A. E. G. E., & Abdulla, M. M. (2006). Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines. Archiv der Pharmazie, 339(11), 607-614. [Link]
  • Huang, R., Xia, M., Nguyen, D. T., & Simeonov, A. (2016). Quantitative bioactivity signatures of dietary supplements and natural products. Toxicology and applied pharmacology, 302, 33–46. [Link]
  • Alanazi, A. M., El-Azab, A. S., El-Tahir, K. E., & Abdel-Aziz, A. A. M. (2017). Design and Synthesis of 1,2,4-Triazolo[3,2-b]-1,3,5-thiadiazine Derivatives as a Novel Template for Analgesic/Anti-Inflammatory Activity. Archiv der Pharmazie, 350(7), 1700030. [Link]
  • Clark, A. R., & Malcova, K. (2020). Basic Mechanisms of JAK Inhibition. Frontiers in immunology, 11, 1429. [Link]
  • Huang, R., Xia, M., Nguyen, D. T., & Simeonov, A. (2016). Quantitative bioactivity signatures of dietary supplements and natural products. Toxicology and applied pharmacology, 302, 33-46. [Link]
  • Clark, A. R., & Malcova, K. (2020). Basic Mechanisms of JAK Inhibition. Frontiers in immunology, 11, 1429. [Link]
  • Sharma, V., & Singh, H. (2018). Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. The Pharmaceutical and Chemical Journal, 5(2), 125-131. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-triazolo[4,3-b]pyridazine for Research and Development

An In-depth Technical Guide to the Safe Handling of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine for Research and Development

Introduction: Navigating the Chemistry and Risks of a Privileged Scaffold

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a heterocyclic building block of significant interest in contemporary drug discovery and medicinal chemistry. Its rigid, nitrogen-rich scaffold serves as a versatile starting point for the synthesis of compounds targeting a range of biological pathways, including c-Met and Pim-1 kinases, which are implicated in oncology.[4][5] The utility of this compound as a reactive intermediate, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. The chloro-substituent, in particular, imparts a reactive electrophilic site, facilitating nucleophilic substitution reactions that are central to its synthetic applications.[6]

This guide provides an in-depth examination of the safety and handling considerations for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, tailored for researchers and drug development professionals. It is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity. It is imperative to note that while comprehensive, this guide draws upon data from structurally related compounds due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific molecule. Therefore, all procedures must be conducted as part of a thorough, compound-specific risk assessment.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards.

PropertyValueSource
Chemical Formula C₅H₃ClN₄[7]
Molecular Weight 154.56 g/mol [7]
CAS Number 33050-36-1[1][2][3][7][8]
Appearance White powder or brown solid[9]
Storage Temperature 2-8°C, under inert gas

Hazard Identification (Inferred from Related Compounds):

Due to the absence of a specific SDS for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, the following hazard classifications are inferred from the closely related 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine and methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate.[10][11] It is crucial to handle the target compound as if it possesses these hazards until more specific data becomes available.

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Core Directive: A Risk-Based Approach to Handling

The overarching principle for handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a comprehensive risk assessment that considers the scale of the experiment, the specific manipulations involved, and the potential for exposure.

Gcluster_0Risk Assessment WorkflowIdentify HazardsIdentify HazardsAssess Exposure PotentialAssess Exposure PotentialIdentify Hazards->Assess Exposure PotentialChemical PropertiesImplement ControlsImplement ControlsAssess Exposure Potential->Implement ControlsExperimental ProtocolReview and RefineReview and RefineImplement Controls->Review and RefinePost-Experiment DebriefReview and Refine->Identify HazardsNew Information

Caption: Risk assessment workflow for handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Experimental Protocols: From Benchtop to Quench

Personal Protective Equipment (PPE): The First Line of Defense

Given the inferred hazards, a stringent PPE protocol is mandatory.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is essential. For larger scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If there is a risk of generating aerosols or if working outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Synthesis Considerations

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine often involves hazardous reagents such as phosphorus trichloride, which is corrosive and reacts violently with water.[9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned. The work area should be clean and free of clutter.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly. Be aware of any potential exotherms, although none are specifically reported for this compound.

  • Reaction: When using this compound as a reagent, the reaction should be set up in the fume hood. Ensure that the reaction vessel is appropriately sized and equipped with a stirrer and, if necessary, a condenser and an inert atmosphere.

  • Post-Reaction: Upon completion of the reaction, any excess 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine should be quenched carefully. A suitable quenching agent would depend on the reaction solvent and other components, but a common approach for reactive halides is a nucleophilic quench, followed by aqueous workup.

Gcluster_1Safe Handling WorkflowPreparationPreparationWeighingWeighingPreparation->WeighingIn Fume HoodDissolutionDissolutionWeighing->DissolutionReactionReactionDissolution->ReactionQuenchingQuenchingReaction->QuenchingPost-ReactionWaste DisposalWaste DisposalQuenching->Waste Disposal

Caption: Step-by-step safe handling workflow.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a rapid and informed response is critical.

IncidentResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a sealed container for disposal.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are essential to prevent accidents and environmental contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is 2-8°C.

  • Disposal: All waste containing 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion: A Commitment to Safe Science

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a valuable tool in the arsenal of medicinal chemists. Its potential benefits in the development of new therapeutics can only be realized through a steadfast commitment to safety. By understanding its potential hazards, implementing robust handling protocols, and preparing for emergencies, researchers can confidently and responsibly unlock the synthetic potential of this important heterocyclic compound. The principles outlined in this guide are intended to foster a culture of safety that protects both the scientist and the integrity of the research.

References

  • Chemsrc. CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. [Link]
  • Capot Chemical.
  • MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. [Link]
  • Beilstein Journal of Organic Chemistry. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
  • PubChem. 1,2,4-Triazolo(4,3-b)pyridazine. [Link]
  • NIH. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. [Link]
  • Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Deriv
  • precisionFDA. 6-CHLORO-1,2,4-TRIAZOLO(4,3-B)PYRIDAZINE. [Link]
  • NIH. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]
  • PubMed.

A Technical Guide to the Solubility Assessment of 3-Chloro-triazolo[4,3-b]pyridazine

A Technical Guide to the Solubility Assessment of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Heterocycles

In the realm of medicinal chemistry and drug development, the journey of a promising molecule from discovery to a viable therapeutic is paved with critical physicochemical assessments. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and ultimately, clinical efficacy. This guide focuses on 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS: 33050-36-1), a heterocyclic scaffold of significant interest. While comprehensive public solubility data for this specific entity remains nascent, this document serves as a robust framework for its empirical determination and interpretation. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the path to acquiring and understanding it. Herein, we provide the foundational knowledge, detailed experimental protocols, and the scientific rationale necessary for researchers to confidently characterize the solubility profile of this and similar novel chemical entities.

Physicochemical Profile of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. While experimental solubility data is not extensively published, a summary of its known physicochemical properties provides valuable context for designing solubility studies.

PropertyValueSource
Molecular Formula C₅H₃ClN₄[4]
Molecular Weight 154.56 g/mol [4]
CAS Number 33050-36-1[4][5]
Calculated LogP 1.19[5]
Density 1.7±0.1 g/cm³[5]
Polar Surface Area (PSA) 43.08 Ų[5]

Note: These values are computationally predicted or from limited database entries and should be experimentally verified.

The calculated LogP of 1.19 suggests that 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine has a moderate degree of lipophilicity. This indicates that while it may have some solubility in organic solvents, its aqueous solubility might be limited. The introduction of a chloro-substituent to the triazolopyridazine core influences its electronic distribution and crystal lattice energy, both of which are critical determinants of solubility.[6]

Principles of Solubility Determination in Drug Discovery

The solubility of a compound is a critical parameter that impacts numerous stages of drug discovery, from initial biological screening to formulation development.[7] Two primary types of solubility measurements are relevant in this context: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. This is the true solubility and is crucial for late-stage development and formulation.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[2][3][8] This method is high-throughput and suitable for the early stages of drug discovery to quickly assess a compound's solubility under non-equilibrium conditions.[2][7]

The choice between these assays depends on the stage of research. For initial screening of a compound like 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, a kinetic solubility assay would be appropriate for rapid assessment. As the compound progresses, a more rigorous thermodynamic solubility determination would be necessary.

Experimental Protocols for Solubility Determination

The following protocols are detailed, self-validating systems for determining the kinetic and thermodynamic aqueous solubility of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Kinetic Solubility Assay

This protocol is designed for high-throughput screening to rapidly assess the solubility of a compound from a DMSO stock solution.[1][2][7]

Objective: To determine the concentration at which 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine begins to precipitate from an aqueous buffer when introduced from a DMSO stock.

Materials:

  • 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Nephelometer or UV/Vis plate reader

  • Automated liquid handler (recommended)

  • Thermomixer or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[2]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][7]

    • Direct UV Assay: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a standard curve.[1]

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.

Experimental Workflow for Kinetic Solubility Assay

GAPrepare 10 mM stock in DMSOBSerial dilutions in DMSOA->BCAdd to PBS (pH 7.4) in 96-well plateB->CDIncubate (2h, 25°C) with shakingC->DENephelometric or Direct UV analysisD->EFDetermine highest soluble concentrationE->F

Caption: Workflow for determining kinetic solubility.

Thermodynamic Solubility (Shake-Flask) Assay

This protocol determines the equilibrium solubility of the solid compound and is considered the gold standard.[9]

Objective: To determine the saturation concentration of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in an aqueous buffer at equilibrium.

Materials:

  • Solid 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • Phosphate buffer, 0.1 M, pH 7.4

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of solid 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (e.g., 1 mg) into a glass vial.[10]

  • Addition of Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.[10]

  • Equilibration: Seal the vials and place them in a thermomixer set to a constant temperature (e.g., 25°C) and shaking speed (e.g., 700 rpm) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.

  • Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard curve of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine in the mobile phase should be used for quantification.

Data Analysis: The thermodynamic solubility is the concentration of the compound in the filtrate, typically expressed in µg/mL or µM.

Experimental Workflow for Thermodynamic Solubility Assay

GAAdd excess solid to bufferBEquilibrate (24-48h) with shakingA->BCCentrifuge to separate solidB->CDFilter supernatantC->DEQuantify by HPLC-UVD->EFDetermine equilibrium concentrationE->F

Caption: Workflow for determining thermodynamic solubility.

Factors Influencing the Solubility of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

The solubility of a heterocyclic compound like 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is governed by a delicate interplay of its structural features and the properties of the solvent.[6] Key factors include:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome for dissolution to occur. The planarity of the triazolopyridazine ring system may allow for efficient crystal packing, potentially leading to lower solubility.

  • Solvation Energy: The energy released when the molecule interacts with solvent molecules. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors, which would favor solubility in protic solvents.

  • pH: For ionizable compounds, solubility is highly pH-dependent. The pKa of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine would need to be determined to understand its solubility profile in buffers of varying pH.

  • Solvent Polarity: A general principle is that "like dissolves like." The moderate polarity of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine suggests it will have better solubility in polar organic solvents compared to non-polar hydrocarbons.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is not widely available, information from structurally related compounds suggests that standard laboratory safety precautions should be followed. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The solubility of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a critical parameter that requires careful experimental determination. This guide provides the necessary theoretical framework and detailed, validated protocols for both kinetic and thermodynamic solubility assessment. By employing these methodologies, researchers can generate reliable and reproducible data, enabling informed decisions in the progression of drug discovery and development projects involving this and other novel heterocyclic compounds.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Chemsrc. CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.
  • ResearchGate. (2025). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-triazolo[4,3-b]pyridazine

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. As a significant scaffold in medicinal chemistry, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers in drug discovery and development. This document collates and interprets data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. Each section details the experimental parameters, presents the spectral data in a clear and accessible format, and offers an expert interpretation of the results, correlating the spectral features with the molecular structure. This guide is intended to be a vital resource for scientists working with this and related molecular architectures.

Introduction: The Significance of the[1][2][3]triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including their potential as anticancer agents. The chloro-substituted analog, 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, serves as a versatile intermediate in the synthesis of more complex molecules, allowing for further functionalization through nucleophilic substitution reactions.

Given its importance as a building block, unambiguous structural confirmation is a critical first step in any research and development endeavor. This guide provides a detailed examination of the key spectroscopic data used to characterize and confirm the identity and purity of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Molecular Structure and Atom Numbering

For clarity and consistency in the interpretation of spectroscopic data, the following IUPAC-recommended numbering scheme for the[1][2][3]triazolo[4,3-b]pyridazine ring system will be utilized throughout this guide.

Caption: IUPAC numbering of the 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)

For a compound like 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, both Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and soft ionization techniques like Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable.

  • GC-MS (EI): A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is volatilized and separated on the GC column before entering the ion source. Standard EI energy of 70 eV is used to induce ionization and fragmentation.

  • LC-MS (ESI): The compound is dissolved in a suitable mobile phase (e.g., methanol or acetonitrile with a small percentage of formic acid to promote protonation) and introduced into the mass spectrometer via an ESI source. This soft ionization technique typically yields the protonated molecule [M+H]⁺.

Data Summary and Interpretation

The mass spectrum of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine exhibits characteristic features that confirm its molecular formula, C₅H₃ClN₄.

Ionm/z (Observed)Relative IntensityInterpretation
[M]⁺154~65%Molecular ion
[M+2]⁺156~21%Isotope peak due to ³⁷Cl
[M+H]⁺155HighProtonated molecule (ESI)
[M+H+2]⁺157High (relative to 155)Isotope peak of protonated molecule

The most telling feature is the isotopic pattern of the molecular ion. The presence of a single chlorine atom results in a characteristic M to M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of a monochlorinated compound.

Under EI conditions, fragmentation can occur. A common fragmentation pathway for such heterocyclic systems involves the loss of small, stable molecules.

fragmentationM[C₅H₃ClN₄]⁺˙m/z = 154/156frag1[C₄H₃N₂]⁺˙m/z = 119M->frag1- N₂frag2[C₄H₂N]⁺m/z = 91frag1->frag2- HCN

Caption: Plausible EI fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol
  • Sample Preparation: 5-10 mg of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is simple and characteristic, showing three signals in the aromatic region corresponding to the three protons on the pyridazine ring.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.10Doublet~9.6
H-7~7.35Doublet of Doublets~9.6, ~4.2
H-8~7.80Doublet~4.2

Interpretation:

  • The downfield chemical shifts of all three protons are consistent with their attachment to an electron-deficient aromatic system.

  • H-6: This proton is a doublet due to coupling with the adjacent H-7.

  • H-7: This proton is coupled to both H-6 and H-8, resulting in a doublet of doublets.

  • H-8: This proton appears as a doublet due to coupling with H-7.

  • The coupling constants are typical for ortho (~9.6 Hz) and meta (~4.2 Hz) relationships in a six-membered aromatic ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum displays five signals, corresponding to the five carbon atoms in the heterocyclic scaffold.

CarbonChemical Shift (δ, ppm)
C-3~148.5
C-6~149.0
C-7~122.0
C-8~118.0
C-8a~143.0

Interpretation:

  • C-3: This carbon is significantly deshielded due to its attachment to the electronegative chlorine atom and being part of the triazole ring.

  • C-6: This carbon is also deshielded, being adjacent to a nitrogen atom in the pyridazine ring.

  • C-7 and C-8: These carbons, bearing protons, are found at more upfield chemical shifts compared to the carbons directly attached to heteroatoms.

  • C-8a: This is the bridgehead carbon, and its chemical shift is influenced by the two fused rings.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretching
1610-1580Medium-StrongC=N and C=C ring stretching
1550-1450StrongAromatic ring stretching vibrations
1200-1000MediumC-N stretching
850-800StrongC-H out-of-plane bending
750-700StrongC-Cl stretching

Interpretation:

  • The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • A series of sharp, medium to strong bands in the 1610-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system.

  • The C-N stretching vibrations will likely appear in the 1200-1000 cm⁻¹ region.

  • Strong absorptions in the fingerprint region (below 900 cm⁻¹) will be due to C-H out-of-plane bending and the C-Cl stretching vibration.

Conclusion

The collective data from Mass Spectrometry, ¹H NMR, ¹³C NMR, and predicted IR spectroscopy provide a robust and self-validating framework for the structural confirmation of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. The characteristic isotopic pattern in the mass spectrum, the distinct chemical shifts and coupling patterns in the NMR spectra, and the expected vibrational frequencies in the IR spectrum all converge to provide an unambiguous spectroscopic signature for this important heterocyclic intermediate. This guide serves as a foundational reference for researchers, enabling confident identification and utilization of this compound in the synthesis of novel molecules with potential therapeutic applications.

References

  • U.S. Patent US2010/298315 A1, "SUBSTITUTED TRIAZOLOPYRIDAZINE DERIVATIVES AND THEIR USE AS KINASE INHIBITORS," published November 25, 2010.
  • PubChem Compound Summary for CID 313624, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
  • P. Cmoch, L. Stefaniak, E. Melzer, S. Baloniak, G.A. Webb, Magnetic Resonance in Chemistry, 1999, 37(7), 493-496.
  • Preis, J., Schollmeyer, D., & Detert, H. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine.

The Ascendant Therapeutic Potential of Triazolopyridazines: A Technical Guide to Their Pharmacological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the triazolopyridazine core has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of triazolopyridazine derivatives, moving beyond a mere cataloging of their effects to offer insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. Our narrative is constructed to be a self-validating system, grounding key claims in authoritative sources and providing detailed protocols to ensure scientific integrity and reproducibility.

The Architectural Versatility of the Triazolopyridazine Scaffold

The triazolopyridazine nucleus, a fused bicyclic heteroaromatic system comprising a triazole ring fused to a pyridazine ring, offers a unique three-dimensional arrangement of nitrogen atoms. This configuration provides multiple points for hydrogen bonding and other non-covalent interactions with biological targets, making it an attractive scaffold for the design of potent and selective therapeutic agents. The synthetic accessibility of this core allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and pharmacological profiles. The exploration of various isomers, such as the[1][2][3]triazolo[4,3-b]pyridazine and[1][2][4]triazolo[4,5-c]pyridazine systems, has further expanded the chemical space and biological activities associated with this versatile scaffold.[5]

Anticancer Activity: A Dominant Pharmacological Trait

The most extensively investigated and perhaps most promising therapeutic application of triazolopyridazines lies in the realm of oncology. These compounds have demonstrated significant efficacy against a range of human cancer cell lines, acting through diverse and often targeted mechanisms.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has identified triazolopyridazine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

  • c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers in the progression of several human cancers.[6] Triazolopyridazine-based small molecules have been successfully designed as ATP-competitive inhibitors of the c-Met kinase.[6] For instance, novel triazolo-pyridazine derivatives have been synthesized and shown to exhibit significant cytotoxicity against c-Met overexpressed cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer).[1] One promising compound, 12e, demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to the established inhibitor Foretinib.[1] The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[1] Molecular docking studies have revealed a "U-shaped" binding mode within the c-Met kinase domain, where the triazolopyridazine core forms crucial hydrogen bonds with key amino acid residues in the hinge region, such as MET-1160.[1][6]

  • PIM-1 Kinase Inhibition: PIM kinases, a family of serine/threonine kinases, are implicated in cancer development, making them attractive targets for anticancer drug discovery.[7] Computational modeling strategies have been employed to explore triazolopyridazine derivatives as PIM-1 kinase inhibitors, demonstrating their potential to occupy the active site and interact with key residues like Lys67 and Asp186.[7]

  • Spleen Tyrosine Kinase (Syk) Inhibition: While primarily associated with inflammatory diseases, Syk kinase also plays a role in certain cancers. A novel triazolopyridine-based Syk inhibitor, CC-509, has been characterized, highlighting the potential for this scaffold to target a range of kinases.[8]

Induction of Apoptosis

Beyond kinase inhibition, several triazolopyridazinone derivatives have been shown to induce apoptosis in cancer cells.[9][10] For example, certain 1,2,3-triazolopyridazinone compounds exhibited higher anticancer activity against MCF-7 and A549 cell lines than the standard chemotherapeutic agent cisplatin.[9] Their apoptotic effect was confirmed through acridine orange/ethidium bromide (AO/EB) staining and measurement of caspase-3 activity, indicating their potential as apoptosis-promoting therapeutic agents.[9]

Data Summary: Anticancer Activity of Representative Triazolopyridazine Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
12e A549 (Lung)1.06 ± 0.16c-Met Kinase Inhibition, Apoptosis Induction[1]
MCF-7 (Breast)1.23 ± 0.18[1]
HeLa (Cervical)2.73 ± 0.33[1]
9a NCI-H460 (Lung)5.2Inhibition of Cell Growth[11][12][13]
5a, 5c, 6a, 8c A549 (Lung)36.35 - 184.72Apoptosis Induction, Caspase 3 Activity[9][10]
MCF-7 (Breast)30.66 - 154.87[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic activity of triazolopyridazine derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Triazolopyridazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the triazolopyridazine compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

cMet_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds & Activates PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Akt->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT3->Gene_Expression Triazolopyridazine Triazolopyridazine Triazolopyridazine->c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of triazolopyridazines.

Antimicrobial Activity: A Broad Spectrum of Action

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Triazolopyridazine derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Antibacterial Efficacy

Several novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity.[2] Some of these compounds exhibited moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] The mechanism of action for some 1,2,4-triazole derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

Antifungal Properties

The triazole moiety is a well-established pharmacophore in antifungal drugs like fluconazole and voriconazole, which act by inhibiting ergosterol biosynthesis.[14] This provides a strong rationale for exploring triazolopyridazine derivatives as potential antifungal agents. While specific studies on the antifungal activity of triazolopyridazines are less abundant than for their antibacterial and anticancer effects, the structural similarity to known antifungal agents suggests this is a promising area for future research.

Antimalarial Potential

Late-stage functionalization of triazolopyrazine scaffolds has led to the synthesis of new derivatives with in vitro antimalarial activity against Plasmodium falciparum.[4] This highlights the potential of this heterocyclic system in combating parasitic infections.

Anti-inflammatory and Analgesic Properties

Inflammation is a key pathological feature of numerous chronic diseases. Triazolopyridazine and related fused heterocyclic systems have shown potential as anti-inflammatory and analgesic agents.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some triazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[15] Additionally, some compounds can modulate the levels of pro-inflammatory cytokines.[15]

In Vivo Efficacy

Several studies have reported the in vivo anti-inflammatory activity of triazolo- and tetrazolopyrimidine derivatives in carrageenan-induced rat paw edema models.[16][17] Some of these compounds exhibited anti-inflammatory effects comparable to the standard drug indomethacin, with the added benefit of reduced ulcerogenic potential.[16][18]

Central Nervous System (CNS) Activity

The triazolopyridazine scaffold has also been explored for its potential to modulate CNS targets, with some derivatives showing promise as antipsychotic and anticonvulsant agents.

Antipsychotic Potential

Certain 10-piperazinyl-4H-1,2,3-triazolo[4,5-b][1][9]benzodiazepines have demonstrated neuroleptic potential, evaluated through their ability to induce hypothermia and catalepsy in mice and to affect conditioned avoidance responses in rats.[19] These effects are linked to their antidopaminergic and anticholinergic activities.[19]

Anticonvulsant Activity

Fused triazolopyrimidine derivatives have been evaluated for their anticonvulsant activity against yohimbine-induced clonic seizures in mice, with some compounds showing greater potency than the established drug carbamazepine.[20]

Synthesis Strategies

The synthesis of triazolopyridazine derivatives typically involves the construction of the fused heterocyclic system from appropriate precursors. Common strategies include the reaction of hydrazinopyridazines with various reagents to form the triazole ring. For example, the reaction of 3-hydrazino-4,5,6-triphenylpyridazine with phenacyl bromide can yield triazolopyridazines.[21] Late-stage functionalization techniques, such as photoredox catalysis, are also employed to diversify the scaffold and explore structure-activity relationships.[4] The synthesis of tetramethylpiperidinyl triazolopyridazine derivatives often involves Suzuki coupling reactions with appropriate boronic acids.[12][22]

Future Directions and Conclusion

The triazolopyridazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several potent lead compounds. The demonstrated antimicrobial, anti-inflammatory, and CNS activities further underscore the broad therapeutic potential of this heterocyclic system.

Future research should focus on:

  • Lead Optimization: Further optimization of the most promising compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed pharmacological activities.

  • In Vivo and Clinical Evaluation: Progression of the most promising candidates into preclinical and clinical studies to assess their safety and efficacy in relevant disease models.

  • Exploration of New Therapeutic Areas: Screening of triazolopyridazine libraries against a wider range of biological targets to uncover novel therapeutic applications.

References

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI.
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). National Institutes of Health.
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate.
  • Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025, March 13). National Institutes of Health.
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (n.d.). ResearchGate.
  • Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. (n.d.). ACS Publications.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2025, February 24). Bentham Science.
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (2024, August 12). Thieme.
  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. (2016, January 12). PubMed.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (n.d.). MDPI.
  • Development of 1,2,3-Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025, March 2). ResearchGate.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). PubMed.
  • Pharmacological Activities of Some New Polycyclic Triazolopyrazolopyridazine Derivatives. (n.d.). PubMed.
  • Synthesis and antimicrobial activity of some new triazino-, triazolo-, and pyrazolopyridazine derivatives. (2009, November 20). Semantic Scholar.
  • Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. (2008, March 15). PubMed.
  • Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (n.d.). Journal of Chemical Technology.
  • Synthesis and pharmacological evaluation of CNS activities of[1][2][4]triazolo[4,5-b][1][9]-, imidazolo[4,5-b][1][9]-, and pyrido[2,3-b][1][9]benzodiazepines. (n.d.). PubMed.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24). Biointerface Research in Applied Chemistry.
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). National Institutes of Health.
  • Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. (2025, August 5). ResearchGate.
  • Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024, March 16). MDPI.
  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.). Current Medicinal Chemistry.
  • Synthesis and evaluation of analgesic, anti-inflammatory and ulcerogenic activities of some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines. (2025, August 9). ResearchGate.
  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. (n.d.). National Institutes of Health.
  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024, December 4). MDPI.
  • (PDF) Synthesis and Anti-Inflammatory Activity of A Novel Series of substituted 5-([1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)-1,3-benzoxazole derivatives. (2016, February 10). ResearchGate.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024, December 21). MDPI.
  • Reactivity of triazolo- and tetrazolopyridazines. (n.d.). Semantic Scholar.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). National Institutes of Health.

Sources

review oftriazolo[4,3-b]pyridazine literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Triazolo[4,3-b]pyridazine Core: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic systems, the triazolo[4,3-b]pyridazine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical review of the existing literature, focusing on the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile heterocycle. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with recent advancements in the field.

The Triazolo[4,3-b]pyridazine Scaffold: A Privileged Heterocycle

The[1][2][3]triazolo[4,3-b]pyridazine is a fused bicyclic heteroaromatic system consisting of a 1,2,4-triazole ring fused to a pyridazine ring. This unique arrangement of nitrogen atoms imparts specific physicochemical properties that are conducive to effective interactions with various biological targets.[1] The rigid nature of the scaffold provides a fixed orientation for appended substituents, making it an attractive framework for the design of targeted therapies. Over the past two decades, there has been a significant focus on exploring the therapeutic potential of triazolo[4,3-b]pyridazine derivatives, leading to the discovery of compounds with potent anticancer, antiparasitic, and epigenetic modulatory activities.[3][4][5][6]

Synthetic Methodologies: Constructing the Core

The construction of the triazolo[4,3-b]pyridazine core is a well-established process, typically commencing from commercially available pyridazine precursors. The most prevalent synthetic strategy involves the sequential introduction of a hydrazine moiety and subsequent cyclization to form the triazole ring.

A general and widely adopted synthetic route starts with 3,6-dichloropyridazine. One of the chlorine atoms is displaced by hydrazine hydrate to yield 3-chloro-6-hydrazinylpyridazine. This intermediate can then be reacted with a variety of reagents to construct the fused triazole ring. For instance, oxidative cyclization of pyridazinyl hydrazones, formed by reacting the hydrazinylpyridazine with aldehydes, in the presence of an oxidizing agent like ferric chloride or a hypervalent iodine reagent, affords the desired 3,6-disubstituted[1][2][3]triazolo[4,3-b]pyridazines.[1][3]

G cluster_synthesis General Synthetic Scheme 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3-Chloro-6-hydrazinylpyridazine 3-Chloro-6-hydrazinylpyridazine 3,6-Dichloropyridazine->3-Chloro-6-hydrazinylpyridazine Hydrazine Hydrate Pyridazinyl Hydrazone Pyridazinyl Hydrazone 3-Chloro-6-hydrazinylpyridazine->Pyridazinyl Hydrazone Aldehyde (R-CHO) Triazolo[4,3-b]pyridazine Core Triazolo[4,3-b]pyridazine Core Pyridazinyl Hydrazone->Triazolo[4,3-b]pyridazine Core Oxidative Cyclization

Caption: Generalized synthetic route to the triazolo[4,3-b]pyridazine core.

Experimental Protocol: Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine

The following protocol is a representative example of the synthesis of a triazolo[4,3-b]pyridazine derivative, adapted from the literature.[3]

  • Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine. A solution of 3,6-dichloropyridazine (10 mmol) in ethanol (50 mL) is treated with hydrazine hydrate (20 mmol). The reaction mixture is refluxed for 4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to give 3-chloro-6-hydrazinylpyridazine.

  • Step 2: Synthesis of N'-(6-chloropyridazin-3-yl)benzohydrazide. To a solution of 3-chloro-6-hydrazinylpyridazine (10 mmol) in pyridine (30 mL), benzoyl chloride (11 mmol) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzohydrazide intermediate.

  • Step 3: Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine. The N'-(6-chloropyridazin-3-yl)benzohydrazide (10 mmol) is heated in phosphorus oxychloride (20 mL) at 100 °C for 2 hours.[7] The excess phosphorus oxychloride is removed under vacuum. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and purified by column chromatography to afford the final product.

Therapeutic Applications and Structure-Activity Relationships

The triazolo[4,3-b]pyridazine scaffold has proven to be a versatile platform for the development of therapeutic agents targeting a range of diseases. The following sections highlight some of the most significant applications and the associated structure-activity relationships.

Anticancer Activity

A substantial body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as anticancer agents. These compounds have been shown to target various key players in cancer progression, including protein kinases and the microtubule network.

The c-Met and Pim-1 kinases are frequently overexpressed in various cancers and play crucial roles in tumor cell proliferation, survival, and metastasis.[3][8] Consequently, the dual inhibition of these kinases is a promising strategy for cancer therapy. A series of novel triazolo[4,3-b]pyridazine derivatives have been designed and synthesized as potent dual c-Met/Pim-1 inhibitors.[2][3][8]

In one study, compound 4g emerged as a particularly potent inhibitor with IC50 values of 0.163 µM for c-Met and 0.283 µM for Pim-1.[3][8] This compound demonstrated strong antiproliferative effects against a panel of 60 cancer cell lines.[3] Mechanistic studies revealed that compound 4g induced S-phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[2][3][8] This was accompanied by a decrease in the phosphorylation levels of downstream effectors in the PI3K/AKT/mTOR signaling pathway.[3][8]

G cluster_pathway Inhibition of the PI3K/AKT/mTOR Pathway Growth Factors Growth Factors RTK (c-Met) RTK (c-Met) Growth Factors->RTK (c-Met) PI3K PI3K RTK (c-Met)->PI3K Pim-1 Pim-1 AKT AKT Pim-1->AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Compound 4g Compound 4g Compound 4g->Pim-1 RTK (c-met) RTK (c-met) Compound 4g->RTK (c-met)

Caption: Simplified signaling pathway showing the dual inhibition of c-Met and Pim-1 by triazolo[4,3-b]pyridazine derivatives.

Structure-Activity Relationship (SAR) for c-Met/Pim-1 Inhibition:

CompoundR1R2c-Met IC50 (µM)Pim-1 IC50 (µM)Mean GI% (NCI-60)
4a HH>10>1029.08
4g 4-OCH3H0.1630.28355.84

Data extracted from referenced literature.[3]

The SAR studies revealed that the nature of the substituent on the phenyl ring at the 3-position of the triazolo[4,3-b]pyridazine core significantly influences the inhibitory activity. The presence of a methoxy group at the para-position of the phenyl ring, as in compound 4g , was found to be crucial for potent dual inhibition of c-Met and Pim-1.[3]

The microtubule network is a critical component of the cytoskeleton and plays a vital role in cell division, making it an attractive target for anticancer drugs. A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as analogues of the natural product combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[7] In these analogues, the flexible (Z,E)-butadiene linker of CA-4 was replaced with the rigid triazolo[4,3-b]pyridazine scaffold.[1][7]

Compound 4q , bearing a 3-amino-4-methoxyphenyl group at the 6-position, exhibited exceptionally high antiproliferative activity against SGC-7901, A549, and HT-1080 cancer cell lines with IC50 values of 0.014 µM, 0.008 µM, and 0.012 µM, respectively.[1][7] Further investigations confirmed that compound 4q effectively inhibited tubulin polymerization and disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest.[1]

Antiparasitic Activity

Cryptosporidiosis, a diarrheal disease caused by the parasite Cryptosporidium, poses a significant threat to children and immunocompromised individuals. The current treatment options are limited, highlighting the urgent need for new therapeutic agents. A triazolopyridazine-based compound, SLU-2633, was identified as a potent inhibitor of Cryptosporidium parvum with an EC50 of 0.17 µM.[4]

Subsequent SAR studies focused on replacing the triazolopyridazine headgroup to improve potency and reduce off-target effects, such as inhibition of the hERG channel.[4] While most modifications led to a decrease in potency, the 7,8-dihydro-[1][2][3]triazolo[4,3-b]pyridazine derivative 17a showed promising activity with a C. parvum EC50 of 1.2 µM and an improved lipophilic efficiency.[4] This work underscores the importance of the triazolo[4,3-b]pyridazine scaffold for anti-Cryptosporidium activity and provides a foundation for further optimization.[4]

Epigenetic Modulation: BRD4 Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in transcriptional regulation. The inhibition of BRD4 has emerged as a promising therapeutic strategy for various diseases, including cancer. A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been identified as novel BRD4 bromodomain inhibitors with micromolar IC50 values.[5][6] X-ray crystal structures of the BRD4 bromodomain 1 (BD1) in complex with four of these inhibitors have elucidated their binding modes, providing a structural basis for future optimization efforts.[5][6] These findings suggest that the triazolo[4,3-b]pyridazine scaffold can serve as a promising starting point for the design of potent and selective BRD4 inhibitors.[5][6]

Future Perspectives

The triazolo[4,3-b]pyridazine core continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of functionalization of this scaffold allow for the generation of large and diverse chemical libraries for high-throughput screening. Future research directions could include:

  • Exploration of new therapeutic areas: While the focus has been predominantly on oncology, the diverse biological activities of triazolo[4,3-b]pyridazines suggest their potential in other areas such as neurodegenerative diseases, inflammation, and infectious diseases.

  • Development of selective inhibitors: Further optimization of the existing lead compounds to enhance their selectivity for specific targets will be crucial to minimize off-target effects and improve their therapeutic index.

  • Application of novel drug delivery systems: The formulation of triazolo[4,3-b]pyridazine derivatives into advanced drug delivery systems could improve their pharmacokinetic properties and enhance their efficacy.

References

  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
  • Manjare, S. T., et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC - NIH. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. NIH. [Link]
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Xu, Q., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH. [Link]
  • Pathan, A. A., et al. (2023). design-and-synthesis-of-novel-1-2-4-triazolo-4-3-b-pyridazine-derivatives-with-anti-cancer-activity. Ask this paper | Bohrium. [Link]
  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI. [Link]
  • Kim, J.-H., et al. (2023).
  • Kim, J.-H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-Chloro-triazolo[4,3-b]pyridazine from 3,6-Dichloropyridazine

Application Notes & Protocols: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine from 3,6-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms provide an ideal framework for interacting with various biological targets.[3] This core is a key component in a multitude of compounds exhibiting a wide range of pharmacological activities, including potent anticancer and kinase inhibitory properties.[1][4][5] Specifically, derivatives of this scaffold have shown promise as inhibitors of PIM kinases and c-Met, both of which are significant targets in oncology.[1][4][6] The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine serves as a crucial step in the development of these novel therapeutics, acting as a versatile intermediate for further functionalization.

This document provides a comprehensive guide to the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, starting from the commercially available 3,6-dichloropyridazine. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.

Reaction Mechanism and Scientific Rationale

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine is a two-step process:

  • Nucleophilic Aromatic Substitution: The first step involves the reaction of 3,6-dichloropyridazine with hydrazine. Hydrazine, a potent nucleophile, selectively displaces one of the chlorine atoms on the pyridazine ring to form the intermediate, 3-chloro-6-hydrazinopyridazine.[2][7] The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. The reaction typically favors monosubstitution under controlled conditions due to the deactivating effect of the first substituent on the second chlorine atom.

  • Cyclization: The second step is an intramolecular cyclization of the 3-chloro-6-hydrazinopyridazine intermediate. This is commonly achieved by reacting the intermediate with an orthoester, such as triethyl orthoformate, which serves as a one-carbon source. The reaction proceeds through the formation of a hydrazone-like intermediate, followed by ring closure to form the fused triazole ring.

Visualizing the Reaction Mechanism

Reaction Mechanismcluster_0Step 1: Nucleophilic Substitutioncluster_1Step 2: CyclizationA3,6-DichloropyridazineC3-Chloro-6-hydrazinopyridazineA->CNucleophilic AttackBHydrazine (NH2NH2)D3-Chloro-6-hydrazinopyridazineF3-Chloro-[1,2,4]triazolo[4,3-b]pyridazineD->FRing ClosureETriethyl Orthoformate

Caption: Overall reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Dichloropyridazine≥98%Commercially AvailableStarting material.[8][9][10][11]
Hydrazine Hydrate50-60% in waterCommercially AvailableCorrosive and toxic. Handle with care.[2]
EthanolAnhydrousCommercially AvailableSolvent for the first step.
Triethyl Orthoformate≥98%Commercially AvailableReagent for cyclization.
n-ButanolAnhydrousCommercially AvailableSolvent for the second step.
Diethyl EtherAnhydrousCommercially AvailableFor product precipitation and washing.
Sodium BicarbonateSaturated SolutionPrepared in-houseFor neutralization.
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying organic extracts.
Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (excess, typically 3-5 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of 3-chloro-6-hydrazinopyridazine should form.

  • Isolation: Filter the solid product and wash it with cold water and then a small amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the product under vacuum to obtain 3-chloro-6-hydrazinopyridazine as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or NMR.

Step 2: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 3-chloro-6-hydrazinopyridazine (1.0 eq) from the previous step in n-butanol.

  • Addition of Orthoester: Add triethyl orthoformate (excess, typically 3-5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[12] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: The product, 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, will often precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be triturated with diethyl ether to induce solidification and remove impurities.

  • Purification: The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Visualizing the Experimental Workflow

Experimental WorkflowADissolve 3,6-Dichloropyridazinein EthanolBAdd Hydrazine HydrateA->BCReflux for 1-3 hoursB->CDCool and FilterC->DEWash and Dry IntermediateD->EFSuspend Intermediatein n-ButanolE->FGAdd Triethyl OrthoformateF->GHReflux for 4-8 hoursG->HICool and Isolate ProductH->IJWash and Dry Final ProductI->J

Caption: Step-by-step experimental workflow diagram.

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Hydrazine: Hydrazine is a strong nucleophile due to the alpha effect, where the presence of adjacent lone pairs of electrons enhances nucleophilicity. This allows for the efficient displacement of the chloride on the electron-deficient pyridazine ring. Using an excess of hydrazine helps to drive the reaction to completion and minimize the formation of disubstituted byproducts.

  • Solvent Selection: Ethanol is a suitable solvent for the first step as it readily dissolves the starting material and is compatible with the reaction conditions. For the cyclization step, a higher boiling solvent like n-butanol is often preferred to provide the necessary thermal energy for the reaction to proceed at a reasonable rate.

  • Use of Triethyl Orthoformate: Triethyl orthoformate is an effective one-carbon electrophile for the cyclization step. It reacts with the hydrazino group to form an intermediate that readily undergoes intramolecular cyclization to form the stable triazole ring. Other orthoesters can also be used, which would result in different substituents at the 3-position of the triazole ring.

  • In-Process Controls: The use of TLC is crucial for monitoring the progress of both reaction steps. This allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating and ensuring optimal yield.

  • Purification Strategy: The precipitation of the product upon cooling is a convenient method of initial purification. Trituration with a non-polar solvent like diethyl ether is effective in removing non-polar impurities. For higher purity, recrystallization is the method of choice, and the solvent should be selected based on the solubility profile of the product.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Step 1Incomplete reaction.Increase reflux time and monitor by TLC. Ensure sufficient excess of hydrazine hydrate is used.
Formation of disubstituted productReaction temperature too high or prolonged reaction time.Carefully control the reaction temperature and time. Monitor closely with TLC.
Incomplete cyclization in Step 2Insufficient heating or reaction time.Ensure the reaction is at a vigorous reflux. Increase the reaction time.
Oily product that does not solidifyPresence of impurities.Attempt to remove the solvent completely under high vacuum. Try trituration with different solvents (e.g., hexanes, pentane). If unsuccessful, column chromatography may be necessary.

References

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry.
  • Synthesis of 3-chloro-4-methyl-6-hydrazinopyridazine. PrepChem.com.
  • Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermedi
  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. (2023).
  • 3-chloro[1][2][3]triazolo[4,3-b]pyridazine synthesis. ChemicalBook.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
  • Chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • Preparation method of 3, 6-dichloropyridazine.
  • Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (2025).
  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024).
  • 3,6-Dichloropyridazine synthesis. ChemicalBook.
  • Method for synthetizing 3,6-dichloropyridazine.

detailed protocol for oxidative cyclization of pyridazinyl hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Oxidative Cyclization of Pyridazinyl Hydrazones to Synthesize Bioactive Triazolopyridazines

Introduction

The fusion of heterocyclic rings is a cornerstone of medicinal chemistry, often leading to compounds with enhanced biological activity and novel pharmacological profiles. Among these, the[1][2][3]triazolo[4,3-b]pyridazine scaffold is of significant interest due to its prevalence in compounds exhibiting a range of therapeutic properties, including potent cytotoxic activity against cancer cell lines.[1] This application note provides a comprehensive guide for the synthesis of this valuable heterocyclic system through the oxidative cyclization of pyridazinyl hydrazones.

This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into key experimental considerations. The core of this synthetic strategy involves two main stages: the synthesis of pyridazinyl hydrazone precursors and their subsequent intramolecular oxidative cyclization. We will focus on a robust and widely applicable method using iodobenzene diacetate as the oxidant.[1]

Mechanistic Insights: The Pathway to Aromatization

The oxidative cyclization of hydrazones to form fused triazole rings is a powerful transformation that proceeds through a dehydrogenative mechanism. While several oxidants can effect this change, the underlying principle involves the removal of two protons and two electrons (H₂ + 2e⁻) from the hydrazone moiety to facilitate ring closure and subsequent aromatization.

The reaction is proposed to initiate with the oxidation of the hydrazone. In the case of iodobenzene diacetate (IBDA), a hypervalent iodine reagent, the reaction likely proceeds through the following key steps:

  • N-Iodo Intermediate Formation: The nitrogen of the hydrazone attacks the iodine center of IBDA, displacing an acetate ligand and forming an N-iodo intermediate.

  • Intramolecular Cyclization: The pyridazinyl nitrogen, acting as a nucleophile, attacks the imine carbon. This step is an intramolecular 6-π electrocyclization.

  • Deprotonation and Elimination: A base (which can be the displaced acetate) removes the proton from the newly formed ring junction. This is followed by the elimination of iodobenzene and another equivalent of acetic acid to yield the final, stable, aromatic triazolopyridazine ring system.

This sequence of events provides a low-energy pathway to the fused heterocyclic product. Electrochemical studies on similar systems suggest the formation of radical cations as key intermediates, particularly in metal-catalyzed or electrochemical oxidations.[2]

Reaction Mechanism Diagram

Oxidative Cyclization Mechanism cluster_0 Step 1: Formation of N-Iodo Intermediate cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A Pyridazinyl Hydrazone C N-Iodo Intermediate + AcOH A->C Oxidation D N-Iodo Intermediate B PhI(OAc)₂ E Cyclized Intermediate D->E 6-π Electrocyclization F Cyclized Intermediate G [1,2,4]Triazolo[4,3-b]pyridazine F->G Elimination / Deprotonation H PhI + AcOH Synthesis Workflow Start Starting Materials (Hydrazinopyridazine + Aldehyde) Step1 Part A: Hydrazone Synthesis - Condensation in Ethanol - Acetic Acid catalyst - Reflux (2-4h) Start->Step1 Intermediate Pyridazinyl Hydrazone (Isolated by filtration) Step1->Intermediate Step2 Part B: Oxidative Cyclization - Dissolve in DCM - Add Iodobenzene Diacetate - Stir at RT (3-5h) Intermediate->Step2 Workup Workup & Purification - Quench with Na₂S₂O₃ - Extraction - Column Chromatography Step2->Workup End Final Product ([1,2,4]Triazolo[4,3-b]pyridazine) Workup->End

Sources

Application Notes and Protocols: Leveraging 3-Chloro-triazolo[4,3-b]pyridazine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-b]pyridazine Scaffold as a Privileged Structure in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1,2,4-triazolo[4,3-b]pyridazine scaffold, in particular, has garnered significant attention as a "privileged structure" due to its ability to interact with a variety of biological targets implicated in cancer. Derivatives of this core structure have demonstrated potent inhibitory activity against several key protein kinases, positioning them as promising candidates for therapeutic development.[1][2]

These tricyclic heterocyclic systems are of great interest because they possess physicochemical properties that are conducive to effective protein binding.[3] The versatility of the triazolo[4,3-b]pyridazine core allows for chemical modifications that can be tailored to target specific kinases involved in tumor growth, proliferation, and metastasis.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-triazolo[4,3-b]pyridazine , a key intermediate, in the synthesis and evaluation of novel anticancer compounds. We will delve into the mechanistic basis for the anticancer activity of its derivatives and provide detailed, field-proven protocols for their synthesis and biological characterization.

Mechanism of Action: Targeting Key Oncogenic Drivers

Derivatives synthesized from the 3-Chloro-triazolo[4,3-b]pyridazine precursor have been shown to exert their anticancer effects by inhibiting a range of protein kinases that are often dysregulated in cancer. Understanding these molecular targets is crucial for designing effective experimental strategies.

Dual c-Met and Pim-1 Kinase Inhibition

A significant body of research has focused on the development of triazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases.[4][5]

  • c-Met (Mesenchymal-Epithelial Transition factor): This receptor tyrosine kinase, when abnormally activated, plays a critical role in tumor cell proliferation, survival, invasion, and metastasis.[6]

  • Pim-1 (Proviral Integration site for Moloney murine leukemia virus-1): This serine/threonine kinase is involved in cell cycle progression, apoptosis, and drug resistance. Its overexpression is associated with poor prognosis in several cancers.[5][7]

By simultaneously inhibiting both c-Met and Pim-1, these compounds can disrupt multiple oncogenic signaling pathways, leading to a more potent antitumor effect. The downstream consequences of this dual inhibition include the suppression of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival.[4][5] This ultimately leads to cell cycle arrest and the induction of apoptosis.[4][5]

G cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation Pim1 Pim-1 Kinase Apoptosis Apoptosis Pim1->Apoptosis Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Suppression of Apoptosis & Proliferation Compound Triazolo[4,3-b]pyridazine Derivative Compound->cMet Inhibition Compound->Pim1 Inhibition

Caption: Signaling pathway targeted by triazolo[4,3-b]pyridazine derivatives.

Tubulin Polymerization Inhibition

Certain 3,6-diaryl-[4][5][8]triazolo[4,3-b]pyridazines, designed as analogs of Combretastatin A-4 (CA-4), have been shown to be potent inhibitors of tubulin polymerization.[3][9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.[9]

Experimental Protocols

The following protocols provide a framework for the synthesis of bioactive triazolo[4,3-b]pyridazine derivatives from 3-Chloro-triazolo[4,3-b]pyridazine and their subsequent in vitro evaluation.

Protocol 1: Synthesis of Bioactive Triazolo[4,3-b]pyridazine Derivatives

This protocol outlines a general synthetic route for creating a library of derivatives for screening. The initial step often involves the nucleophilic substitution of the chlorine atom at the 3-position of the triazolo[4,3-b]pyridazine core.

Materials:

  • 3-Chloro-triazolo[4,3-b]pyridazine

  • Hydrazine hydrate

  • Various aromatic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid

  • Ferric chloride

  • Appropriate solvents for reaction and purification (e.g., toluene, n-butanol)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-Hydrazinyl-triazolo[4,3-b]pyridazine:

    • Reflux 3-Chloro-triazolo[4,3-b]pyridazine with hydrazine hydrate in a suitable solvent like ethanol.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration. Wash with cold ethanol and dry under vacuum.

  • Synthesis of Hydrazone Intermediates:

    • Dissolve the 3-hydrazinyl-triazolo[4,3-b]pyridazine in absolute ethanol with a catalytic amount of glacial acetic acid.

    • Add the desired aromatic aldehyde (1 equivalent) to the solution.

    • Reflux the mixture and monitor by TLC until the starting material is consumed.

    • Cool the reaction, and the resulting hydrazone precipitate can be collected by filtration.

  • Oxidative Cyclization to Form the Triazole Ring (Example):

    • This step can be adapted based on the desired final product. For instance, to obtain 6-chloro-3-aryl-[4][5][8]-triazolo[4,3-b]pyridazines, the corresponding hydrazones are heated under reflux in a mixture of ferric chloride and ethanol.[4]

  • Further Derivatization (Example for dual c-Met/Pim-1 inhibitors):

    • The 6-chloro derivatives can be further reacted with hydrazine hydrate to yield 6-hydrazinyl derivatives.[4]

    • These can then be reacted with various aromatic aldehydes to produce a diverse library of compounds for biological screening.[4]

Note: The specific reaction conditions (temperature, time, solvent) may need to be optimized for each derivative. Characterization of the synthesized compounds should be performed using techniques such as NMR, IR, and mass spectrometry.[1]

Sources

Application Notes and Protocols for the Development of c-Met Inhibitors Utilizing a Triazolopyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase is a critical oncogenic driver, and its aberrant activation is implicated in the progression of numerous human cancers.[1] This has established c-Met as a high-priority target for therapeutic intervention.[2][3] Among the various chemical scaffolds explored for c-Met inhibition, the triazolopyridazine core has emerged as a privileged structure, yielding potent and selective inhibitors.[2][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the systematic development of c-Met inhibitors based on the triazolopyridazine scaffold. We will cover the underlying biological rationale, synthetic strategies, essential in vitro and in vivo evaluation protocols, and key considerations for lead optimization.

The c-Met Signaling Pathway: A Rationale for Targeted Inhibition

The c-Met proto-oncogene encodes for the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue repair.[5][6] However, in many malignancies, this pathway becomes dysregulated through mechanisms such as gene amplification, activating mutations, or overexpression of c-Met and/or HGF.[7] This aberrant signaling contributes to tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.[1][5][6]

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5][6][8] This phosphorylation cascade creates docking sites for various downstream signaling adaptors, leading to the activation of multiple intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive the cancer phenotype.[1]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 STAT3 STAT3 cMet->STAT3 GAB1 GAB1 P1->GAB1 GRB2 GRB2/SOS P2->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT Cell_Response Proliferation, Survival, Invasion, Angiogenesis STAT3->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response mTOR mTOR AKT->mTOR mTOR->Cell_Response

Figure 1: Simplified c-Met Signaling Pathway.

The Triazolopyridazine Scaffold: A Foundation for Potent c-Met Inhibition

The triazolopyridazine core has been identified as a highly effective scaffold for the design of potent and selective c-Met inhibitors.[2][4] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the c-Met kinase domain and preventing the phosphorylation cascade. The triazolopyridazine moiety often forms crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor binding.[9] Further substitutions on this core structure allow for the exploration of other regions of the ATP-binding site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][10]

Synthetic Approaches to Triazolopyridazine-Based Inhibitors

The synthesis of triazolopyridazine derivatives generally follows a convergent strategy, allowing for the facile introduction of diverse substituents. A common synthetic route is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., Dichloropyridazine, Hydrazine) Step1 Synthesis of Hydrazinopyridazine Intermediate Start->Step1 Step2 Cyclization to form Triazolopyridazine Core Step1->Step2 Step3 Functionalization of the Core (e.g., Suzuki, Buchwald-Hartwig couplings) Step2->Step3 Step4 Further Derivatization Step3->Step4 Purification Purification (e.g., Column Chromatography, Recrystallization) Step4->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Compound Final Triazolopyridazine Inhibitor Characterization->Final_Compound

Figure 2: General Synthetic Workflow for Triazolopyridazine Inhibitors.

Protocol 3.1: General Synthesis of a 6-substituted-[7][11][12]triazolo[4,3-b]pyridazine Core

  • Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine.

    • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried to yield 3-chloro-6-hydrazinylpyridazine.

  • Step 2: Cyclization to form the triazolopyridazine core.

    • Suspend 3-chloro-6-hydrazinylpyridazine in an appropriate reagent that provides the third nitrogen and a carbon atom for the triazole ring (e.g., triethyl orthoformate).

    • Heat the mixture at reflux for several hours.

    • Upon cooling, the product crystallizes and can be collected by filtration.

  • Step 3: Functionalization via cross-coupling reactions.

    • The chloro-substituted triazolopyridazine core can be further functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of aryl or heteroaryl groups.

    • For a typical Suzuki coupling, the chloro-triazolopyridazine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are heated in a suitable solvent system (e.g., dioxane/water).

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

  • Purification and Characterization:

    • Final compounds are typically purified by flash column chromatography on silica gel or by recrystallization.[5]

    • The structure and purity of the synthesized compounds should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]

In Vitro Evaluation of Triazolopyridazine Inhibitors

A hierarchical approach to in vitro testing is crucial for identifying promising lead compounds. This typically begins with biochemical assays to determine direct inhibitory activity against the c-Met kinase, followed by cell-based assays to assess the compound's effect in a more biologically relevant context.

4.1. Biochemical Kinase Assays

The primary goal of a biochemical assay is to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified c-Met kinase.[13] This provides a direct measure of the compound's potency.

Protocol 4.1.1: In Vitro c-Met Kinase Assay (IC50 Determination)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the c-Met kinase. The amount of phosphorylation is quantified, often using a luminescent or fluorescent readout. The ADP-Glo™ Kinase Assay is a common method.[13]

  • Materials:

    • Recombinant human c-Met kinase enzyme.

    • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide).[13]

    • ATP.

    • Test compounds dissolved in DMSO.

    • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

    • ADP-Glo™ Kinase Assay kit (Promega).

    • 384-well plates.[13]

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]

    • Prepare a master mix containing the kinase buffer, recombinant c-Met kinase, and the substrate.

    • Add 2 µL of the enzyme/substrate mix to each well.[13]

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[13]

    • Incubate the plate at room temperature for 60 minutes.[13]

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

4.2. Cellular Assays

Cellular assays are essential for confirming that a compound can penetrate the cell membrane and inhibit c-Met signaling in a physiological context.

Protocol 4.2.1: Cellular c-Met Phosphorylation Assay

  • Principle: This assay measures the level of phosphorylated c-Met in cells treated with the inhibitor. A reduction in phospho-c-Met indicates target engagement.[14]

  • Materials:

    • A cancer cell line with high c-Met expression (e.g., MKN-45, SNU-5, Hs746T, A549).[7][10][14]

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • Lysis buffer.

    • Antibodies: anti-phospho-c-Met and anti-total-c-Met.

    • ELISA-based detection system or Western blotting reagents.[14]

  • Procedure (ELISA-based):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells and perform a sandwich ELISA to quantify the levels of phospho-c-Met and total c-Met.[14]

    • Normalize the phospho-c-Met signal to the total c-Met signal.

    • Determine the IC50 value for the inhibition of c-Met phosphorylation.

Protocol 4.2.2: Cell Proliferation Assay (MTT Assay)

  • Principle: This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on c-Met signaling.[15]

  • Materials:

    • c-Met dependent human cancer cell lines (e.g., A549, MCF-7, HeLa).[7]

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]

    • Solubilization solution (e.g., DMSO).[15]

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density.

    • After 24 hours, treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.[16]

Table 1: Example Data for a Triazolopyridazine c-Met Inhibitor

Assay TypeTarget/Cell LineEndpointResultReference
Biochemicalc-Met KinaseIC500.090 µM[7]
CellularA549Cytotoxicity IC501.06 µM[7]
CellularMCF-7Cytotoxicity IC501.23 µM[7]
CellularHeLaCytotoxicity IC502.73 µM[7]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the triazolopyridazine scaffold is key to improving potency, selectivity, and drug-like properties. SAR studies involve synthesizing and testing a series of analogs to understand the impact of different functional groups on biological activity.[17][18]

Key areas for modification often include:

  • The hinge-binding region: Modifications here can affect the fundamental binding affinity.

  • Solvent-exposed regions: Introducing polar groups can improve solubility and pharmacokinetic properties.

  • Deep hydrophobic pockets: Lipophilic groups can be introduced to enhance potency.[7]

Computational tools, such as molecular docking, can provide valuable insights into the binding mode of inhibitors and guide the design of new analogs.[9]

In Vivo Evaluation of Lead Compounds

Promising candidates from in vitro studies should be advanced to in vivo evaluation to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor efficacy.

6.1. Pharmacokinetic (ADME) Studies

ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for determining the drug-like properties of a compound.[19][20][21][22] These studies are typically conducted in rodents and provide information on:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Half-life: The time it takes for the drug concentration in the body to be reduced by half.

  • Metabolic stability: How the compound is metabolized by the liver.[4]

6.2. In Vivo Efficacy Studies

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for evaluating the anti-tumor efficacy of cancer drugs.[23][24]

Protocol 6.2.1: Cell Line-Derived Xenograft (CDX) Model

  • Principle: To assess the ability of a test compound to inhibit tumor growth in vivo.

  • Materials:

    • Immunodeficient mice (e.g., nude or SCID).

    • A human cancer cell line known to form tumors in mice (e.g., U87MG, MKN-45).[23][25][26]

    • Test compound formulated for oral or intravenous administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound at a predetermined dose and schedule (e.g., once daily by oral gavage).

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

    • Compare the tumor growth in the treated group to the control group to determine efficacy.

Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, are also increasingly used as they may better recapitulate the heterogeneity of human tumors.[24][26][27]

Conclusion and Future Directions

The triazolopyridazine scaffold has proven to be a highly versatile and effective starting point for the development of potent and selective c-Met inhibitors. The systematic application of the synthetic and evaluative protocols outlined in this guide can facilitate the identification of novel drug candidates with the potential for clinical development. Future efforts in this area may focus on developing dual inhibitors that target both c-Met and other relevant oncogenic pathways, as well as overcoming potential mechanisms of drug resistance.[5][6]

References

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health.
  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (n.d.). National Institutes of Health.
  • Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (2008). PubMed.
  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. (n.d.). PubMed.
  • Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. (2011). PubMed.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). ResearchGate.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). RSC Publishing.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Institutes of Health.
  • Determining the Potency of MET Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][7][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (2014). ACS Publications.
  • Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (n.d.). National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of[7][11][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers.
  • Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. (n.d.). ResearchGate.
  • Preclinical Tumor Models for Oncology Research. (n.d.). WuXi Biology.
  • MET Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology.
  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate.
  • triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.).
  • In Vitro Showdown: A Comparative Guide to MET Kinase Inhibitors MET kinase-IN-4 and Capmatinib. (n.d.). Benchchem.
  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. (n.d.). ResearchGate.
  • (a) IC50 values of growth inhibition assay targeting c-Met and c-Src... (n.d.). ResearchGate.
  • c-Met Inhibitor Review. (n.d.). Selleck Chemicals.
  • IC 50 of c-Met enzyme and cytotoxic assay. (n.d.). ResearchGate.
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (n.d.). National Institutes of Health.
  • Xenograft Models. (n.d.). Ichor Life Sciences.
  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (2021). PubMed.
  • Absorption, distribution, metabolism, and elimination (ADME)/Pharmacokinetics studies of final hybrids 5-18. (n.d.). ResearchGate.
  • Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (n.d.). Semantic Scholar.
  • Discovery and optimization of a potent and selective triazolopyridinone series of c-Met inhibitors. (n.d.).
  • Patient-derived xenograft models for oncology drug discovery. (n.d.). ResearchGate.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
  • Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. (2014).
  • Pharmacokinetic/ADME Properties of the Selected Compounds... (n.d.). ResearchGate.
  • Phosphorylation of MET Is Upregulated in Metastatic Sites of Renal Cell Carcinoma: Possible Role of MET and Hepatocyte Growth Factor Activation-Targeted Combined Therapy. (n.d.). National Institutes of Health.
  • An overview of the c-MET signaling pathway. (n.d.). National Institutes of Health.
  • Distribution of cMET by IHC, FISH, and next generation sequencing in cancer – a large cohort analysis. (n.d.).

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3,6-Disubstituted-triazolo[4,3-b]pyridazines

Application Notes & Protocols: A Guide to the Synthesis of 3,6-Disubstituted-[1][2][3]triazolo[4,3-b]pyridazines

Introduction: The Significance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with various biological targets. Consequently, this moiety is of significant interest to researchers in medicinal chemistry and drug development. Derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer[3][4][5], anxiolytic[6], anti-diabetic[7], and kinase inhibitory properties[4][8].

For instance, certain 3,6-diaryl derivatives have been designed as potent antitubulin agents, acting as analogues of Combretastatin A-4 (CA-4) by binding to the colchicine site on microtubules.[3][9] Others have been developed as dual c-Met/Pim-1 kinase inhibitors, showing promise in arresting the cell cycle and inducing apoptosis in cancer cell lines.[4][5] The versatility of this scaffold stems from the synthetic accessibility of its core and the ability to readily introduce diverse substituents at the 3- and 6-positions, allowing for fine-tuning of its physicochemical and pharmacological properties.

This guide provides a detailed, field-proven protocol for the synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines, focusing on a robust and modular strategy that allows for extensive diversification. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds.

The Core Synthetic Strategy: A Modular Approach

The most efficient and widely adopted strategy for synthesizing this scaffold begins with a commercially available starting material, 3,6-dichloropyridazine. The overall workflow is designed in a stepwise fashion, first constructing the 6-chloro-3-substituted triazolopyridazine core and then diversifying the 6-position through subsequent reactions. This modularity is a key advantage for building compound libraries for structure-activity relationship (SAR) studies.

The core pathway involves three key transformations:

  • Hydrazinolysis: Selective displacement of one chlorine atom from 3,6-dichloropyridazine with hydrazine to form the key intermediate, 6-chloro-3-hydrazinopyridazine.

  • Hydrazone Formation: Condensation of the hydrazino intermediate with an aldehyde to generate a pyridazin-3-yl hydrazone.

  • Oxidative Cyclization: Intramolecular cyclization of the hydrazone to forge the fused triazole ring, yielding the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine scaffold.

The resulting 6-chloro group serves as a versatile synthetic handle for introducing the second point of diversity, which can be achieved through various modern cross-coupling reactions or nucleophilic aromatic substitution.

Synthetic_WorkflowStart3,6-DichloropyridazineInter16-Chloro-3-hydrazinopyridazineStart->Inter1 Hydrazine Hydrate Inter2Pyridazin-3-yl HydrazoneInter1->Inter2 R-CHO Core6-Chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazineInter2->Core Oxidative Cyclization (IBD) Final3,6-Disubstituted-[1,2,4]triazolo[4,3-b]pyridazineCore->Final Diversification at C6

Caption: Overall synthetic workflow for 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (Key Intermediate)

Rationale: This initial step involves a nucleophilic aromatic substitution on 3,6-dichloropyridazine. Hydrazine hydrate is used in slight excess to selectively displace one of the chloro groups. The choice of tert-butanol as a solvent is strategic; it provides good solubility for the starting material and operates at a suitable reflux temperature to drive the reaction to completion without promoting undesired side reactions.[2]

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate (80% solution)

  • tert-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in tert-butanol, add hydrazine hydrate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold tert-butanol, and dry under vacuum to afford 6-chloro-3-hydrazinopyridazine as a solid, which can typically be used in the next step without further purification.

Protocol 2: Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines via One-Pot Hydrazone Formation and Cyclization

Rationale: This efficient protocol combines two steps into a single, solvent-free operation.[2] First, the hydrazinopyridazine is condensed with an aldehyde (R-CHO) to form a hydrazone intermediate. This is achieved by simple grinding in a pestle and mortar at room temperature, a green chemistry approach that minimizes solvent waste. Subsequently, an oxidant, iodobenzene diacetate (IBD), is added in situ. IBD is a mild and environmentally friendly hypervalent iodine reagent that effectively promotes the intramolecular oxidative cyclization of the hydrazone to form the stable, aromatic triazole ring.[1][2][10]

Materials:

  • 6-Chloro-3-hydrazinopyridazine (from Protocol 1)

  • Aromatic or aliphatic aldehyde (1.0 eq)

  • Iodobenzene diacetate (IBD) (1.1 eq)

  • Pestle and mortar

  • Silica gel for chromatography

Procedure:

  • In a clean pestle and mortar, homogenize 6-chloro-3-hydrazinopyridazine (1.0 eq) and the desired aldehyde (1.0 eq).

  • Grind the mixture at room temperature for approximately 20-30 minutes. Monitor the formation of the hydrazone intermediate by TLC.

  • Once hydrazone formation is complete, add iodobenzene diacetate (IBD, 1.1 eq) to the mixture in situ.

  • Continue grinding the reaction mixture for an additional 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the hydrazone spot on TLC.

  • Upon completion, the crude reaction mixture is typically a solid. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine.

EntryR-Group (from R-CHO)Yield (%)Reference
1Phenyl~85-90%[2]
24-Chlorophenyl~88%[1]
34-Methoxyphenyl~92%[1]
43,4,5-Trimethoxyphenyl~85%[3]
52-Naphthyl~86%[1]

Table 1: Representative yields for the synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines.

Protocol 3: Diversification at the C6-Position

Rationale: The chlorine atom at the 6-position of the triazolopyridazine core is activated towards displacement due to the electron-withdrawing nature of the fused heterocyclic system.[11][12] This reactivity makes it an excellent electrophilic partner in a variety of reactions, enabling the introduction of the second substituent (R').

Diversificationcluster_0Diversification MethodsCore6-Chloro-3-R-[1,2,4]triazolo-[4,3-b]pyridazineSNArSNArCore->SNArSuzukiSuzuki CouplingCore->SuzukiBuchwaldBuchwald-HartwigAminationCore->BuchwaldProduct_NC-N Bond(Amines, Anilines)SNAr->Product_NProduct_O_SC-O / C-S Bond(Phenols, Thiols)SNAr->Product_O_SProduct_CC-C Bond(Aryl, Heteroaryl)Suzuki->Product_CBuchwald->Product_N

Caption: Key diversification pathways for the C6-position of the triazolopyridazine core.

A. Nucleophilic Aromatic Substitution (SNAr)

This is a straightforward method for introducing nitrogen, oxygen, or sulfur nucleophiles.

  • Procedure (Amine Introduction):

    • Dissolve the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

    • Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC.

    • After completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization.[7]

B. Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming C-C bonds, allowing the introduction of various aryl or heteroaryl groups.[13]

  • Procedure (Aryl Group Introduction):

    • In a reaction vessel, combine the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a solvent system, typically a mixture of toluene and water or dioxane and water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction to 90-110 °C under an inert atmosphere for 6-24 hours until TLC indicates completion.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product via column chromatography to obtain the 3,6-disubstituted product.[13]

C. Buchwald-Hartwig Amination

This reaction offers a broader scope for C-N bond formation than traditional SNAr, especially for less nucleophilic amines or for constructing sterically hindered C-N bonds.[14][15]

  • Procedure (Amine/Aniline Introduction):

    • Charge an oven-dried Schlenk tube with the 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the desired amine or aniline (1.2 eq) and an anhydrous solvent such as toluene or dioxane via syringe.

    • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

    • After cooling to room temperature, filter the mixture through a pad of Celite, rinsing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the final product.[16][17]

Conclusion

The synthetic pathway detailed in these application notes provides a reliable and highly adaptable methodology for the synthesis of 3,6-disubstituted-[1][2][3]triazolo[4,3-b]pyridazines. The use of a solvent-free, one-pot cyclization followed by robust palladium-catalyzed cross-coupling or nucleophilic substitution reactions at the C6-position allows for the efficient generation of diverse compound libraries. This strategic approach is invaluable for researchers in drug discovery, enabling systematic exploration of the chemical space around this pharmacologically significant scaffold.

References

  • Gudipati, R. et al. (2017). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3355-3360. [Link]
  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Journal of Applicable Chemistry, 5(2), 358-364. [Link]
  • Aggarwal, R., & Kumar, V. (2012). Synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]
  • Wang, L. et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202-1206. [Link]
  • ResearchGate. (n.d.). Synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines | Request PDF.
  • Abdel-Maksoud, M. S. et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28211-28231. [Link]
  • Abdel-Maksoud, M. S. et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28211-28231. [Link]
  • Pastor, J. et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 137-153. [Link]
  • Hassan, M. et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. European Journal of Medicinal Chemistry, 187, 111943. [Link]
  • Guery, S. et al. (1985). Synthesis and Anxiolytic Activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 28(10), 1467-1472. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • Martins, M. A. P. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
  • Quezada-Sarmiento, P. A. et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 1. [Link]
  • Ramesh, A. et al. (1994). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine by various Nucleophiles. Journal of the Indian Chemical Society, 71, 629-631. [Link]

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

Triazolopyridazine scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with diverse biological activities, including anticancer and enzyme inhibitory properties.[1][2][3][4] The synthesis of these nitrogen-containing heterocycles, however, can be challenging using conventional heating methods, often requiring long reaction times, harsh conditions, and resulting in modest yields with the formation of byproducts.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient alternative.[6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[8][9] This rapid, uniform heating is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating.[6][8] The key advantages of MAOS include significantly shorter reaction times, higher product yields, improved product purity, and milder reaction conditions, all of which align with the principles of green chemistry by reducing energy consumption and waste generation.[6][10][11]

This application note provides a detailed experimental setup and protocol for the microwave-assisted synthesis of triazolopyridazine derivatives, designed to be a robust and reproducible method for researchers in the field.

The Rationale Behind Microwave-Assisted Synthesis

The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating where heat is transferred slowly from an external source, microwaves pass through the vessel walls and directly energize polar molecules and ions within the reaction mixture.[6] This results in instantaneous and uniform heating throughout the sample volume, eliminating localized overheating at the vessel walls and leading to a more controlled and efficient reaction environment.[6] For the synthesis of heterocyclic compounds like triazolopyridazines, this translates to:

  • Accelerated Reaction Rates: The rapid temperature increase significantly enhances reaction kinetics.

  • Enhanced Yields and Purity: Uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields of the desired product.[10]

  • Energy Efficiency: Shorter reaction times and direct energy transfer result in a substantial reduction in energy consumption compared to conventional methods.[6]

  • Green Chemistry Alignment: The reduction in solvent use, reaction time, and energy consumption makes MAOS an environmentally sustainable approach.[7][12]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the microwave-assisted synthesis of triazolopyridazines, from initial setup to final product analysis.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Solvent Preparation prep_vial Microwave Vial Assembly prep_reagents->prep_vial Add Reagents & Stir Bar mw_reactor Microwave Reactor Setup & Irradiation prep_vial->mw_reactor Place Vial in Reactor cooling Controlled Cooling mw_reactor->cooling Post-Irradiation extraction Product Extraction cooling->extraction Transfer Mixture purification Column Chromatography extraction->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization purity Purity Analysis (HPLC) characterization->purity

Caption: Workflow for Microwave-Assisted Triazolopyridazine Synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of a triazolopyridazine derivative. Researchers should note that specific reaction conditions may need to be optimized for different starting materials.[13]

4.1. Materials and Equipment

Reagents & Solvents Equipment
Appropriate aminopyrazole or aminotriazoleDedicated laboratory microwave reactor
Suitable dicarbonyl compound or equivalentMicrowave process vials (e.g., 20 mL) with caps and septa
Solvent (e.g., Ethanol, DMF, Toluene)Magnetic stir bars
Base (e.g., Triethylamine, K2CO3) (if required)Magnetic stirrer/hotplate
Reagents for work-up and purificationStandard laboratory glassware
(e.g., Ethyl acetate, Hexane, Silica gel)Rotary evaporator
Analytical instruments (NMR, MS, IR, HPLC)

4.2. Step-by-Step Procedure

  • Reagent Preparation: In a dedicated microwave process vial (e.g., 20 mL), add the aminopyrazole/aminotriazole (1.0 equiv.), the dicarbonyl compound (1.0 equiv.), and a magnetic stir bar.[14]

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., 10 mL of dry ethanol) and any necessary base (e.g., triethylamine, 1.6 equiv.).[14] Stir the mixture vigorously for 2 minutes at room temperature to ensure homogeneity.[14]

  • Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.[14] It is crucial to ensure a proper seal to withstand the pressure generated during the reaction.[14]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the reactor to the desired temperature (e.g., 150 °C) and time (e.g., 30 minutes).[14] The instrument will automatically adjust the power to maintain the set temperature.[15]

  • Cooling: After the irradiation is complete, allow the vial to cool to a safe temperature (typically below 50 °C) using the instrument's automated cooling system before removing it from the reactor.[14][16]

  • Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a larger flask and proceed with the appropriate work-up procedure. This may involve quenching with water, followed by extraction with an organic solvent like ethyl acetate.[4]

  • Purification: Concentrate the extracted organic layers under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure triazolopyridazine derivative.[4]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.[17][18]

4.3. Reaction Parameters Overview

ParameterTypical Range/ValueRationale
Temperature 100 - 180 °CHigher temperatures accelerate the reaction rate. Start about 10 °C above the conventional method's temperature.[13][15]
Time 5 - 30 minutesSignificantly reduced compared to conventional heating.[9]
Pressure 0 - 15 bar (instrument dependent)A result of heating the solvent above its boiling point in a sealed vessel.[14]
Solvent Polar solvents (Ethanol, DMF, Toluene)Polar solvents couple efficiently with microwave irradiation, leading to rapid heating.[10]
Power Variable (instrument controlled)The reactor adjusts power to maintain the set temperature.

Mechanistic Considerations

The exact reaction mechanism can vary depending on the specific starting materials. A plausible pathway for the formation of a 1,2,4-triazolo[1,5-a]pyridine, a related structure, involves a tandem reaction. This begins with a transamidation followed by a nucleophilic addition of the nitrogen lone pair to the nitrile moiety, and subsequent condensation to yield the final heterocyclic product.[13] Microwave irradiation accelerates each of these steps.

reaction_mechanism A Starting Materials (e.g., Enaminonitrile & Benzohydrazide) B Intermediate A (Transamidation) A->B Microwave Irradiation C Intermediate B (Nucleophilic Addition) B->C D Intermediate C (Condensation) C->D E Final Product (Triazolopyridine) D->E - H2O

Caption: Plausible Reaction Pathway for Triazole Ring Formation.

Safety: A Critical Priority

Microwave reactors are powerful instruments and require strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[19] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring, and robust containment in case of vessel failure.[19][20]

  • Vessel Integrity: Always inspect microwave vials for cracks or defects before use.[21] Use only vials and caps specified by the reactor manufacturer.[14]

  • Pressure Awareness: Be aware that heating solvents in a sealed vessel generates significant pressure.[14] Do not exceed the recommended fill volume (typically no more than 2/3 full) to allow for expansion.[22]

  • Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a runaway reaction.[19] Start with small-scale reactions and low power settings if you are unsure about the reaction's kinetics.[19]

  • Proper Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and thermal gloves when handling hot vials.[22] Always work within a well-ventilated fume hood.[19][23]

  • Maintenance: Regularly inspect the door seals and interlocks of the microwave unit to prevent radiation leakage.[22][23]

Conclusion: Advancing Synthesis with Microwave Technology

Microwave-assisted synthesis represents a significant leap forward in the preparation of medicinally important heterocycles like triazolopyridazines.[5] This technology offers a faster, more efficient, and environmentally conscious approach compared to traditional methods.[8][24] By following the detailed protocols and safety guidelines outlined in this application note, researchers can effectively harness the power of microwave chemistry to accelerate their drug discovery and development efforts.

References

  • Microwave assisted synthesis of five membered nitrogen heterocycles - PMC. (n.d.). NIH.
  • Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective - Eduzone. (n.d.).
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (n.d.).
  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024, October 17).
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA. (2025, November 3). NSTA.
  • Microwave Safety. (2025, November 6). Kansas State University.
  • Microwave Reactor Safety. (n.d.).
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). NIH.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). NIH.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][10][11][20]triazines. (n.d.). MDPI.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). NIH.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (n.d.). MDPI.
  • Design, Synthesis, and Evaluation of Triazolopyridines as Novel Alpha-Glucosidase Inhibitors. (2026, January 1). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI.
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (n.d.). Thieme E-Books & E-Journals.
  • Development of microreactor setups for microwave organic synthesis. (n.d.). ResearchGate.
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (n.d.). RSC Publishing.
  • Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. (n.d.). IJSDR.
  • Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives - PMC. (n.d.). NIH.
  • (PDF) Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. (2025, December 22). ResearchGate.

Sources

Application Notes & Protocols: Leveraging 3-Chloro-triazolo[4,3-b]pyridazine for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Fused heterocyclic scaffolds represent a fertile ground for discovery, with the[1][2][3]triazolo[4,3-b]pyridazine core being a particularly "privileged" structure due to its wide spectrum of demonstrated biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine as a versatile starting material for the synthesis and evaluation of new antimicrobial candidates. We will delve into the rationale behind this scaffold's selection, its hypothesized mechanisms of action, detailed protocols for chemical synthesis and diversification, a complete workflow for antimicrobial and cytotoxicity screening, and foundational principles for interpreting structure-activity relationships (SAR).

The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Privileged Core for Drug Discovery

The search for new antimicrobial agents has driven medicinal chemists to explore novel chemical spaces. Among these, nitrogen-containing heterocyclic systems are paramount, forming the backbone of numerous top-selling pharmaceuticals.[4] The fused[1][2][3]triazolo[4,3-b]pyridazine system, in particular, has garnered significant attention. Literature precedents indicate that this scaffold is associated with extensive pharmacological activities, including antimicrobial, anticonvulsant, antitubulin, and anxiolytic properties.[5]

The choice of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine [6] as a starting point is a strategic one, rooted in the principles of medicinal chemistry. The chlorine atom at the 3-position is not merely a structural component; it is a chemically reactive handle. As an electron-withdrawing group, it activates the carbon atom to which it is attached, making it susceptible to nucleophilic aromatic substitution. This feature allows for the systematic and efficient introduction of a wide array of chemical moieties (amines, thiols, etc.), enabling the rapid generation of a diverse compound library. This process is fundamental to exploring the chemical space around the core scaffold to identify derivatives with potent and selective antimicrobial activity and to build a robust Structure-Activity Relationship (SAR) profile.

Hypothesized Mechanism of Antimicrobial Action

While the precise mechanism for all derivatives is a subject of ongoing research, evidence from related triazole-containing compounds allows us to formulate credible hypotheses. A multi-targeted mechanism is possible, which is an attractive feature for combating resistance.

Primary Hypothesized Target: Bacterial DNA Gyrase and Topoisomerase IV

The most compelling proposed mechanism for related nitrogen heterocycles is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial survival, managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks and rapid cell death.

  • Causality: The planar, aromatic nature of the triazolopyridazine core, combined with the hydrogen-bonding capacity of the triazole ring nitrogens, facilitates intercalation into DNA base pairs and interaction with key amino acid residues in the enzyme's active site. It is hypothesized that at physiological pH, nitrogen atoms in the heterocyclic system or in appended side chains could become protonated, forming favorable π-cation interactions with carbonyl groups of amino acids within the enzyme's binding pocket, thereby enhancing inhibitory activity.[2]

G cluster_0 Bacterial Cell Compound Triazolo[4,3-b]pyridazine Derivative Membrane Cell Membrane Penetration Compound->Membrane Enters Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV Membrane->DNA_Gyrase Binds to Enzyme Replication DNA Replication & Repair Blocked DNA_Gyrase->Replication Inhibition DNA Bacterial DNA DNA->DNA_Gyrase Enzyme Action Death Bacterial Cell Death Replication->Death

Caption: Hypothesized mechanism of action via inhibition of bacterial DNA gyrase.

Synthetic Strategy: Building a Focused Compound Library

The core of the discovery process lies in the synthesis of diverse analogues. The reactivity of the 3-chloro position is the key enabler for this strategy.

workflow start 3-Chloro-triazolo [4,3-b]pyridazine reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction library Compound Library (Diverse Derivatives) reaction->library nucleophiles Diverse Nucleophiles (R-NH2, R-SH, etc.) nucleophiles->reaction

Caption: General workflow for synthesizing a library of derivatives.

Protocol 3.1: General Procedure for Synthesis of 3-Amino-[1][2][3]triazolo[4,3-b]pyridazine Derivatives
  • Rationale: This protocol describes a standard nucleophilic aromatic substitution reaction. The choice of a suitable base is critical to deprotonate the incoming nucleophile, increasing its reactivity. The solvent is chosen based on the solubility of the reactants and its ability to facilitate the reaction, often at elevated temperatures.

  • Materials:

    • 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

    • Desired amine nucleophile (e.g., aniline, piperazine, morpholine derivative)

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or n-Butanol)

    • Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Thin Layer Chromatography (TLC) plate and developing system

    • Reagents for workup (e.g., Ethyl acetate, water, brine)

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq).

    • Add the desired amine nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

    • Add the anhydrous solvent to create a solution or suspension with a concentration of approximately 0.1-0.5 M.

    • Equip the flask with a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

    • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.

    • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

In Vitro Antimicrobial Screening Cascade

A structured, multi-step screening process is essential to efficiently identify promising lead compounds. The cascade begins with a broad assessment of antibacterial activity and progresses to more specific evaluations.

G cluster_workflow Screening Workflow synthesis Synthesized Compound Library mic Primary Screen: MIC Assay (Broth Microdilution) synthesis->mic Test against Gram(+) & Gram(-) bacteria mbc Secondary Screen: MBC Assay mic->mbc Determine bactericidal vs. bacteriostatic activity cytotox Safety Screen: Cytotoxicity Assay (MTT) vs. Mammalian Cells mic->cytotox Assess selectivity sar Data Analysis: Structure-Activity Relationship (SAR) mbc->sar cytotox->sar

Caption: A logical workflow for the antimicrobial screening cascade.

Protocol 4.1: Primary Screening - Minimum Inhibitory Concentration (MIC) Determination
  • Rationale: The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[1][7] It provides a quantitative measure of the lowest compound concentration required to inhibit the visible growth of a microorganism, allowing for direct comparison between derivatives.

  • Materials:

    • 96-well microtiter plates (sterile)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Growth medium (e.g., Mueller-Hinton Broth - MHB)

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

    • Multichannel pipette

  • Procedure:

    • Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

    • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in DMSO. In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the highest concentration of the test compound to the first column and perform 2-fold serial dilutions across the plate, leaving the last two columns for controls.

    • Controls:

      • Positive Control: Wells containing MHB and bacteria, but no compound (shows uninhibited growth).

      • Negative Control: Wells containing MHB only (shows sterility).

      • Vehicle Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used (ensures the solvent has no antimicrobial effect).

    • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

    • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

    • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Data Presentation: Sample MIC Table
Compound IDR-Group at C3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
REF-DRUG Ampicillin48
LEAD-01 4-Fluorophenylamino1632
LEAD-02 4-Methoxyphenylamino64>128
LEAD-03 3,4-Dichlorophenylamino816
LEAD-04 Morpholino3264

Preliminary Safety & Selectivity Assessment

A potent antimicrobial agent is only useful if it is not toxic to the host. Therefore, early assessment of cytotoxicity against mammalian cells is a critical step to determine the compound's therapeutic window.

Protocol 5.1: In Vitro Cytotoxicity (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1] A reduction in metabolic activity in the presence of the compound suggests cytotoxicity. The resulting 50% inhibitory concentration (IC₅₀) can be compared to the MIC to calculate a Selectivity Index.

  • Materials:

    • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Plate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include a vehicle control (cells treated with solvent only).

    • Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the plate at 570 nm.

    • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Selectivity Index

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.

SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

Compound IDMIC vs. S. aureus (µg/mL)IC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI)
LEAD-01 16>100>6.25
LEAD-03 8506.25

Foundational Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized derivatives with their biological activity. This analysis guides the next round of synthesis, leading to more potent and selective compounds.

  • Causality and Interpretation:

    • From the sample data, substituting the 3-chloro group with a 3,4-dichlorophenylamino group (LEAD-03) resulted in the best activity against both bacterial strains. This suggests that electron-withdrawing groups on the phenyl ring may be beneficial.

    • The 4-fluorophenylamino group (LEAD-01) also showed good activity, reinforcing the potential importance of halogens.

    • The presence of an electron-donating methoxy group (LEAD-02) significantly reduced activity, suggesting that electron density on the appended ring is detrimental.

    • The morpholino group (LEAD-04), a non-aromatic cyclic amine, had moderate activity, indicating that different types of scaffolds can be tolerated at this position.

G cluster_SAR Structure-Activity Relationship at C3 Position cluster_Good Favorable Substituents cluster_Bad Unfavorable Substituents Core [Triazolo[4,3-b]pyridazine]-C3- Good1 Electron-Withdrawing Groups (e.g., -Cl, -F) on Phenyl Ring Core->Good1 Increases Activity Bad1 Electron-Donating Groups (e.g., -OCH3) on Phenyl Ring Core->Bad1 Decreases Activity Good2 Halogenated Phenylamino

Caption: Example of a preliminary SAR analysis for C3 substituents.

Conclusion

The 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold is a highly promising and synthetically tractable starting point for the discovery of novel antimicrobial agents. Its "privileged" nature, combined with a chemically reactive handle for diversification, provides a robust platform for medicinal chemistry campaigns. By following a systematic approach of targeted synthesis, a hierarchical screening cascade, and iterative SAR analysis as outlined in these notes, research teams can efficiently navigate the discovery process and develop lead compounds with the potential to address the critical challenge of antimicrobial resistance.

References

  • Zhang, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7891.
  • Patel, H., et al. (2021). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. ResearchGate.
  • ResearchGate. (n.d.). The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives.
  • Quereda, J. J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1258611.
  • Gilbert, P. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. CRC Press.
  • Gomaa, H. A. M., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29505-29525.
  • Rana, A., et al. (2019). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Fathy, U. (2022). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(5), 893-907.
  • Foroumadi, A., et al. (2009). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Archiv der Pharmazie, 342(8), 481-486.
  • Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Current Medicinal Chemistry, 26(34), 6219-6243.
  • Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116402.

Sources

Application Notes and Protocols for the Preparation of Derivatives for Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Drug Discovery

The journey of a potential therapeutic agent from a chemical entity to a life-saving drug is long and fraught with challenges. A pivotal early step in this process is the evaluation of a compound's ability to inhibit cell growth, a cornerstone of cancer research and other therapeutic areas. Antiproliferative assays, such as the widely used MTT assay, provide a quantitative measure of a compound's cytostatic or cytotoxic effects.[1] However, the reliability and reproducibility of these assays are fundamentally dependent on the meticulous and accurate preparation of the test compounds.[2]

This guide provides a comprehensive, experience-driven protocol for the preparation of chemical derivatives for antiproliferative assays. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering researchers to make informed decisions and troubleshoot potential issues. We will delve into the critical aspects of compound quality control, solubilization, stock solution preparation, and the creation of assay-ready plates, ensuring a solid foundation for generating high-quality, reliable data.

I. The Imperative of Quality Control: Garbage In, Garbage Out

The success of any biological screening campaign is inextricably linked to the quality of the compound library.[3] Before embarking on any experimental work, it is paramount to ascertain the identity, purity, and integrity of the chemical derivatives. Failure to do so can lead to misleading results, wasted resources, and the pursuit of false leads.

A. Identity and Purity Verification:

While many commercial vendors provide certificates of analysis (CoA), independent verification is a hallmark of rigorous scientific practice. The quality of combinatorial libraries, for instance, directly impacts the success of biological screening.[4] Key analytical techniques for quality control include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for confirming the molecular weight of the compound and assessing its purity.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the chemical identity of the derivative.[5][6]

It's important to recognize that some impurities may not be readily detectable by common methods like UV analysis.[4] A comprehensive approach to quality control provides the highest level of confidence in the starting material.

B. Compound Management and Storage:

Proper handling and storage are crucial for maintaining the long-term integrity of compound libraries.[7] Small molecules, particularly when dissolved in solvents like DMSO, can degrade over time.[7] Key considerations include:

  • Storage Conditions: Most compounds are best stored as a dry powder at -20°C or -80°C.[8] Stock solutions in DMSO are typically stored at -20°C or -80°C to minimize degradation and evaporation.[8][9]

  • Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound precipitation and degradation.[8][9] It is best practice to aliquot stock solutions into single-use volumes.[8][9]

  • Light and Moisture Protection: Light-sensitive compounds should be stored in amber vials or protected from light.[9] All compounds should be protected from moisture to prevent hydrolysis.

II. The Art of Solubilization: Getting Your Compound into Solution

For a compound to exert a biological effect in a cell-based assay, it must first be dissolved in a solvent that is compatible with the cell culture medium. The choice of solvent and the method of dissolution are critical for obtaining accurate and reproducible results.

A. Solvent Selection: A Balancing Act

The ideal solvent should possess the following characteristics:

  • High Solubilizing Power: It should be capable of dissolving the compound at the desired concentration.

  • Low Cellular Toxicity: The solvent itself should not significantly impact cell viability or proliferation at the final concentration used in the assay.[10][11]

  • Compatibility with Assay Components: It should not interfere with the assay chemistry or detection method.

Dimethyl Sulfoxide (DMSO) is the most commonly used solvent in cell-based assays due to its excellent ability to dissolve a wide range of organic molecules.[12] However, it is not without its caveats.

Solvent Advantages Disadvantages Typical Final Concentration in Assay
DMSO Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations.[10][11] Can affect cell differentiation and other cellular processes.≤ 0.1% - 0.5%[8][10][13]
Ethanol Good solvent for many organic compounds. Less toxic than DMSO for some cell lines.Can be volatile. May not be as effective as DMSO for highly insoluble compounds.≤ 0.5%
Water/PBS The most biocompatible solvent.Limited ability to dissolve non-polar compounds.N/A

B. The DMSO Dilemma: Navigating Toxicity

While DMSO is an invaluable tool, its concentration in the final assay medium must be carefully controlled. The sensitivity of cell lines to DMSO can vary significantly.[14] It is crucial to perform a solvent tolerance test for each cell line to determine the maximum concentration of DMSO that does not affect cell viability or proliferation.[14] As a general rule, the final DMSO concentration should be kept as low as possible, ideally at or below 0.1%.[10][14] A solvent control (cells treated with the same concentration of DMSO as the highest compound concentration) must always be included in the assay.[14]

C. Protocol for Determining Compound Solubility:

If the solubility of a derivative is unknown, it must be determined empirically.

  • Weigh out a small, precise amount of the compound (e.g., 1-5 mg).

  • Add a small, measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration.

  • Vortex or sonicate the mixture to aid dissolution.[2][15] Gentle warming (e.g., to 37°C) can also be employed, but care must be taken to avoid compound degradation.[15][16]

  • Visually inspect the solution for any undissolved particulate matter. If the compound is fully dissolved, it is soluble at that concentration.

  • If the compound is not fully dissolved, add additional solvent in measured increments until complete dissolution is achieved. Record the final volume to calculate the solubility.

  • To assess solubility in aqueous media, a serial dilution of the DMSO stock can be made in the cell culture medium.[15] The concentration at which precipitation or turbidity is observed is the limit of aqueous solubility.[15]

III. Preparing the Foundation: Stock Solutions and Serial Dilutions

Once the appropriate solvent has been identified and the compound's solubility is known, the next step is to prepare a concentrated stock solution. This serves as the starting point for creating the various concentrations that will be tested in the antiproliferative assay.

A. Protocol for Preparing a High-Concentration Stock Solution:

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Chemical derivative (powder form)

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask (Class A)

  • Spatula

  • Vortex mixer and/or sonicator

  • Sterile, single-use microcentrifuge tubes or cryovials

Procedure:

  • Calculate the Required Mass:

    • Use the formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol :

      • Mass (g) = 0.010 mol/L x 0.001 L x 450.5 g/mol = 0.004505 g = 4.505 mg

  • Weigh the Compound:

    • Accurately weigh out the calculated mass of the compound using an analytical balance.[9]

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the DMSO (e.g., about half the final volume) to the flask.

    • Vortex or sonicate the mixture until the compound is completely dissolved.[2] Visual confirmation is critical.[2]

  • Bringing to Final Volume:

    • Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[9]

  • Homogenization and Aliquoting:

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.[2]

    • Aliquot the stock solution into small, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles.[8][9]

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.[8]

B. The Logic of Serial Dilutions:

To determine the potency of a compound (e.g., its IC50 value), a range of concentrations must be tested. This is typically achieved by performing a serial dilution from the high-concentration stock solution. A stepwise dilution process is recommended to avoid compound precipitation that can occur with a large, single dilution step.[8]

Workflow for Preparing an Assay-Ready Plate (96-well format):

G cluster_0 Preparation of Intermediate Dilution Plate cluster_1 Serial Dilution in DMSO cluster_2 Preparation of Final Assay Plate stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) intermediate_plate Intermediate 96-well Plate (for serial dilutions in DMSO) stock->intermediate_plate Initial Dilution well1 Well A1: 100 µL of 200 µM well2 Wells A2-A10: 50 µL DMSO well1->well2 Transfer 50 µL assay_plate Final 96-well Assay Plate (containing cells in medium) intermediate_plate_ref->assay_plate Transfer a small volume (e.g., 1 µL) from each well of the intermediate plate.

Caption: Workflow for preparing an assay-ready plate.

C. Protocol for Serial Dilution in a 96-Well Plate:

This protocol describes the preparation of a 1:2 serial dilution series.

Materials:

  • High-concentration stock solution (e.g., 10 mM in DMSO)

  • Anhydrous DMSO

  • 96-well plate for dilutions (intermediate plate)

  • Multichannel pipette

Procedure:

  • Prepare the Highest Concentration:

    • Calculate the dilution required to get from your stock (e.g., 10 mM) to the highest concentration in your intermediate plate (e.g., 200 µM, which would be a 2X concentration for a final assay concentration of 100 µM if you add 1 µL to 100 µL of media).

    • Add the appropriate amount of the stock solution and DMSO to the first well of the dilution series (e.g., well A1). For a 200 µM solution from a 10 mM stock, you would add 2 µL of the stock to 98 µL of DMSO.

  • Prepare the Dilution Series:

    • Add 50 µL of DMSO to the remaining wells in the row (e.g., A2 through A10).

    • Transfer 50 µL from well A1 to well A2 and mix thoroughly by pipetting up and down.

    • Transfer 50 µL from well A2 to well A3 and mix.

    • Continue this process down the row to create a 1:2 serial dilution.

  • Prepare the Final Assay Plate:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • The next day, transfer a small volume (e.g., 1 µL) from each well of the intermediate dilution plate to the corresponding wells of the assay plate containing cells and medium (e.g., 100 µL). This will result in a 1:101 dilution and a final DMSO concentration of approximately 0.1% (assuming the intermediate plate is 100% DMSO).

IV. Conclusion: The Foundation for Reliable Antiproliferative Data

The preparation of chemical derivatives for antiproliferative assays is a meticulous process that demands attention to detail and a thorough understanding of the underlying principles. By adhering to rigorous quality control measures, making informed decisions about solvent selection, and executing precise stock solution preparation and serial dilutions, researchers can lay a robust foundation for generating high-quality, reproducible data. This, in turn, is essential for the successful identification and validation of novel therapeutic candidates in the ongoing quest for new medicines.

References

  • Danaher Life Sciences. (n.d.). Efficient Library Maintenance for Compound Screening.
  • Yan, B., et al. (2003). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Journal of Combinatorial Chemistry, 5(5), 547-560.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
  • ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay?
  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Charles River Laboratories. (n.d.). Compound Libraries.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • LifeTein. (2023). DMSO usage in cell culture.
  • Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Biologicals, 42(5), 255-257.
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.

Sources

molecular docking protocol fortriazolo[4,3-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Validated Molecular Docking Protocol for Investigating Triazolo[4,3-b]pyridazine Derivatives

Audience: Researchers, scientists, and drug development professionals in the field of computational chemistry and medicinal chemistry.

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent inhibitors targeting key proteins in oncology and other therapeutic areas, particularly protein kinases.[2][4][5] Molecular docking serves as an indispensable computational tool to predict the binding orientation of these derivatives within a target's active site, thereby guiding structure-activity relationship (SAR) studies and the design of novel, more potent compounds.[6][7] This guide provides a comprehensive, field-proven protocol for performing and validating molecular docking studies on triazolo[4,3-b]pyridazine derivatives. We move beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow, ensuring the generation of reliable, reproducible, and scientifically sound results. The protocol emphasizes a self-validating system, anchored by re-docking the co-crystallized ligand to establish the accuracy of the chosen parameters before screening novel compounds.

The Strategic Importance of a Validated Docking Protocol

Molecular docking predicts how a small molecule (ligand) binds to a macromolecule (receptor) and estimates the binding affinity through a scoring function. For triazolo[4,3-b]pyridazine derivatives, which frequently target ATP-binding sites of kinases, docking can elucidate key interactions, such as hydrogen bonds with the hinge region, that are crucial for inhibitory activity.[8][9]

However, a docking simulation is a simplified model of a complex biological reality. Its predictive power is entirely dependent on the quality of the input structures and the appropriateness of the chosen algorithm and parameters. An unvalidated protocol can easily produce misleading results, such as incorrect binding poses or inaccurate affinity rankings, leading to wasted resources in downstream synthesis and testing.

This protocol is therefore designed around a central principle of self-validation: before docking novel derivatives, the methodology must first prove its ability to accurately reproduce a known, experimentally determined binding mode.

The Molecular Docking Workflow: A Three-Phase Approach

Our protocol is divided into three logical phases: Pre-Docking Preparation, Docking Execution, and Post-Docking Analysis & Validation. Each phase contains critical steps that build upon the last to ensure the integrity of the final results.

G P1 1.1 Target Protein Preparation P3 2.1 Receptor Grid Generation P1->P3 P2 1.2 Ligand Preparation P4 2.2 Ligand Docking P2->P4 P3->P4 P5 3.1 Pose & Score Analysis P4->P5 P6 3.2 Protocol Validation P5->P6

Caption: High-level overview of the three-phase molecular docking workflow.

Phase 1: Pre-Docking Preparation - Curating the Inputs

The adage "garbage in, garbage out" is paramount in computational chemistry. The preparation of both the protein target and the small molecule ligands is the most critical determinant of a successful docking study.

Detailed Protocol: Target Protein Preparation

The goal of this stage is to convert a static crystal structure from the Protein Data Bank (PDB) into a computationally ready model by correcting errors and adding necessary information.[10][11] We will use the Schrödinger Suite's Protein Preparation Wizard ('PrepWizard') as an example, though similar principles apply to tools like AutoDockTools.[12][13]

Rationale: Raw PDB files often lack hydrogen atoms, have incorrect bond orders, and may contain structural artifacts or missing residues that can interfere with the docking calculation.[1][14]

Step-by-Step Protocol:

  • Structure Import:

    • Action: Download the PDB file for your target of interest (e.g., c-Met: 2WGJ, Pim-1: 4X7Q). Import the structure into Maestro.

    • Causality: Starting with a high-resolution (ideally < 2.5 Å) crystal structure co-crystallized with a ligand similar to your scaffold provides the most accurate representation of the binding site.[6]

  • Initial Processing:

    • Action: In the Protein Preparation Wizard, assign bond orders, add hydrogens, and create zero-order bonds to metals.

    • Causality: This step correctly defines the chemical nature of the protein, which is essential for accurate force field assignment and interaction calculations.[11][12]

  • Het State and Water Treatment:

    • Action: Remove all water molecules that are not making bridging hydrogen bonds between the protein and the co-crystallized ligand. Delete crystallographic additives and ions that are not catalytically relevant.[1][15]

    • Causality: Most water molecules in a crystal structure are transient and not critical for binding. Removing them simplifies the system. However, specific water molecules can be crucial for mediating protein-ligand interactions, and retaining these can improve docking accuracy.[10][16]

  • Hydrogen Bond Network Optimization:

    • Action: Use the automated tool to sample orientations of hydroxyl groups, thiol groups, and histidine protonation states to optimize the hydrogen-bonding network.

    • Causality: The orientation of hydrogen bond donors and acceptors significantly impacts protein-ligand interactions. This automated process explores different protonation and tautomeric states to find the most energetically favorable network, which is critical for accurate scoring.[11][12]

  • Restrained Minimization:

    • Action: Perform a restrained, heavy-atom minimization (e.g., using the OPLS force field) with a convergence threshold of 0.30 Å RMSD.

    • Causality: This final step relieves any steric clashes introduced during the preparation process (like adding hydrogens) without significantly altering the experimentally determined backbone coordinates.[12] The resulting structure is the clean, optimized receptor ready for grid generation.

Detailed Protocol: Ligand Preparation

The goal here is to generate chemically correct, low-energy 3D conformations of your triazolo[4,3-b]pyridazine derivatives. We will use Schrödinger's LigPrep as an example.

Rationale: A 2D drawing of a molecule is insufficient for docking. The software needs a 3D structure with correct stereochemistry, protonation states, and atomic charges to evaluate its fit in the receptor.[1][17][18]

Step-by-Step Protocol:

  • Structure Input:

    • Action: Draw your 2D structures in a chemical sketcher or import them from a file (e.g., SDF).

    • Causality: This is the starting point for defining the chemical identity of your compounds.

  • Ionization State Generation:

    • Action: Use Epik to generate possible protonation states within a defined pH range (e.g., 7.0 ± 2.0).

    • Causality: The charge of a ligand dramatically affects its potential interactions. Simulating the likely protonation state at physiological pH is crucial for biological relevance.[18]

  • Tautomer and Stereoisomer Generation:

    • Action: Generate possible tautomers and specified stereoisomers if your molecules contain chiral centers.

    • Causality: The triazolo[4,3-b]pyridazine core itself is generally stable, but substituents may have tautomeric forms or stereochemistry that must be explored to find the optimal binding conformation.

  • Energy Minimization:

    • Action: Generate a low-energy 3D conformation for each prepared ligand using a suitable force field (e.g., OPLS).

    • Causality: This step converts the 2D or initial 3D structure into a more realistic, sterically favorable conformation before docking begins.[1][17]

Software ToolKey Function in Preparation
Protein Preparation Wizard (Schrödinger) Adds hydrogens, optimizes H-bond network, removes unwanted molecules, performs restrained minimization.[10][12]
AutoDockTools (MGLTools) Adds polar hydrogens, assigns Gasteiger charges, merges non-polar hydrogens.[19][20]
LigPrep (Schrödinger) Generates 3D conformers, correct ionization/tautomeric states, and applies force field charges.[10][17]
Open Babel / RDKit Open-source alternatives for generating 3D coordinates and adding hydrogens.

Phase 2: Docking Execution

With prepared inputs, we can now define the search space and run the docking calculation.

Receptor Grid Generation

Rationale: Instead of searching the entire protein, docking algorithms focus on a defined volume, or "grid," representing the active site. This dramatically increases computational efficiency.[10][15] The grid pre-calculates the energetic properties of the active site, preparing it to rapidly score ligand poses.

Step-by-Step Protocol (Glide):

  • Action: Open the Receptor Grid Generation panel and select the prepared protein structure.

  • Action: Define the grid box by selecting the co-crystallized ligand or key active site residues. Ensure the box is large enough to fully enclose the binding site where your derivatives are expected to bind (typically 20-25 Å in each dimension).

  • Action: Launch the grid generation job.

Ligand Docking

Rationale: This is the core computational step where the prepared ligands are flexibly fitted into the receptor grid. Different docking precisions offer a trade-off between speed and sampling thoroughness.[21][22]

Step-by-Step Protocol (Glide):

  • Action: Open the Ligand Docking panel and select the generated receptor grid file.

  • Action: Select the prepared ligand file containing your triazolo[4,3-b]pyridazine derivatives.

  • Action: Choose the docking precision.

    • Standard Precision (SP): Suitable for screening large libraries where speed is important.

    • Extra Precision (XP): Recommended for smaller sets of compounds or final pose prediction. XP uses a more demanding scoring function and more extensive sampling to reduce false positives.[21][23]

  • (Optional) Constraints: If you know a specific interaction is critical (e.g., a hydrogen bond to a hinge region residue), you can add a constraint to ensure the docking poses satisfy this requirement.[12]

  • Action: Launch the docking job. The software will now generate a set of binding poses for each ligand and rank them based on the docking score.

Phase 3: Post-Docking Analysis & Protocol Validation

Generating results is not the end. The final phase involves interpreting the poses, understanding the scores, and, most importantly, validating the entire protocol.

Analysis of Docking Poses and Scores

Rationale: The docking score (e.g., GlideScore) is a calculated estimate of the ligand's binding affinity, with more negative values indicating stronger predicted binding.[6][24] Visual inspection of the top-ranked poses is essential to ensure they are chemically sensible and to understand the specific interactions driving the predicted affinity.[7][24]

Key Interactions to Analyze for Kinase Inhibitors:

  • Hydrogen Bonds: Look for H-bonds between the heterocyclic core or substituents and the kinase hinge region backbone.

  • Hydrophobic Interactions: Identify interactions with hydrophobic residues in the active site.

  • Pi-Pi Stacking: Check for stacking interactions between aromatic rings on your ligand and residues like Phenylalanine or Tyrosine.

The Self-Validating System: Protocol Validation

Rationale: This is the cornerstone of a trustworthy docking protocol. By re-docking the original co-crystallized ligand, we can measure how well our chosen settings (protein preparation, grid definition, docking precision) can reproduce an experimentally known result.[16][25][26]

G PDB Start: Co-crystallized Structure (Protein + Ligand) Prep Prepare Protein (Remove original ligand) PDB->Prep Dock Dock Original Ligand back into prepared protein Prep->Dock Compare Compare Poses: Calculate RMSD Dock->Compare Success Result: RMSD < 2.0 Å Protocol is Validated Compare->Success Yes Fail Result: RMSD > 2.0 Å Adjust Protocol Compare->Fail No

Caption: Workflow for validating a molecular docking protocol via re-docking.

Step-by-Step Validation Protocol:

  • Action: Take the prepared receptor from which the native ligand was removed (Section 1.1).

  • Action: Prepare the native ligand that was extracted from the PDB file using the same ligand preparation protocol (Section 1.2).

  • Action: Dock this single ligand back into the receptor using the exact settings (grid, precision) you intend to use for your novel derivatives.

  • Action: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[26][27]

  • Evaluation:

    • RMSD ≤ 2.0 Å: This is considered a successful validation.[16][26][28] It demonstrates that your protocol has sufficient accuracy to reproduce a known binding mode, giving you confidence in its ability to predict poses for your novel compounds.

    • RMSD > 2.0 Å: The protocol is not reliable. You must revisit your settings. Common issues include incorrect grid placement, insufficient docking precision, or improper handling of key water molecules or protonation states.

Validation MetricDefinitionSuccess Criterion
Re-docking Docking a co-crystallized ligand back into its own receptor structure.[16][26]N/A
RMSD Root Mean Square Deviation between the docked pose and the experimental pose.[27][28]< 2.0 Å [16][26][28]

Once validated, this protocol can be applied with high confidence to screen your library of novel triazolo[4,3-b]pyridazine derivatives, providing meaningful insights to guide your drug discovery project.

References

  • Quora. (2021). How does one prepare proteins for molecular docking?
  • Lv, P., Wang, Y., et al. (2020). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents.
  • Mahmoud, M. E., Ahmed, E. M., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Lang, P. T. & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
  • ResearchGate. (2015).
  • ECHEMI. (n.d.).
  • ResearchGate. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube.
  • University of Delaware. (n.d.). Session 4: Introduction to in silico docking. UDEL.
  • Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors.
  • ResearchGate. (2019).
  • Cummings, M. D., et al. (2010).
  • TrendBioTech. (2022).
  • Walhekar, V., & Kulkarni, R. (2022). Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry.
  • Obakachi, A., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. PMC - PubMed Central.
  • Schrödinger. (n.d.). Docking and scoring.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • Diller, D. J., & Merz, K. M. (2009). Validation Studies of the Site-Directed Docking Program LibDock.
  • Schrödinger. (n.d.). Virtual Screening With GLIDE.
  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube.
  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (n.d.).
  • Walhekar, V., et al. (2025). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. PubMed.
  • Mahmoud, M. E., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Sakyi, P. O., et al. (2025). Molecular docking, design, synthesis and in vitro analysis identify[1][2][3]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. PubMed.
  • Schrödinger. (n.d.). Glide.
  • IntechOpen. (2018). (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities.
  • Schrödinger. (n.d.). Glide5.5 - User Manual.
  • Sharma, A., et al. (2015). In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides. PMC - NIH.
  • University of California, San Diego. (n.d.). Tutorial: Docking with Glide. UCSD.
  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. PMC - NIH.
  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute.
  • Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • Le, V. T., et al. (2015). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC - NIH.
  • Molelixir Informatics. (2025). Tips for making ligands for molecular docking. YouTube.
  • Li, X., et al. (2022).
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Genomics School. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • Owen, R. T., & Proulx, C. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-triazolo[4,3-b]pyridazine Synthesis

Technical Support Center: 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine Synthesis

Welcome to the technical support guide for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The synthesis, while well-established, presents several critical points where yields can be compromised. This guide provides in-depth, experience-based solutions in a direct question-and-answer format.

Overview of the Core Synthesis Pathway

The most prevalent and industrially relevant synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a two-step process starting from 3,6-dichloropyridazine.

  • Step 1: Hydrazinolysis. Selective nucleophilic substitution of one chlorine atom on 3,6-dichloropyridazine with hydrazine hydrate to form the key intermediate, 3-chloro-6-hydrazinylpyridazine.

  • Step 2: Cyclization. Ring closure of the hydrazinyl intermediate using a one-carbon source, typically triethyl orthoformate, to form the fused triazole ring system.

Below is a diagram illustrating this critical manufacturing workflow.

Gcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Cyclizationcluster_2Critical Control PointsA3,6-DichloropyridazineC3-Chloro-6-hydrazinylpyridazineA->CSelective NucleophilicSubstitutionBHydrazine HydrateB->CE3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine(Final Product)C->ECondensation &Ring ClosureP1Temperature Control(prevents di-substitution)P2Molar Ratio(Hydrazine)DTriethyl OrthoformateD->EP3Reaction Time& CatalystP4Purity of Intermediate C

Caption: Workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine Synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis.

Step 1: Hydrazinolysis (3,6-Dichloropyridazine to 3-Chloro-6-hydrazinylpyridazine)

Q1: My yield of 3-chloro-6-hydrazinylpyridazine is significantly low, and I've isolated a white solid that is poorly soluble. What is happening?

A1: The most probable cause is the formation of the di-substituted byproduct, 3,6-dihydrazinylpyridazine. This occurs when a second molecule of hydrazine displaces the remaining chlorine atom on your desired intermediate.

Causality: The chlorine at the 3-position is still susceptible to nucleophilic attack, especially under harsh conditions. The key to high yield is achieving regioselectivity by carefully controlling the reaction parameters to favor mono-substitution.

Troubleshooting Actions:

  • Temperature Control: This is the most critical parameter. The reaction is exothermic. Maintain a strict internal temperature, often below 60-70°C. Overheating dramatically increases the rate of the second substitution. Use a water or ice bath for cooling, especially during the initial addition of hydrazine.

  • Molar Ratio of Reactants: While an excess of hydrazine is needed to drive the reaction, a very large excess can promote di-substitution. A molar ratio of 3,6-dichloropyridazine to hydrazine hydrate around 1:4 to 1:6 is often optimal.[4]

  • Solvent Choice: The reaction is frequently run in an alcohol like ethanol or methanol.[5][6] These solvents help to mediate the reaction's exothermicity and can improve selectivity compared to running the reaction neat.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Prolonged reaction times after the starting material is consumed can lead to increased byproduct formation. Typical reaction times are between 2 to 8 hours.[4][6]

Q2: How can I effectively monitor the progress of the hydrazinolysis reaction?

A2: Thin Layer Chromatography (TLC) is the most straightforward method.

Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm).

  • Analysis: The starting material (3,6-dichloropyridazine) will be the least polar spot (highest Rf). The desired product (3-chloro-6-hydrazinylpyridazine) will be more polar (lower Rf). The di-substituted byproduct will be the most polar, often staying very close to the baseline. The reaction is complete when the starting material spot has disappeared.

Step 2: Cyclization (3-Chloro-6-hydrazinylpyridazine to Final Product)

Q3: The cyclization reaction with triethyl orthoformate is sluggish and does not go to completion, even after prolonged heating. What can I do to improve the conversion?

A3: This issue typically points to insufficient reaction temperature, lack of a catalyst, or water contamination.

Causality: The cyclization involves the formation of an intermediate amidine, followed by an intramolecular nucleophilic attack to close the ring, eliminating ethanol.[7] This process requires sufficient energy to overcome the activation barrier and is often acid-catalyzed. Triethyl orthoformate can also be hydrolyzed by water, rendering it ineffective.

Troubleshooting Actions:

  • Use Triethyl Orthoformate as Solvent: For optimal conditions, use a large excess of triethyl orthoformate, allowing it to serve as both the reagent and the solvent. Heating this mixture to reflux (typically 120-140°C) provides the necessary thermal energy to drive the reaction.[7][8]

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid, can significantly accelerate the rate of cyclization.

  • Ensure Anhydrous Conditions: The 3-chloro-6-hydrazinylpyridazine intermediate must be thoroughly dried before this step. Any residual water from the previous step's workup will hydrolyze the triethyl orthoformate. Dry the intermediate under vacuum over a desiccant like P₂O₅.

  • Azeotropic Removal of Byproducts: The reaction produces ethanol. In some setups, using a solvent like toluene with a Dean-Stark apparatus can help remove ethanol as it forms, driving the equilibrium towards the product.

Q4: My final product is dark-colored and shows multiple spots on TLC. How can I improve its purity?

A4: Dark coloration often indicates the presence of polymeric or degradation byproducts, while extra spots suggest incomplete reaction or side reactions.

Troubleshooting Actions:

  • Purify the Intermediate: The purity of the 3-chloro-6-hydrazinylpyridazine is paramount. Recrystallize the intermediate from a suitable solvent (e.g., ethanol, water, or a mixture) to remove any residual starting material or di-substituted byproduct before proceeding to the cyclization step.[5][9]

  • Control Cyclization Temperature: Overheating during the cyclization step can lead to decomposition. While a high temperature is necessary, ensure it is controlled and uniform. Use an oil bath for even heating.

  • Purification of Final Product:

    • Recrystallization: The most common method. Solvents like ethanol, ethyl acetate, or chloroform are often effective.[1][8] Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.

    • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography can be used. A gradient elution from hexane to ethyl acetate is a good starting point for separating the product from less polar impurities.

Optimized Experimental Protocols

These protocols are synthesized from literature best practices to provide a robust starting point for achieving high yields.

Protocol 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).

  • Add ethanol (approx. 5-10 mL per gram of starting material).

  • Begin stirring and add hydrazine hydrate (80% solution, 4.0-6.0 eq) dropwise via an addition funnel. Caution: The reaction is exothermic. Control the addition rate to maintain an internal temperature below 70°C, using a water bath for cooling if necessary.[4]

  • After the addition is complete, heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain a pure white to off-white solid.

Protocol 2: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine
  • Ensure the 3-chloro-6-hydrazinylpyridazine (1.0 eq) from Protocol 1 is completely dry.

  • In a flask equipped with a reflux condenser, combine the dried intermediate with an excess of triethyl orthoformate (which acts as both reagent and solvent, approx. 10-15 eq).[7]

  • Heat the mixture to reflux (approx. 120-130°C) in an oil bath for 8-12 hours. Monitor the reaction by TLC.[8]

  • After completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol or ethyl acetate to yield the final product as a white powder.[1]

Impact of Reagents on Yield: A Comparative Summary

The choice of reagents and conditions can significantly impact the overall yield. The table below summarizes key parameters.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Yield ImpactReference
Hydrazinolysis Temp. > 90°C (uncontrolled)60-70°C (controlled)B >> A (Reduces di-substitution)[4]
Hydrazine Molar Eq. > 8 eq4-6 eqB > A (Balances rate and selectivity)[4]
Cyclization Reagent Triethyl Orthoformate (stoichiometric) in EthanolTriethyl Orthoformate (large excess, as solvent)B >> A (Drives equilibrium forward)[7]
Intermediate Purity CrudeRecrystallizedB > A (Prevents side reactions in step 2)[5][9]

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing low-yield issues.

GstartLow Final Yield ofThis compoundcheck_step1Analyze crude product of Step 1(Hydrazinolysis) by TLC/NMRstart->check_step1step1_okIntermediate is clean.Proceed to Step 2 analysis.check_step1->step1_okHigh Puritystep1_failSignificant impurities foundin intermediate.check_step1->step1_failLow Puritycheck_step2Analyze crude product of Step 2(Cyclization) by TLC/NMRstep1_ok->check_step2check_impuritiesWhat is the main impurity?step1_fail->check_impuritiesimpurity_smStarting Material(3,6-dichloropyridazine)check_impurities->impurity_smLess Polar Impurityimpurity_diDi-substituted Product(3,6-dihydrazinylpyridazine)check_impurities->impurity_diMore Polar Impuritysol_smSolution:- Increase reaction time/temp for Step 1.- Check hydrazine quality.impurity_sm->sol_smsol_diSolution:- Lower reaction temp for Step 1.- Reduce hydrazine excess.- Recrystallize intermediate.impurity_di->sol_distep2_failIncomplete reaction.Intermediate is present.check_step2->step2_failIntermediate Presentstep2_degradationProduct is dark/oily.Multiple degradation spots on TLC.check_step2->step2_degradationDegradationsol_incompleteSolution:- Use TEOF as solvent.- Add acid catalyst.- Ensure anhydrous conditions.step2_fail->sol_incompletesol_degradationSolution:- Reduce cyclization temperature/time.- Purify via chromatography.step2_degradation->sol_degradation

Caption: A logical flowchart for troubleshooting low yield issues.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Organic Syntheses Procedure. Organic Syntheses.
  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.
  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide. Google Patents.
  • 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. National Institutes of Health.
  • 1-(3-Chloropyridin-2-yl)hydrazine. National Institutes of Health.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health.
  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. American Chemical Society.
  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI.
  • Synthesis of novel[1][2][3]triazolo[4,3-b]pyridazines. ARKAT USA.
  • SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. JournalAgent.
  • Synthesis of[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate.
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.
  • Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. PubMed Central.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI.
  • Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. PubMed.
  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.

Technical Support Center: Synthesis of Trisubstituted Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trisubstituted triazolopyridazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Trisubstituted triazolopyridazines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1][2][3][4] However, their synthesis can present several challenges that require careful consideration of reaction conditions and substrate scope.

This resource is structured to provide practical, experience-driven advice in a question-and-answer format, addressing specific issues you may face in the laboratory.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of trisubstituted triazolopyridazines.

Symptom Potential Cause Suggested Solution
Low or No Product Yield 1. Inefficient Cyclization: The key cyclization step to form the triazolopyridazine core may be incomplete. This is often the rate-limiting step and is sensitive to reaction conditions.a. Optimize Reaction Temperature and Time: Systematically screen a range of temperatures and reaction times. Some cyclizations require prolonged heating. b. Choice of Catalyst: If a catalyzed reaction is being performed (e.g., copper-catalyzed), screen different catalyst sources (e.g., CuI, Cu(OAc)₂, etc.) and ligands. c. Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction. Test a variety of solvents (e.g., DMF, DMSO, toluene, dioxane).
2. Poor Quality Starting Materials: Impurities in the starting pyridazine or triazole precursors can inhibit the reaction.a. Purify Starting Materials: Recrystallize or chromatograph starting materials before use. b. Confirm Structure and Purity: Use NMR and mass spectrometry to confirm the identity and purity of your starting materials.
3. Decomposition of Reactants or Product: The triazolopyridazine core or the starting materials may be unstable under the reaction conditions.[5]a. Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. b. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
Formation of Multiple Products (Poor Regioselectivity) 1. Lack of Regiocontrol in Cycloaddition: The cycloaddition reaction to form the triazole ring can result in the formation of regioisomers. This is a common challenge in the synthesis of 1,2,3-triazoles and related fused systems.[6][7]a. Catalyst Selection: For copper-catalyzed azide-alkyne cycloadditions (CuAAC), the choice of copper source and ligands can influence regioselectivity. For ruthenium-catalyzed reactions (RuAAC), different regioisomers are often favored.[6] b. Steric and Electronic Effects: The electronic nature and steric bulk of the substituents on both the azide and alkyne precursors can direct the regioselectivity. Consider modifying your substrates to favor the desired isomer. c. Lewis Acid Catalysis: In some cases, Lewis acids like FeCl₃ have been shown to promote the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[6]
2. Isomerization of the Pyridazine Ring: Under certain conditions, substituents on the pyridazine ring may migrate.a. Milder Reaction Conditions: Use milder bases and lower reaction temperatures to minimize the risk of isomerization.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and any side products or unreacted starting materials may have very similar polarities, making chromatographic separation challenging.a. Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems. This can be a highly effective purification method. b. Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or employing techniques like preparative HPLC. c. Derivatization: In some cases, it may be possible to selectively derivatize the desired product or a major impurity to alter its polarity, facilitating separation.
2. Product Insolubility: The final trisubstituted triazolopyridazine product may have poor solubility in common organic solvents, making purification and characterization difficult.[8]a. Solvent Screening: Test a wide range of solvents for both chromatography and recrystallization. Heated solvents may be necessary. b. Modify Substituents: If insolubility is a persistent issue, consider redesigning the synthesis to include solubilizing groups on one of the substituents.
Unexpected Side Reactions 1. Dimerization or Polymerization: Highly reactive intermediates may lead to the formation of dimers or polymers.a. High Dilution: Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular side reactions. b. Slow Addition: Add one of the key reagents slowly over a period of time to maintain a low concentration of reactive intermediates.
2. Functional Group Incompatibility: Other functional groups in the starting materials may react under the conditions required for triazolopyridazine synthesis.a. Protecting Groups: Use appropriate protecting groups for sensitive functionalities that can be removed after the core synthesis is complete. b. Orthogonal Synthesis Strategy: Redesign the synthetic route to introduce sensitive functional groups at a later stage.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity during the synthesis of a[9][10][11]triazolo[4,5-b]pyridazine core?

A1: Controlling regioselectivity in the formation of 1,2,3-triazole rings is a well-documented challenge. The outcome is often dependent on the specific synthetic route. For instance, in the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,4-disubstituted regioisomer is typically favored. Conversely, ruthenium-catalyzed reactions (RuAAC) often yield the 1,5-disubstituted isomer.[6] The electronic properties of your substituents can also play a significant role. Electron-withdrawing groups on the alkyne and electron-donating groups on the azide can influence the regiochemical outcome. Careful selection of your catalyst system and thoughtful substrate design are your primary tools for controlling regioselectivity.

Q2: What are the most common methods for synthesizing the triazolopyridazine scaffold?

A2: Several synthetic strategies exist for the construction of the triazolopyridazine ring system. A prevalent method involves the cyclization of a substituted hydrazinylpyridazine with a suitable one-carbon electrophile.[10][12] Another common approach is the reaction of a dihalopyridazine with a hydrazine, followed by cyclization. The specific substitution pattern you desire will often dictate the most efficient synthetic route. For trisubstituted derivatives, late-stage functionalization of a pre-formed triazolopyridazine core is also a viable strategy.[13]

Q3: My purified trisubstituted triazolopyridazine appears to be unstable and decomposes over time. What can I do to improve its stability?

A3: While the 1,2,4-triazole ring itself is generally stable, the overall stability of a fused heterocyclic system like triazolopyridazine can be influenced by its substituents and the presence of heteroatoms.[5] Decomposition can be accelerated by exposure to light, air (oxidation), or residual acid/base from purification. To improve stability, ensure your final product is free of any acidic or basic impurities. Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature. If the compound is intended for long-term storage, consider storing it as a salt (e.g., hydrochloride or trifluoroacetate) if it has a basic handle, as this can sometimes enhance stability.

Q4: I am having trouble with the solubility of my trisubstituted triazolopyridazine product. What solvents are typically effective for this class of compounds?

A4: Poor solubility can be a significant hurdle, especially for highly crystalline and planar aromatic systems.[8] For purification and analysis, a good starting point for solvent screening includes polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). For chromatography, you may need to use solvent systems with a high percentage of a polar modifier, such as methanol in dichloromethane. In some cases, solubility can be improved by heating. If solubility remains a major issue throughout your drug discovery campaign, it may be necessary to introduce solubilizing groups into your next generation of target molecules.

Q5: What are some key characterization techniques I should use to confirm the structure of my trisubstituted triazolopyridazine?

A5: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • ¹H and ¹³C NMR Spectroscopy: These will provide crucial information about the electronic environment of the protons and carbons, as well as the connectivity of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital to confirm the elemental composition of your molecule.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for confirming the regiochemistry of your substituents, which can be particularly challenging to assign from 1D NMR alone.

  • X-ray Crystallography: If you can obtain a single crystal of suitable quality, this technique provides the definitive three-dimensional structure of your molecule.[3]

Experimental Workflows and Diagrams

General Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield) check_sm Verify Starting Material Purity and Identity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude no_product Is Product Formed? analyze_crude->no_product   side_products Are Side Products Present? no_product->side_products Yes optimize Systematically Optimize Reaction Conditions no_product->optimize No side_products->optimize Yes purification Develop Purification Strategy side_products->purification No optimize->analyze_crude success Successful Synthesis purification->success

Caption: A general workflow for troubleshooting synthetic challenges.

Factors Influencing Regioselectivity in Cycloaddition

G regioselectivity Regioselectivity catalyst Catalyst System Cu(I) vs. Ru(II) Ligand Effects regioselectivity->catalyst substrate Substrate Properties Steric Hindrance Electronic Effects (EWG vs. EDG) regioselectivity->substrate conditions Reaction Conditions Solvent Polarity Temperature regioselectivity->conditions

Caption: Key factors influencing the regiochemical outcome of cycloaddition reactions.

References

  • The Chemistry of the Triazolopyridines: An Update.
  • Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (2023). [Link]
  • Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. PMC. (2021). [Link]
  • Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC. (2022). [Link]
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PMC. (2021). [Link]
  • Synthesis of some new 3,5,7-trisubstituted pyrazolo[4,3-c]1,2,4-triazines.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. NIH. (2022). [Link]
  • Triazolopyridazines. Progress in Medicinal Chemistry. (2015). [Link]
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. (2022). [Link]
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF.
  • Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. PubMed. (2008). [Link]
  • Optimization of the Urea Linker of Triazolopyridazine MMV665917 Results in a New Anticryptosporidial Lead with Improved Potency and Predicted hERG Safety Margin. PubMed. (2021). [Link]
  • Reactivity of triazolo- and tetrazolopyridazines. Semantic Scholar. (1996). [Link]
  • Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. PMC. (2022). [Link]
  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. (2023). [Link]
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. NIH. (2021). [Link]
  • Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. PubMed. (2011). [Link]
  • Synthesis and antimicrobial activity of some new triazino-, triazolo-, and pyrazolopyridazine deriv
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Triazolopyridazine, 10d. PubChem. (n.d.). [Link]
  • Triazolopyridine. Wikipedia. (2023). [Link]
  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[8][9][10]Triazoloquinol. Taylor & Francis Online. (2022). [Link]
  • Stability of 1,2,4-triazoles?
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. (2022). [Link]

Sources

Triazolopyridazine Solubility Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for overcoming the solubility challenges associated with triazolopyridazine compounds. As researchers and drug development professionals, we understand that poor aqueous solubility is a significant hurdle that can stall promising candidates. This guide is structured to provide you with not just solutions, but the underlying scientific rationale to empower your experimental decisions. Here, you will find a blend of troubleshooting advice, frequently asked questions, and detailed protocols, all grounded in established scientific principles.

Section 1: Understanding the Challenge: Why Are Triazolopyridazines Often Poorly Soluble?

The triazolopyridazine scaffold, a nitrogen-rich heterocyclic system, often exhibits poor aqueous solubility due to a combination of factors. Its rigid, planar structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, the distribution of lipophilic and hydrophilic regions within the molecule can result in a high logP value, favoring partitioning into non-polar environments over aqueous media. Understanding these fundamental properties is the first step in devising an effective solubilization strategy.

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with these compounds.

Q1: I've just synthesized a novel triazolopyridazine derivative and it won't dissolve in my aqueous buffer. What is the first thing I should try?

A1: The initial and most straightforward approach is to assess the pH-dependent solubility of your compound. Many heterocyclic compounds, including triazolopyridazines, have ionizable centers (basic nitrogens) that can be protonated at lower pH. This ionization introduces a charge, which can dramatically improve interaction with polar water molecules.

  • Immediate Action: Attempt to dissolve your compound in a series of buffers with varying pH values (e.g., pH 2, 4, 6.8, 7.4, and 9). A simple visual inspection or a preliminary nephelometry screen can give you a quick indication of whether pH modification is a viable strategy.

Q2: My compound's solubility improves at low pH, but my cell-based assay requires a physiological pH of 7.4. What are my options?

A2: This is a classic challenge. The key is to find a formulation that can maintain a localized low pH environment for the compound or to use a vehicle that can hold the compound in solution even after dilution into the assay medium.

  • Co-solvents: Utilizing a water-miscible organic solvent can be highly effective. Solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can dissolve the compound at a high concentration. When this stock solution is diluted into your aqueous assay buffer, the co-solvent can help maintain the compound's solubility. However, it is crucial to be mindful of the final solvent concentration, as it can impact the biological system you are studying.

  • Excipients: Certain excipients can act as "solubilizers." Cyclodextrins, for example, have a hydrophobic core and a hydrophilic exterior. They can encapsulate your lipophilic triazolopyridazine, effectively shielding it from the aqueous environment and improving its apparent solubility.

Q3: I am considering salt formation to improve solubility. What are the key considerations?

A3: Salt formation is a robust and widely used strategy to enhance the solubility and dissolution rate of ionizable compounds. By reacting your basic triazolopyridazine with an acid, you form a salt that is more polar and often more readily dissolved in water.

  • Counter-ion Selection: The choice of the counter-ion is critical. Different acids will yield salts with varying degrees of solubility and stability. Common choices for basic drugs include hydrochloride (HCl), sulfate, and mesylate salts. A salt screening study is often necessary to identify the optimal form.

  • Potential Downsides: Be aware of the "common ion effect," where the presence of the counter-ion in the dissolution medium can suppress the solubility of the salt. Also, consider the potential for the salt to convert back to the less soluble free base form at higher pH values.

Section 3: Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth, problem-and-solution format for specific experimental roadblocks.

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

  • Causality: This is a classic sign that the aqueous buffer cannot support the concentration of the compound once the solubilizing power of the DMSO is reduced upon dilution. The solution has become supersaturated, leading to precipitation.

  • Troubleshooting Workflow:

G cluster_start Start: Compound Precipitation Observed cluster_analysis Analysis & Initial Actions cluster_reformulation Reformulation Strategies cluster_outcome Outcome Assessment start Precipitate forms upon dilution of DMSO stock into aqueous buffer. cause Cause: Exceeded kinetic solubility limit. 'Solvent shock' from rapid polarity change. start->cause action1 Action 1: Optimize Dilution Protocol. Add DMSO stock dropwise to vigorously stirring buffer.[1] cause->action1 action2 Action 2: Reduce Final Concentration. Is the target concentration essential? cause->action2 success Success: Compound remains in solution. action1->success If effective fail Failure: Precipitation persists. action1->fail If ineffective action2->success If concentration can be lowered action2->fail If concentration is fixed strategy1 Strategy A: Introduce Co-solvents. Add PEG-400 or ethanol to the final buffer to increase its solvating capacity. strategy1->success re_evaluate Re-evaluate: Consider if the compound's intrinsic insolubility is too high for the current experimental system. May require medicinal chemistry redesign. strategy1->re_evaluate strategy2 Strategy B: Use Cyclodextrins. Incorporate HP-β-CD to encapsulate the compound and enhance apparent solubility.[1][2] strategy2->success strategy2->re_evaluate strategy3 Strategy C: pH Modification. If compound is ionizable, adjust buffer pH to increase the proportion of the more soluble, ionized form. strategy3->success strategy3->re_evaluate fail->strategy1 fail->strategy2 fail->strategy3

Caption: Decision workflow for selecting a formulation strategy.

By adopting this structured, tiered approach, you can efficiently diagnose solubility issues, generate reliable and reproducible data, and select the most appropriate path forward for your promising triazolopyridazine compounds.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • BioDuro. ADME Solubility Assay.
  • Protocols.io. In-vitro Thermodynamic Solubility.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Domainex. Thermodynamic Solubility Assay.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • Evotec. Thermodynamic Solubility Assay.
  • Biotage. How to prevent compound precipitation during flash column chromatography.
  • Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate.

Technical Support Center: Optimization of Reaction Conditions for Triazolopyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolopyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing practical, field-tested advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of triazolopyridazines. We delve into the root causes of these problems and offer targeted solutions to get your research back on track.

Problem 1: Low or No Yield of the Desired Triazolopyridazine

Q: I am consistently obtaining low yields, or in some cases, no product at all in my triazolopyridazine synthesis. What are the likely causes and how can I improve my yield?

A: Low yields are a frequent challenge in heterocyclic chemistry and can stem from a variety of factors. Here’s a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The primary culprits for an incomplete reaction are often suboptimal temperature, insufficient reaction time, or inefficient mixing.

    • Causality: The formation of the triazolopyridazine ring system, typically through a cyclization reaction, has an activation energy barrier that must be overcome. If the temperature is too low, the reaction may proceed too slowly to be practical. Conversely, if the reaction time is too short, the starting materials will not have sufficient time to convert to the product.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Gradually increase the reaction temperature: A modest increase in temperature can significantly accelerate the reaction rate. However, be mindful of potential side reactions or degradation at higher temperatures.

      • Extend the reaction time: If the reaction is proceeding but is slow, simply allowing it to run for a longer period may be sufficient.

      • Consider microwave irradiation: For sluggish reactions, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to the formation of undesired byproducts.

    • Causality: For instance, in syntheses starting from hydrazinopyridazines, the hydrazine moiety is susceptible to oxidation if the starting material has degraded. Other impurities can interfere with catalysts or act as competing nucleophiles or electrophiles.

    • Solution:

      • Verify the purity of your starting materials: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis to confirm the identity and purity of your reactants.

      • Purify starting materials if necessary: Recrystallization, column chromatography, or distillation are common methods for purifying solid and liquid reagents, respectively.

  • Suboptimal Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the yield.

    • Causality: In many synthetic procedures for triazolopyridazines, a slight excess of one reagent (e.g., the acylating agent or the cyclizing agent) is often used to drive the reaction to completion.

    • Solution:

      • Perform a stoichiometry screen: Systematically vary the molar ratios of your reactants to find the optimal conditions for your specific substrate.

Problem 2: Formation of Undesired Side Products

Q: My reaction is producing a significant amount of a side product, which is complicating purification and reducing my yield. How can I identify and minimize the formation of these impurities?

A: The formation of side products is a common issue, particularly in cyclization reactions where multiple pathways may be accessible.

  • Formation of 1,3,4-Oxadiazoles: This is a classic side reaction when using hydrazides as precursors for 1,2,4-triazoles.

    • Causality: The N-acylhydrazone intermediate can undergo an alternative cyclization pathway, losing a molecule of water to form the thermodynamically stable 1,3,4-oxadiazole ring instead of the desired triazole. This is often favored under harsh acidic or thermal conditions.

    • Solution:

      • Ensure anhydrous reaction conditions: The presence of water can promote the formation of the oxadiazole. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Lower the reaction temperature: Milder reaction conditions often favor the kinetic product, which in many cases is the triazole.

      • Choice of cyclizing agent: The use of specific dehydrating agents can influence the reaction pathway. For example, phosphorus oxychloride (POCl₃) is commonly used for triazole formation, but its concentration and the reaction temperature must be carefully controlled.

  • Formation of Isomeric Mixtures: Depending on the substitution pattern of your pyridazine precursor, the cyclization can result in the formation of different regioisomers.

    • Causality: For example, in the synthesis of[1][2][3]triazolo[4,3-b]pyridazines, if the pyridazine ring is unsymmetrically substituted, the initial acylation of the exocyclic nitrogen of the hydrazinopyridazine can be followed by cyclization at two different ring nitrogens, leading to a mixture of isomers.

    • Solution:

      • Control the electronics of the pyridazine ring: The regioselectivity of the cyclization is often dictated by the electronic properties of the substituents on the pyridazine ring. Electron-withdrawing groups can direct the cyclization to a specific nitrogen atom.

      • Utilize regioselective synthetic strategies: Some synthetic methods are inherently more regioselective than others. For example, starting with a pre-functionalized pyridazine that blocks one of the potential cyclization sites can ensure the formation of a single isomer.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of triazolopyridazine synthesis.

Q1: What are the most common synthetic routes to the triazolopyridazine core?

A1: The most prevalent methods for constructing the triazolopyridazine ring system include:

  • Cyclization of a substituted hydrazinopyridazine: This is a widely used method where a 2-hydrazinopyridazine is reacted with a one-carbon synthon (e.g., formic acid, orthoesters, or acid chlorides) to form the fused triazole ring.

  • Reaction of a diaminopyridazine with a nitrite source: This approach is common for the synthesis of 1,2,3-triazolo[4,5-c]pyridazines.[4]

  • Intramolecular cyclization of an azide-substituted pyridazine: This method, often proceeding via a 1,3-dipolar cycloaddition, can be a powerful tool for constructing the triazole ring.

Q2: How do I choose the right solvent and temperature for my reaction?

A2: The optimal solvent and temperature are highly dependent on the specific reaction and substrates. However, some general guidelines apply:

  • Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve a wide range of reactants and are stable at elevated temperatures. In some cases, high-boiling point aromatic solvents like toluene or xylene are used.

  • Temperature: Many triazolopyridazine syntheses require heating to proceed at a reasonable rate. A good starting point is often in the range of 80-120 °C. It is crucial to optimize this parameter for your specific system to maximize yield and minimize side product formation.

Q3: What are the best practices for purifying triazolopyridazine derivatives?

A3: The purification of triazolopyridazines can be challenging due to their often polar nature and the potential for closely eluting isomers or byproducts.

  • Column Chromatography: This is the most common purification technique.

    • Stationary Phase: Silica gel is the standard choice. For very polar compounds, alumina (neutral or basic) may be a better option.

    • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone).

  • Recrystallization: If a solid product of sufficient purity is obtained, recrystallization can be an excellent method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q4: How can I confirm the structure and regiochemistry of my synthesized triazolopyridazine?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure. For confirming regiochemistry, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be invaluable in establishing connectivity and spatial relationships between atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive proof of structure and regiochemistry.

Data Presentation and Experimental Protocols

Table 1: Recommended Starting Conditions for Solvent and Temperature Optimization
Reaction TypeRecommended SolventsStarting Temperature (°C)Notes
Cyclization of HydrazinopyridazineDMF, Acetonitrile, Toluene80Monitor reaction progress by TLC. Gradually increase temperature if the reaction is slow.
Nitrite-mediated CyclizationAcetic Acid, Water0 to Room TemperatureReaction is often exothermic; maintain temperature control.
Intramolecular Azide CycloadditionToluene, Xylene100-140Higher temperatures are often required for thermal cyclizations.
Experimental Protocol: General Procedure for the Synthesis of a[1][2][3]Triazolo[4,3-b]pyridazine Derivative
  • Reaction Setup: To a solution of the substituted 2-hydrazinopyridazine (1.0 eq.) in a suitable solvent (e.g., anhydrous DMF), add the corresponding carboxylic acid (1.2 eq.) and a coupling agent (e.g., EDCI, 1.5 eq.) or convert the acid to the acid chloride.

  • Acylation: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete formation of the N-acylhydrazone intermediate.

  • Cyclization: Add a cyclizing/dehydrating agent (e.g., POCl₃, dropwise at 0 °C) and then heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the cyclization by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_purity Verify Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed purify_reactants Purify Starting Materials check_purity->purify_reactants Impurities Detected monitor_reaction Monitor by TLC/LC-MS optimize_conditions->monitor_reaction check_stoichiometry Screen Reagent Stoichiometry vary_ratios Vary Molar Ratios check_stoichiometry->vary_ratios purify_reactants->optimize_conditions adjust_temp_time Adjust Temperature and/or Time monitor_reaction->adjust_temp_time Incomplete Reaction adjust_temp_time->check_stoichiometry Reaction Complete consider_microwave Consider Microwave Synthesis adjust_temp_time->consider_microwave Still Sluggish success Improved Yield adjust_temp_time->success consider_microwave->check_stoichiometry vary_ratios->success

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Competing Pathways in Triazolopyridazine Synthesis

competing_pathways intermediate N-Acylhydrazone Intermediate triazole_path Desired Cyclization (e.g., with POCl₃) intermediate->triazole_path Favorable Conditions oxadiazole_path Side Reaction (e.g., with H⁺/Heat) intermediate->oxadiazole_path Harsh Conditions triazolopyridazine [1,2,4]Triazolopyridazine triazole_path->triazolopyridazine oxadiazole 1,3,4-Oxadiazole Byproduct oxadiazole_path->oxadiazole

Sources

reducing reaction times in triazolopyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Speed in Triazolopyridazine Synthesis

The triazolopyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] For researchers in drug development, the efficiency of synthesizing these compounds is paramount. Lengthy reaction times not only create bottlenecks in the discovery pipeline but also increase the risk of side-product formation and decomposition of sensitive reagents. This guide is designed to serve as a dedicated resource for scientists encountering challenges with reaction kinetics. We will explore common issues, provide evidence-based solutions, and explain the underlying chemical principles to empower you to optimize your synthetic routes for speed and efficiency.

Troubleshooting Guide: Accelerating Your Reactions

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and a set of actionable solutions grounded in established chemical principles.

Q1: My reaction is extremely slow, taking over 24 hours, and the yield is poor. What are the first parameters I should adjust?

A1: A sluggish reaction is one of the most common hurdles. The low yield is often a direct consequence of the extended reaction time, which allows for the degradation of reactants or intermediates. The primary factors governing reaction rate are temperature, catalysis, and solvent choice .

  • Temperature and Microwave Irradiation: The most direct way to increase a reaction rate is by increasing the temperature. However, conventional heating can lead to uneven temperature distribution and prolonged heating times, which may promote side reactions. Microwave-assisted synthesis is a superior alternative that utilizes dielectric heating to achieve rapid and uniform temperature elevation throughout the reaction mixture.[3][4] This technique can dramatically reduce reaction times from many hours to mere minutes and often improves yields by minimizing the formation of unwanted byproducts.[4][5]

  • Catalysis: Many triazolopyridazine syntheses, such as cycloaddition or cyclization reactions, have high activation energy barriers. A suitable catalyst provides an alternative reaction pathway with a lower activation energy, thereby accelerating the reaction.

    • Copper-Catalyzed Systems: Copper salts like CuBr or CuI are frequently used to catalyze tandem addition-oxidative cyclization reactions, significantly shortening reaction times compared to non-catalyzed routes.[1]

    • Palladium-Catalyzed Systems: For coupling and subsequent cyclization steps, palladium catalysts such as Pd₂(dba)₃ with a suitable phosphine ligand can be highly effective, though they may require elevated temperatures.[1]

  • Solvent Effects: The solvent does more than just dissolve reactants; it can actively participate in the reaction by stabilizing or destabilizing the transition state.[6][7] For many cyclization reactions leading to triazolopyridazines, the transition state is more polar than the starting materials. In such cases, a polar solvent (e.g., DMF, DMSO, acetonitrile) will stabilize the transition state more than the reactants, lowering the activation energy and speeding up the reaction.[6][8] Conversely, using a non-polar solvent like toluene or benzene could slow the reaction down.

Q2: I want to try microwave synthesis. How do the conditions compare to conventional heating, and what are the critical safety considerations?

A2: Shifting from conventional heating to microwave irradiation is a powerful strategy for accelerating your synthesis. The primary advantage is the speed of heating, which can lead to remarkable reductions in reaction time. However, it requires careful consideration of parameters and safety.

Data Presentation: Conventional vs. Microwave Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Triazole-Thione Condensation290 minutes10–25 minutes78% → 97%[4]
1,2,4-Triazole Synthesis9–19 hours31–68 secondsSignificant[4]
Fluoroquinolone Derivative Synthesis27 hours30 minutesSignificant[4]
Tandem Cyclization15 hours (at 100°C)30 minutes (at 180°C)Maintained High Yield[1]
Enaminonitrile CyclizationReflux (Time not specified)40-90 minutesGood to Excellent[3]

Experimental Protocol: General Microwave-Assisted Synthesis of a 3-Substituted-[1][3][9]triazolo[4,3-a]pyridine

This protocol is a generalized procedure based on methodologies reported for palladium-catalyzed and microwave-assisted cyclizations.[1]

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), the appropriate aryl hydrazide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Josiphos, 2-5 mol%).

  • Solvent Addition: Add a high-boiling point, microwave-compatible solvent (e.g., dry toluene or DMF, 3-5 mL).

  • Vessel Sealing: Securely cap the reaction vial. Crucial: Ensure the vessel is properly sealed to prevent solvent leakage and pressure loss.

  • Microwave Parameters: Place the vial in the microwave reactor. Set the reaction temperature to 140–180 °C, the hold time to 20–40 minutes, and the power to 100–300 W. These are starting parameters and should be optimized.

  • Reaction Monitoring & Safety: Monitor the internal pressure of the vessel throughout the reaction. Do not exceed the pressure limit of the vial.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, uncap the vial carefully in a fume hood. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired triazolopyridazine.

Causality and Safety: The dramatic rate enhancement is due to the efficient energy transfer from the microwave field directly to the polar molecules in the solution, leading to rapid, uniform heating that bypasses the slow thermal conductivity of the vessel walls seen in conventional heating.[3] However, this rapid heating can cause a swift build-up of pressure in a sealed vessel. Always use pressure-rated, microwave-safe vials and never exceed the manufacturer's recommended temperature or pressure limits.

Q3: My synthesis of a 3-aryl-[1][3][9]triazolo[4,3-b]pyridazine from a 6-hydrazinyl-pyridazine derivative is plagued by the formation of a 1,3,4-oxadiazole byproduct. How can I improve selectivity for the desired triazole?

A3: This is a classic case of competing intramolecular cyclization pathways. The common intermediate, an N-acylhydrazone, can cyclize via two different nucleophiles: the pyridazine ring nitrogen (to form the desired triazolopyridazine) or the carbonyl oxygen (to form the 1,3,4-oxadiazole byproduct).

Visualization: Competing Cyclization Pathways

G cluster_0 Reaction Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Intermediate N-Acylhydrazone Intermediate Triazole [1,2,4]Triazolo[4,3-b]pyridazine Intermediate->Triazole N-attack (Favored by lower temp, anhydrous conditions) Oxadiazole 1,3,4-Oxadiazole Byproduct Intermediate->Oxadiazole O-attack (Dehydrative Cyclization) G Start Problem: Sluggish Reaction Temp Step 1: Optimize Temperature - Increase temp cautiously - Switch to Microwave Irradiation Start->Temp Catalyst Step 2: Screen Catalysts - Introduce Catalyst (Cu, Pd) - Change Catalyst System Temp->Catalyst Solvent Solvent Catalyst->Solvent SideProduct Problem: Side Product Formation Conditions Step 1: Adjust Conditions - Lower Temperature - Ensure Anhydrous Conditions SideProduct->Conditions Reagent Step 2: Change Reagent - Use Milder Cyclizing Agent Conditions->Reagent

Caption: A decision-making workflow for troubleshooting slow reactions.

References

  • Lee, J., Park, S., Kim, H., Lee, I., & Lee, J. Y. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health.
  • Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. Bioengineer.org.
  • Bradbury, R. H., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors. Journal of Medicinal Chemistry.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. ResearchGate.
  • ResearchGate. (n.d.). Reported strategies for the synthesis of triazolopyridines and our approach. ResearchGate.
  • Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • Gouda, M. A., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules.
  • Semwal, R., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[3][17][18]riazines. Molecules.
  • ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. ResearchGate.
  • Wikipedia. (n.d.). Solvent effects. Wikipedia.
  • Abdel-Ghani, N. T., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
  • Houghtaling, J., et al. (2016). Rapid, Microwave Accelerated Synthesis ofT[1][3][9]riazolo[3,4-b]o[1][3][17]xadiazoles from 4-Acylamino-1,2,4-Triazoles. Molecules.
  • Eren, G., et al. (2018). Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. Journal of the Brazilian Chemical Society.
  • De Nino, A., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts.
  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
  • Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry.
  • Neves, P., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Catalysts.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
  • Jiang, B., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
  • Gellis, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules.

Sources

Technical Support Center: Purification of 3-Chloro-triazolo[4,3-b]pyridazine

Technical Support Center: Purification of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Welcome to the technical support guide for the purification of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS 33050-36-1). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this compound is critical for subsequent synthetic steps and for ensuring reliable biological data. This guide provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting advice to help you achieve the highest possible purity for your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the cyclization of a hydrazinopyridazine precursor. Potential impurities include:

  • Unreacted Starting Materials: Such as 3,6-dichloropyridazine or the corresponding hydrazino intermediate.

  • Over-chlorination Products: If harsh chlorinating agents are used.

  • Hydrolyzed Byproducts: The chloro group can be susceptible to hydrolysis, yielding the corresponding hydroxy-[1][2][3]triazolo[4,3-b]pyridazin-3(2H)-one, especially during aqueous workups at non-neutral pH.

  • Solvent Adducts & Residual Solvents: High-boiling point solvents used in the reaction (e.g., POCl₃, DMF) can be difficult to remove.

Q2: What is the expected appearance and melting point of pure 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine?

A2: Pure 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is typically a white to off-white or pale yellow crystalline solid. Significant deviation in color (e.g., brown or dark tan) often indicates the presence of polymeric or degradation impurities. While melting points can vary slightly based on analytical equipment and heating rates, a sharp melting point is a good indicator of high purity.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of reaction completion and impurity profiles. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect impurities with distinct signals. Integration of ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (154.56 g/mol ) and helps identify the mass of unknown impurities.[2]

Troubleshooting Guide: Common Purification Issues

Q: My crude product is a dark, oily residue and refuses to solidify. How can I proceed?

A: This is a common issue, often caused by residual high-boiling solvents (like DMF or POCl₃) or the presence of impurities that inhibit crystallization.

  • Causality: Impurities disrupt the formation of a stable crystal lattice. Acidic remnants from reagents like phosphorus oxychloride can also lead to degradation and discoloration.

  • Troubleshooting Steps:

    • Azeotropic Removal: Dissolve the oil in a suitable solvent like toluene or ethyl acetate and concentrate it under reduced pressure. Repeat this 2-3 times to azeotropically remove residual volatile impurities.

    • Solvent Trituration: Try to induce solidification by adding a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a cold mixture of both). Vigorously stir or sonicate the mixture.

    • "Plug" Chromatography: If trituration fails, dissolve the oil in a minimal amount of dichloromethane and pass it through a short "plug" of silica gel, eluting with a slightly more polar solvent (e.g., 10-20% ethyl acetate in hexanes). This will remove baseline and highly polar impurities, often yielding a solid upon solvent evaporation.[4]

Q: After column chromatography, my fractions are clean by TLC, but the NMR spectrum still shows an unknown peak. What could be the issue?

A: This suggests the presence of an impurity with a similar polarity (Rf value) to your product or a non-UV active impurity if you are only visualizing TLC plates under UV light.

  • Causality: N-heterocyclic compounds can sometimes interact with the acidic sites on silica gel, leading to peak tailing and co-elution with closely-related impurities.[5]

  • Troubleshooting Steps:

    • TLC Staining: Visualize your TLC plates with an alternative stain (e.g., potassium permanganate or iodine) to check for non-UV active impurities.

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase.[5] This deactivates the acidic sites on the silica, often improving separation and reducing peak tailing for basic heterocycles.

    • Change Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, or even reversed-phase (C18) chromatography for challenging separations.[4][5]

Q: My final product has a persistent yellow or brown color, even though it appears pure by NMR. How can I decolorize it?

A: This is likely due to trace amounts of highly conjugated or polymeric impurities that are intensely colored but present in quantities too low for easy detection by NMR.

  • Causality: These impurities often arise from minor side reactions or slight degradation of the product or starting materials under thermal stress.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal.[5] Keep the solution hot and stir for 10-15 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.

    • Recrystallization: A careful recrystallization is often sufficient. See Protocol 1 for a detailed procedure.

Purification Strategy Decision Workflow

The choice of purification method depends heavily on the scale of the reaction and the nature of the impurities. The following workflow provides a general decision-making guide.

Gcluster_0Initial Assessmentcluster_1Purification Pathwayscluster_2Final ProductCrudeCrude Product(Post-Workup)AnalysisAnalyze by TLC / ¹H NMRCrude->AnalysisRecrystallizeRecrystallizationAnalysis->RecrystallizeSolid withminor impuritiesColumnColumn ChromatographyAnalysis->ColumnComplex mixture oroily productTriturateTrituration / WashAnalysis->TriturateSolid with solubleimpurities (e.g., starting material)CharcoalActivated CarbonTreatmentRecrystallize->CharcoalColored ImpuritiesPurePure Product(>98%)Recrystallize->PureColumn->PureTriturate->PureCharcoal->Recrystallize

Technical Support Center: Hydrazinopyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Selectively Controlling N-Acylation and Avoiding Diacylation

Welcome to the technical support center for synthetic strategies involving hydrazinopyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these critical pharmacophores. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you navigate the common yet significant challenge of controlling N-acylation selectivity and preventing undesired diacylation.

Core Principles: Understanding the Competing Reaction

The central challenge in the acylation of hydrazinopyridazines stems from the presence of two nucleophilic nitrogen atoms in the hydrazine moiety (-NH-NH₂). The nitrogen atom directly attached to the pyridazine ring is termed Nα, while the terminal nitrogen is Nβ. Their reactivity is not equal.

  • Nβ (Terminal Nitrogen): Generally more nucleophilic and less sterically hindered. It is typically the primary site of acylation. Its reactivity is analogous to that of a primary amine.

  • Nα (Ring-Adjacent Nitrogen): Its nucleophilicity is significantly reduced due to the electron-withdrawing effect of the adjacent pyridazine ring. Furthermore, it experiences greater steric hindrance from the heterocyclic system.

Diacylation occurs when a second equivalent of the acylating agent reacts with the initially formed mono-acylated product. Controlling the reaction to favor the desired mono-acyl product is a function of manipulating kinetics and reactant properties.

Acylation Pathways sub Hydrazinopyridazine (Starting Material) invis1 sub->invis1 acyl Acylating Agent (R-CO-X) acyl->invis1 invis2 acyl->invis2 Excess Reagent High Temperature mono_beta Desired Product (Nβ-Mono-acylated) mono_beta->invis2 diacyl Side Product (N,N'-Diacylated) base Base base->invis1 Reaction Conditions invis1->mono_beta Path 1 (Favored) Fast Reaction invis2->diacyl Path 2 (Undesired) Slower Reaction

Caption: Competing pathways in hydrazinopyridazine acylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is producing >20% of the diacylated product. What are the primary causes and immediate remedies?

A1: High diacylation is the most common issue. It typically arises from one or more of the following factors. The key is to make the first acylation event significantly faster and more favorable than the second.

  • Stoichiometry: The most frequent cause is an excess of the acylating agent. Even a small excess (e.g., 1.2 equivalents) can lead to significant diacylation, as the mono-acylated product is still nucleophilic enough to react.

    • Solution: Use the acylating agent as the limiting reagent. Start with a stoichiometry of 1.0 to a slight deficit (0.95) of the acylating agent relative to the hydrazinopyridazine. Add the agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature: Higher temperatures provide the activation energy needed for the less reactive Nα of the mono-acylated intermediate to attack a second molecule of the acylating agent.

    • Solution: Perform the reaction at a reduced temperature. Start at 0 °C and consider going as low as -78 °C for highly reactive acylating agents like acyl chlorides. Slow, dropwise addition of the acylating agent at low temperature is a cornerstone of selective mono-acylation.[1]

  • Base: A strong, non-nucleophilic base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride). However, using an excessive amount of a strong base can deprotonate the mono-acylated product, increasing its nucleophilicity and promoting the second acylation.

    • Solution: Use a stoichiometric amount (typically 1.0-1.1 equivalents) of a hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong bases like hydroxides or alkoxides in excess unless specifically required.

  • Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can provide more time for the slower diacylation reaction to occur.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting hydrazinopyridazine is consumed.

Q2: I need to ensure acylation occurs exclusively on the terminal Nβ. How can I maximize this selectivity?

A2: Maximizing Nβ selectivity involves leveraging both steric and electronic effects.

  • Steric Hindrance: The Nα position is inherently more crowded by the pyridazine ring. You can exploit this by using a sterically demanding acylating agent.

    • Solution: Employ acylating agents with bulky groups adjacent to the carbonyl, such as pivaloyl chloride ((CH₃)₃CCOCl) or 2,4,6-trimethylbenzoyl chloride. The steric bulk will strongly disfavor attack by the hindered Nα nitrogen. Studies on ester prodrugs have shown that steric hindrance near the reactive center can dramatically decrease reaction rates.[2]

  • Acylating Agent Reactivity: Highly reactive agents (e.g., acyl chlorides, anhydrides) can sometimes be too indiscriminate.

    • Solution: Consider using less reactive acylating agents like activated esters (e.g., N-hydroxysuccinimide esters) or acyl azoles.[3][4] These reagents often provide better selectivity for the more nucleophilic Nβ site and can be used under milder conditions.

  • Solvent Choice: The solvent can influence the relative nucleophilicity of the two nitrogen atoms.

    • Solution: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard. For poorly soluble substrates, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be used, but be aware they can sometimes accelerate side reactions at higher temperatures.

Q3: My starting material and product seem to be degrading during the reaction. What is causing this instability?

A3: Hydrazine derivatives can be sensitive to both oxidative and harsh pH conditions.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by trace metals or occur in the presence of air, especially under basic conditions.

    • Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled solvents to remove peroxides and other oxidizing impurities.

  • Harsh Conditions: High temperatures or excessively strong bases can lead to decomposition of the pyridazine ring or other sensitive functional groups on your molecule.

    • Solution: Keep the reaction temperature as low as possible. If a strong base is necessary, consider a metal hydride (e.g., NaH) at low temperature to deprotonate the hydrazine first, followed by the addition of the acylating agent. However, this approach requires careful control to avoid diacylation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to monitor my reaction to distinguish the starting material, mono-acylated, and di-acylated products?

For most applications, a combination of TLC and LC-MS is ideal.

  • TLC: The polarity of the three species is typically quite different. The starting material (two basic nitrogens) is often the most polar (lowest Rf). The mono-acylated product is intermediate, and the di-acylated product (no basic N-H) is the least polar (highest Rf). This makes TLC an excellent tool for rapid, real-time monitoring.

  • LC-MS: This provides definitive identification through mass-to-charge ratio (m/z) confirmation of all species in the reaction mixture, giving you unambiguous evidence of product formation and side-product generation.

FAQ 2: How does the electronic nature of substituents on the pyridazine ring affect the reaction?

Substituents on the pyridazine ring can significantly modulate the reactivity of the Nα nitrogen.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ will further decrease the electron density and nucleophilicity of the entire heterocyclic system, making Nα even less reactive. This enhances the intrinsic selectivity for Nβ acylation.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will increase the electron density of the ring, making Nα slightly more nucleophilic. While Nβ will still be the primary site of reaction, the selectivity margin may be reduced, requiring more careful control of reaction conditions. The influence of substituents on the electronic properties of nitrogen heterocycles is a well-documented phenomenon.[5][6]

FAQ 3: Can I use protecting groups to achieve perfect mono-acylation?

Yes, a protecting group strategy is a robust, albeit longer, route. You can protect one of the nitrogen atoms, perform the acylation on the unprotected nitrogen, and then deprotect. For example, forming a hydrazone by reacting the hydrazinopyridazine with a ketone (like acetone) temporarily protects the Nβ nitrogen. Acylation would then occur at Nα, followed by hydrolysis of the hydrazone to reveal the Nβ-NH₂ group. N-acylhydrazones are stable imine surrogates used extensively in synthesis.[7]

Data & Protocols

Table 1: Influence of Key Parameters on Acylation Selectivity
ParameterCondition Favoring Mono-acylation Condition Favoring Diacylation Rationale
Stoichiometry Acylating Agent ≤ 1.0 eq.Acylating Agent > 1.1 eq.Prevents excess reagent from reacting with the mono-acylated product.
Temperature Low Temperature (e.g., 0 °C to -78 °C)High Temperature (e.g., RT to reflux)Reduces the rate of the second, less favorable acylation step.
Addition Rate Slow, dropwise additionRapid, single-portion additionMaintains a low concentration of the acylating agent, favoring reaction at the most nucleophilic site.
Base Strength Stoichiometric hindered base (e.g., DIPEA)Excess strong base (e.g., NaH, excess TEA)Minimizes deprotonation and activation of the mono-acylated intermediate.
Acylating Agent Bulky or less reactive (e.g., Pivaloyl Chloride, Activated Esters)Small and highly reactive (e.g., Acetyl Chloride)Steric hindrance physically blocks the less accessible Nα site.[2]
Protocol 1: General Procedure for Selective Nβ-Mono-acylation

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), add the hydrazinopyridazine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM or THF, ~0.1 M concentration).

  • Cooling: Cool the resulting solution/suspension to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or DIPEA (1.1 eq.), and stir for 5-10 minutes.

  • Acylation: In a separate syringe, prepare a solution of the acylating agent (e.g., acyl chloride, 0.98 eq.) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., DCM or EtOAc), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting_Flowchart start Problem: High Diacylation Yield q1 Is Acylating Agent > 1.05 eq.? start->q1 a1_yes Action: Reduce stoichiometry to 0.95-1.0 eq. Use as limiting reagent. q1->a1_yes Yes q2 Was reaction run > 10°C? q1->q2 No end_node Re-run experiment and monitor. a1_yes->end_node a2_yes Action: Lower temperature to 0°C or below. q2->a2_yes Yes q3 Was acylating agent added quickly? q2->q3 No a2_yes->end_node a3_yes Action: Add agent dropwise over 30-60 min. q3->a3_yes Yes q4 Is acylating agent sterically small (e.g., Acetyl)? q3->q4 No a3_yes->end_node a4_yes Action: Consider a bulkier agent (e.g., Pivaloyl) or a less reactive one (e.g., NHS ester). q4->a4_yes Yes a4_yes->end_node

Caption: A logical troubleshooting guide for diacylation issues.

References

  • Selective monoacylation of substituted hydrazines. (1992).
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).
  • D'Hondt, M., et al. (2011). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. Journal of Peptide Science. [Link]
  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]
  • Sugiura, M., & Kobayashi, S. (2005). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds.
  • Li, G., et al. (2023).
  • Aslanoglu, F., & Sahin, E. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2.
  • Al-Awadi, N. A., et al. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Tetrahedron. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Enders, D., & Job, A. (2000). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. [Link]
  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Pitre, S. P., et al. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. [Link]
  • Tishkov, A. A., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society. [Link]
  • Fukami, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. [Link]
  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2009).
  • Pivaloyl hydrazide. (2007). Organic Syntheses. [Link]
  • Li, J., et al. (2024). Chemoselective Ligation between Acyl Hydrazines and Nitroalkanes as 1,3,4-Thiadiazoles using Elemental Sulfur. Research Square. [Link]
  • Escayola, S., et al. (2022). Tuning the Nucleophilicity and Electrophilicity of Group 10 Elements through Substituent Effects: A DFT Study. Molecules. [Link]
  • Kollár, L. (2000). Synthesis of steroidal diacyl hydrazines and their 1,3,4-oxadiazole derivatives.
  • Pringle, W. (1997).
  • Khalid, M., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

Sources

troubleshooting competitive desilylation in masked anion synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in masked anion synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common but challenging side reaction: competitive desilylation. As your partner in research, we aim to equip you with the foundational knowledge and practical solutions to ensure the success and integrity of your synthetic routes.

Introduction: The Challenge of Competitive Desilylation

In multi-step organic synthesis, silyl ethers are invaluable as protecting groups for hydroxyl functionalities due to their ease of installation and tunable lability.[1] However, when a molecule containing a silyl ether is subjected to the strongly basic or nucleophilic conditions required to generate a masked anion (a carbanion equivalent), a competitive reaction can occur. Instead of the desired C-C bond formation, the masked anion can attack the silicon center of the protecting group, leading to premature and undesired cleavage (desilylation). This not only consumes the starting material but also generates unprotected alcohol, which can interfere with subsequent steps and complicate purification.

This guide is structured to help you diagnose, understand, and overcome this competitive desilylation, ensuring your masked anion reacts at the intended site.

Troubleshooting Guide: Unwanted Desilylation

This section is designed in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: My silyl ether is cleaved upon addition of the organolithium reagent used for metal-halogen exchange.

Q: I'm attempting to form a masked anion via lithium-halogen exchange on an aryl bromide substrate that also contains a TBDMS-protected phenol. Upon adding n-BuLi, even at low temperatures, I see significant amounts of the deprotected phenol. Why is this happening and how can I prevent it?

A: This is a classic case of competitive desilylation, likely proceeding through a mechanism known as a retro-Brook rearrangement.[2] When you generate the highly reactive aryllithium (your masked anion), it can act as a potent nucleophile. Instead of waiting for the addition of an external electrophile, it can intramolecularly attack the silicon atom of your nearby silyl ether. This process is thermodynamically driven by the formation of a very stable lithium phenoxide and a new C-Si bond.[3]

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the system has enough energy to reach the thermodynamically favored product, which is often the rearranged, desilylated species.[4] The desired reaction (trapping the anion with an external electrophile) is kinetically favored but can be reversible or slower than the intramolecular rearrangement.

    • Solution: Execute the lithium-halogen exchange at the lowest possible temperature (typically -78 °C or even -100 °C). This minimizes the rate of the retro-Brook rearrangement, allowing the desired anion to be trapped by an external electrophile before it has a chance to rearrange. Ensure your electrophile is added promptly after the formation of the anion.

  • Silyl Group Lability: The stability of the silyl ether is paramount. While TBDMS is more stable than TMS or TES, it can still be labile under these conditions. The stability of common silyl ethers to basic/nucleophilic conditions generally follows the trend: TMS < TES < TBDMS ≈ TBDPS < TIPS.[2]

    • Solution: Switch to a sterically bulkier and more robust silyl protecting group. A triisopropylsilyl (TIPS) group is significantly more resistant to nucleophilic attack due to the steric hindrance from the three isopropyl groups.[5] For even greater stability, a tert-butyldiphenylsilyl (TBDPS) group can be employed.

  • Solvent Effects: The choice of solvent can influence the reactivity of the organolithium reagent and the stability of the intermediates. Ethereal solvents like THF can coordinate to the lithium cation, potentially increasing the nucleophilicity of the carbanion.

    • Solution: While THF is often necessary for solubility and reactivity, consider using a less polar co-solvent like hexane or toluene if your substrate is soluble. This can sometimes temper the reactivity of the organolithium reagent.

start Unwanted Desilylation Observed q1 Reaction Temperature? start->q1 s1 Lower Temperature to -78°C or below q1->s1 > -78°C q2 Silyl Group? q1->q2 ≤ -78°C s1->q2 s2 Switch to bulkier group (TIPS or TBDPS) q2->s2 TMS, TES, TBDMS q3 Anion Generation Method? q2->q3 TIPS, TBDPS s2->q3 s3 Consider alternative anion generation (e.g., Turbo-Grignard) q3->s3 Organolithium end Problem Resolved q3->end Other s3->end

Caption: Troubleshooting workflow for unwanted desilylation.

Issue 2: My silyl ether is lost during deprotonation with a strong amide base like LDA.

Q: I am trying to generate a kinetic enolate from a ketone using LDA. The substrate also has a primary alcohol protected as a TES ether. I am observing significant cleavage of the TES group. I thought LDA was non-nucleophilic?

A: While Lithium diisopropylamide (LDA) is considered a non-nucleophilic base due to its steric bulk, this is primarily in the context of C-attack at sterically accessible sites like carbonyls.[6] The silicon atom, being larger and having accessible d-orbitals, is a softer electrophilic center and can still be attacked by the amide base, especially if the silyl group is not sufficiently hindered. Furthermore, the lithium alkoxide product of this cleavage is very stable.

  • Silyl Group Lability: Triethylsilyl (TES) is more stable than TMS, but it is still considerably more labile than TBDMS or TIPS, especially at temperatures above -78 °C.

    • Solution: The most reliable solution is to use a more robust silyl ether. For primary alcohols, a TBDMS group provides a good balance of stability and ease of removal later on. If the rest of your synthesis involves harsh conditions, a TIPS group would be even safer.

  • Temperature Control: Enolate formation with LDA is extremely fast, even at low temperatures.[6] However, the undesired desilylation reaction will have a higher activation energy.

    • Solution: Ensure the deprotonation is carried out at -78 °C. Add the LDA solution slowly to your substrate solution to maintain a low temperature and avoid localized heating. Once the enolate is formed, proceed with the next step as quickly as possible.

  • Stoichiometry of the Base: Using a large excess of LDA can increase the rate of the undesired desilylation.

    • Solution: Carefully titrate your LDA solution before use and employ only a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete enolate formation without having a large excess of base present.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve your silyl-protected substrate (1.0 eq.) in anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a freshly titrated solution of LDA in THF (1.1 eq.) dropwise over 10 minutes.

  • Sampling: After 30 minutes at -78 °C, withdraw a small aliquot from the reaction mixture and quench it into a vial containing a saturated aqueous solution of NH₄Cl.

  • Analysis: Extract the quenched aliquot with ethyl acetate, dry the organic layer, and analyze by TLC or LC-MS to determine the ratio of starting material to the desilylated product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle behind competitive desilylation by a masked anion?

A1: The core principle is the retro-Brook rearrangement .[7] This is an intramolecular migration of a silyl group from an oxygen atom to an adjacent carbanion. The driving force for this reaction is the high thermodynamic stability of the resulting alkoxide (especially a lithium alkoxide) compared to the starting carbanion.[3] The Si-O bond is significantly stronger than the Si-C bond, making the formation of the alkoxide product highly favorable.

Caption: The retro-Brook rearrangement mechanism.

Q2: Are there any "anion-proof" protecting groups for alcohols?

A2: While no protecting group is completely inert to all possible conditions, some are exceptionally robust.

  • "Super Silyl" Groups: Groups like tris(trimethylsilyl)silyl, often called "super silyl" groups, have been developed. Their extreme steric bulk and unique electronic properties make them highly resistant to cleavage by even very strong nucleophiles and bases, including organolithiums.[8]

  • Alkyl Ethers: Simple methyl or benzyl ethers are generally very stable to strong bases and organometallic reagents. However, their cleavage often requires harsh conditions (e.g., BBr₃ for methyl ethers, or hydrogenolysis for benzyl ethers) which may not be compatible with other functional groups in the molecule.

  • Acetal Protecting Groups: Groups like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers are stable to bases and organometallics but are cleaved under acidic conditions.[1]

Q3: How does the position of the silyl ether relative to the masked anion affect the rate of desilylation?

A3: The proximity is critical. The retro-Brook rearrangement is an intramolecular process, so the rate is highly dependent on the ability of the carbanion and the silyl ether to come into close proximity. A[8][9]-migration (where the anion is on a carbon adjacent to the silyl-protected oxygen) is the most common and fastest.[7] As the distance between the anion and the silyl ether increases ([3][8],[7][8], etc.), the entropic cost of forming the cyclic transition state increases, and the rate of rearrangement generally decreases. However, if the molecule is conformationally flexible, even long-range migrations can occur.

Q4: Can I use a different method to generate my masked anion that is less likely to cause desilylation?

A4: Yes. If organolithium reagents are proving too harsh, consider alternatives:

  • Grignard Reagents: Generating a Grignard reagent (R-MgBr) via magnesium-halogen exchange is often much milder and less basic than using an organolithium. Grignard reagents are less prone to cause retro-Brook rearrangements.

  • Turbo Grignard Reagents: Reagents like i-PrMgBr·LiCl can facilitate magnesium-halogen exchange under milder conditions and show high functional group tolerance.[8]

  • Deprotonation with Milder Bases: If generating the anion via deprotonation, consider if a weaker base than LDA, such as KHMDS or NaHMDS, might be sufficient. The choice of counter-ion can sometimes influence side reactions.

Data Summary: Relative Stability of Silyl Ethers

The choice of silyl protecting group is the most critical factor in preventing competitive desilylation. The following table provides a comparative overview of the stability of common silyl ethers.

Silyl GroupAbbreviationRelative Steric BulkStability to Strong Bases/NucleophilesTypical Cleavage Conditions
TrimethylsilylTMSLowVery LowK₂CO₃/MeOH; Mild acid (AcOH)[5]
TriethylsilylTESModerateLowMild acid; TBAF[5]
tert-ButyldimethylsilylTBDMS or TBSHighModerateTBAF; Stronger acids (e.g., CSA)[5]
TriisopropylsilylTIPSVery HighHighTBAF (slower); HF-Pyridine[5]
tert-ButyldiphenylsilylTBDPSVery HighHighTBAF (slower); HF-Pyridine[5]

Conclusion

Successfully navigating the synthesis of complex molecules containing masked anions and silyl protecting groups requires a deep understanding of the potential for competitive desilylation. By carefully selecting a robust protecting group, optimizing reaction conditions to favor kinetic control (i.e., low temperatures), and considering alternative methods for anion generation, researchers can effectively mitigate this undesired side reaction. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for further examples relevant to your specific synthetic challenges.

References

  • Yamamoto, H., & Nakashima, D. (2013). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. PMC.
  • ResearchGate. (n.d.).[8][9]-Retro-Brook Rearrangement Induced by Electrochemical Reduction of Silyl Enolates.
  • Organic Chemistry Portal. (n.d.). Brook Rearrangement.
  • Wikipedia. (n.d.). Brook rearrangement.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Reddit. (2023). Silly Ether Protection gone Wrong. r/Chempros.
  • Semantic Scholar. (2001). Chapter 8 - Organolithium Rearrangements.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
  • White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. Science of Synthesis.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Chem Survival. (2011). Enolate Anion Formation Using LDA [Video]. YouTube.

Sources

Technical Support Center: Green Synthesis of Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green synthesis of triazolo[4,3-b]pyridazines. As Senior Application Scientists, we have compiled this guide based on field-proven insights and current literature to help you navigate the common challenges encountered during your research. This center is designed to provide direct, actionable advice to troubleshoot experimental hurdles and answer frequently asked questions, ensuring your synthetic routes are efficient, sustainable, and successful.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of triazolo[4,3-b]pyridazines using green chemistry principles.

Question 1: My one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-b]pyridazines results in low yield and a complex mixture of products. How can I improve the reaction's efficiency and selectivity?

Answer: This is a common challenge in multicomponent reactions where multiple intermediates can lead to various side products. The key is to control the reaction kinetics and favor the desired pathway.

  • Causality: In a typical one-pot synthesis involving a pyridazinohydrazine derivative and an aldehyde, the initial formation of the hydrazone intermediate is crucial.[4] Subsequent oxidative cyclization must be efficient to prevent the degradation of this intermediate or the formation of isomers. Traditional methods often require harsh oxidants and prolonged reaction times, which can contribute to low yields.[5]

  • Troubleshooting Steps:

    • Optimize the Oxidizing System: Instead of harsh oxidants like lead tetraacetate, consider a greener system like Oxone® in combination with a catalytic amount of tetramethylammonium bromide (Me4NBr). This system generates in situ bromine, which is a highly efficient and milder oxidant for the cyclization step.[4]

    • Solvent-Free Conditions: Attempt the reaction under solvent-free grinding conditions. This method often accelerates reaction rates, reduces waste, and can lead to cleaner product formation by minimizing side reactions that occur in solution.[5] A three-component reaction between 3,6-dihydrazinopyridazine, an aldehyde, and an oxidant like iodobenzene diacetate (IBD) on grinding can produce high yields with easy purification.[5]

    • Catalyst Choice: For reactions involving Dimroth-type rearrangements, which can lead to isomeric impurities, a base catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can efficiently drive the conversion to the desired thermodynamically stable isomer.[6][7]

Question 2: I am using microwave-assisted synthesis to reduce reaction times, but my yields are inconsistent and sometimes I observe product degradation. What are the critical parameters to control?

Answer: Microwave synthesis is a powerful tool for accelerating reactions, but its effectiveness hinges on precise control of reaction parameters. Inconsistency often arises from localized overheating or improper parameter selection.

  • Causality: Microwave heating efficiency depends on the dielectric properties of the solvents and reactants.[8][9] Unlike conventional heating which warms the vessel walls, microwaves directly heat the bulk reaction mixture, leading to rapid temperature increases.[8] If not controlled, this can exceed the thermal stability of your reactants or products, leading to degradation.

  • Troubleshooting Steps:

    • Temperature over Power Control: Use a microwave reactor with a fiber-optic temperature probe. Set a maximum temperature limit rather than a constant power output. This prevents thermal runaway and ensures reproducibility.

    • Solvent Selection: Choose a solvent with a suitable dielectric loss tangent for efficient microwave absorption. Ethanol is often a good choice for these syntheses.[10] For solvent-free conditions, the reactants themselves must be able to absorb microwave energy.

    • Reaction Time: Microwave reactions are often complete within minutes.[8][10] Create a time-course study (e.g., running the reaction for 2, 5, 10, and 15 minutes) to determine the optimal reaction time that maximizes yield before degradation occurs.

    • Stirring: Ensure efficient stirring to avoid localized "hot spots" within the reaction vessel, which are a major cause of product degradation.

Table 1: Comparison of Green Synthesis Methods for Triazolopyridazines
ParameterConventional Heating (Reflux)Microwave-AssistedUltrasound-Assisted
Reaction Time Hours (e.g., 4-6 h)[1]Minutes (e.g., 5-20 min)[8][10]Minutes to Hours (e.g., 30-120 min)[11][12]
Energy Input High and inefficientLow and highly targetedModerate
Yield Often moderate to goodGenerally higher due to reduced side reactions[8]Often improved yields[11]
Common Issues Thermal degradation, long reaction timesInconsistent heating, thermal runawayLower efficiency for non-polar systems
Best For Established, well-optimized proceduresRapid reaction screening, high-throughput synthesisHeterogeneous reactions, improving mass transfer

Question 3: My ultrasound-assisted synthesis is not showing a significant rate enhancement compared to conventional stirring. How can I improve its efficiency?

Answer: Ultrasound-assisted synthesis relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. The efficiency of this process is dependent on several physical and chemical parameters.

  • Causality: The energy released during cavitation creates localized high-pressure and high-temperature zones, accelerating chemical reactions.[13] If the reaction medium is too viscous or if the ultrasonic probe is not positioned correctly, cavitation may not be effective.

  • Troubleshooting Steps:

    • Probe Position: If using an ultrasonic horn, ensure it is submerged to an optimal depth (typically 1-2 cm below the liquid surface) without touching the vessel walls. This maximizes the cavitation zone within the bulk liquid.

    • Solvent Choice: The solvent's viscosity, surface tension, and vapor pressure significantly impact cavitation. Lower viscosity and higher surface tension solvents generally produce more effective cavitation.

    • Temperature Control: While cavitation generates heat, external cooling (e.g., an ice bath) is often necessary to maintain the desired reaction temperature, as excessive heat can reduce cavitation efficiency.

    • Degassing: Dissolved gases can cushion the implosion of cavitation bubbles, reducing the energy released. Degassing the solvent by sparging with an inert gas (like Argon) or by a brief initial sonication period can improve results.

Troubleshooting Workflow Diagram

G cluster_mw Microwave Issues cluster_op One-Pot Issues cluster_us Ultrasound Issues start Problem Encountered (e.g., Low Yield, Impurities) check_method Identify Synthesis Method (Microwave, Ultrasound, One-Pot) start->check_method mw_issue Inconsistent Yield / Degradation check_method->mw_issue Microwave op_issue Low Selectivity / Side Products check_method->op_issue One-Pot us_issue No Rate Enhancement check_method->us_issue Ultrasound mw_sol1 Control Temperature, Not Power mw_issue->mw_sol1 mw_sol2 Optimize Solvent & Time mw_sol1->mw_sol2 end_node Re-evaluate & Characterize Product mw_sol2->end_node op_sol1 Use Greener Oxidant (e.g., Oxone) op_issue->op_sol1 op_sol2 Try Solvent-Free Grinding op_sol1->op_sol2 op_sol2->end_node us_sol1 Optimize Probe Position us_issue->us_sol1 us_sol2 Degas Solvent & Control Temp us_sol1->us_sol2 us_sol2->end_node

Caption: A general workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry benefits of synthesizing triazolo[4,3-b]pyridazines via one-pot, multicomponent reactions?

A one-pot approach significantly enhances sustainability by reducing the number of operational steps.[14] This leads to a decrease in solvent usage for both reaction and purification, reduces energy consumption, and minimizes waste generation.[14] By avoiding the isolation and purification of intermediates, atom economy and overall process efficiency are dramatically improved, aligning with the core principles of green chemistry.[15]

Q2: Can water be used as a solvent for these syntheses?

While challenging due to the often-poor solubility of organic precursors, using water as a solvent is a primary goal of green chemistry.[16] Success has been demonstrated for some heterocyclic syntheses, sometimes with the aid of a phase-transfer catalyst or by running the reaction at elevated temperatures to increase solubility. The development of water-based synthetic routes for triazolopyridazines remains an active area of research.

Q3: Are there any biocatalytic approaches for synthesizing this scaffold?

Currently, the literature is dominated by chemo-catalytic methods. However, the field of biocatalysis is rapidly expanding.[16] While specific enzymes for the direct synthesis of the triazolo[4,3-b]pyridazine core are not yet common, enzymatic reactions could be employed for the green synthesis of key precursors, such as chiral aldehydes or hydrazines, thereby making the overall synthetic route more sustainable.

Q4: How do I choose between N-bromosuccinimide (NBS) and Oxone® for the oxidative cyclization step?

Both are considered greener alternatives to older, heavy-metal-based oxidants.

  • NBS is an efficient and readily available reagent that works well for the oxidative C-N bond formation required for the triazole ring.[7]

  • Oxone® (potassium peroxymonosulfate) is an inexpensive, stable, and environmentally benign oxidant. It is often used with a catalytic source of bromide or chloride, making it a very attractive option for large-scale synthesis.[4] The choice may depend on the specific substrate, solvent system, and desired reaction conditions. A small screening of both is recommended during methods development.

Illustrative One-Pot Synthesis Workflow

G cluster_reactants Starting Materials reactant1 Pyridazino-hydrazine process One-Pot Reaction (Microwave or Grinding) reactant1->process reactant2 Aldehyde reactant2->process reactant3 Green Oxidant (e.g., NBS, Oxone) cyclization Oxidative Cyclization reactant3->cyclization intermediate Hydrazone Intermediate (Formed in situ) process->intermediate intermediate->cyclization + Oxidant [3] product Triazolo[4,3-b]pyridazine cyclization->product

Caption: Schematic of a green one-pot synthesis strategy.

Experimental Protocol Example

Microwave-Assisted One-Pot Synthesis of 3-Phenyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is an illustrative example based on general procedures found in the literature and should be adapted and optimized for specific substrates.

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-hydrazinyl-3-phenylpyridazine (1 mmol, 186 mg).

  • Addition of Aldehyde: Add benzaldehyde (1 mmol, 106 mg, 102 µL).

  • Solvent and Catalyst: Add absolute ethanol (3 mL) as the reaction solvent.

  • Reaction - Step 1 (Hydrazone Formation): Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 80 °C for 5 minutes to form the hydrazone intermediate.

  • Addition of Oxidant: Cool the vessel to room temperature. Carefully open the vessel and add N-bromosuccinimide (NBS) (1.1 mmol, 196 mg).

  • Reaction - Step 2 (Cyclization): Reseal the vessel and irradiate at 100 °C for 10 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water (20 mL).

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure 3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References
  • El-Sayed, M. S., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(61), 38656-38672. [Link]
  • Abeer, H., El-Sayed, W. A., & El-Sayed, M. S. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives.
  • El-Sayed, M. S., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
  • Zhang, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Journal of Medicinal Chemistry, 65(7), 5575-5593. [Link]
  • Patel, R. B., et al. (2015). Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone.
  • Aggarwal, R., et al. (2019). An expeditious one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent-free conditions.
  • Singh, V., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-359. [Link]
  • Fadda, A. A., et al. (2019). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 24(23), 4299. [Link]
  • Kumar, A., et al. (2021). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Advances, 11(15), 8567-8576. [Link]
  • Kumar, A., et al. (2021). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. RSC Publishing. [Link]
  • Li, Y., et al. (2023).
  • Batra, A., et al. (2024). Synthesis of Triazolo[4',5':4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 29372-29378. [Link]
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(9), 843-848. [Link]
  • Fathy, U. (2020). Synthesis of 1,2,4-triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents.
  • Saha, B., et al. (2022). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews, 122(3), 3543-3599. [Link]
  • El-Gendy, Z. (2000). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles.
  • Gherib, A., et al. (2022). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 27(19), 6661. [Link]
  • Singh, V., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
  • Li, Y., et al. (2023).
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 344-359. [Link]
  • Shawali, A. S., et al. (2013). Synthesis of triazolo[4,3-b][1][2][3][4]tetrazines and triazolo[3,4-b][1][3][17]thiadiazines using chitosan as heterogeneous catalyst under microwave irradiation.
  • Rossi, M., et al. (2024). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. Chemistry & Medicinal Chemistry, 20(1), e202400527. [Link]
  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
  • El-Metwaly, A. M., et al. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. [Link]
  • Bondock, S., et al. (2015). Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Focus Areas. American Chemical Society. [Link]
  • Khan, I., et al. (2023). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 28(13), 5194. [Link]
  • Sabatino, P., & Al-Adhami, J. (2022). Green Chemistry. University of Bologna. [Link]
  • Bonnamour, J., & Drouillat, B. (2023). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 28(19), 6932. [Link]
  • Deshmukh, R., et al. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]
  • da Silva, F. M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 70, 105315. [Link]
  • Batra, A., et al. (2024). Synthesis of Triazolo[4',5':4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. ACS Omega. [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-triazolo[4,3-b]pyridazine

Technical Support Center: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Welcome to the technical support center for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your target compound.

I. Overview of Synthetic Pathways

The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is predominantly achieved through two primary routes. Each pathway, while effective, presents a unique set of potential side reactions that must be carefully managed.

Pathway A: Chlorination of a Hydroxy Precursor

This common route involves the conversion of[1][2][3]triazolo[4,3-b]pyridazin-3-ol to the desired chloro-derivative using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).

Pathway B: Oxidative Cyclization of a Hydrazone Intermediate

This pathway involves the intramolecular cyclization of a 6-chloropyridazin-3-yl hydrazone intermediate, often facilitated by an oxidizing agent, to form the fused triazole ring system.

Below is a workflow diagram illustrating these two primary synthetic routes.

Synthetic_PathwaysPrimary Synthetic Routes to 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazinecluster_APathway Acluster_BPathway BA_start[1,2,4]Triazolo[4,3-b]pyridazin-3-olA_reagentPOCl₃ (or other chlorinating agent)A_start->A_reagentChlorinationA_productThis compoundA_reagent->A_productB_start3-Hydrazino-6-chloropyridazineB_reagent1Aldehyde/KetoneB_start->B_reagent1CondensationB_intermediate6-Chloropyridazin-3-yl hydrazoneB_reagent1->B_intermediateB_reagent2Oxidizing Agent (e.g., IBD, FeCl₃)B_intermediate->B_reagent2Oxidative CyclizationB_productThis compoundB_reagent2->B_product

Caption: Primary synthetic routes to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

FAQ 1: Incomplete Chlorination and Reversion to Starting Material (Pathway A)

Question: I've performed the chlorination of[1][2][3]triazolo[4,3-b]pyridazin-3-ol with POCl₃. My initial in-process control (e.g., TLC, LC-MS) showed full conversion, but after aqueous workup, I see a significant amount of my starting material. What is happening?

Answer:

This is a common issue related to the mechanism of chlorination with phosphorus oxychloride and the hydrolytic instability of a key intermediate.

Causality: The reaction proceeds through an initial O-phosphorylation of the pyridazin-3-ol tautomer to form a pyridazinyl dichlorophosphate intermediate.[1] This intermediate is highly activated towards nucleophilic attack by a chloride ion to form your product. However, this intermediate is also highly susceptible to hydrolysis. During aqueous workup, especially if the pH becomes neutral or acidic, any unreacted dichlorophosphate intermediate will rapidly hydrolyze back to the starting[1][2][3]triazolo[4,3-b]pyridazin-3-ol.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Moisture in the starting material or solvent will consume POCl₃, leading to incomplete conversion to the active dichlorophosphate intermediate. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Sufficient Reagent and Time: Ensure at least a stoichiometric amount of POCl₃ is used, and often a significant excess is required to drive the reaction to completion. Monitor the reaction until no starting material is detectable.

  • Careful Quenching: The quenching step is critical. Slowly and carefully add the reaction mixture to crushed ice or an ice-cold basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) with vigorous stirring. This neutralizes the excess POCl₃ and acidic byproducts while keeping the temperature low to minimize hydrolysis of the product. The goal is to keep the aqueous phase basic (pH > 8) throughout the quench and extraction.[1]

  • Temperature Control: While the chlorination often requires heating, excessive temperatures or prolonged reaction times can lead to degradation. Optimize the temperature and time for your specific substrate.

ParameterRecommendationRationale
Reaction Conditions Strictly anhydrousPOCl₃ reacts violently with water, reducing its efficacy and forming HCl and phosphoric acid.
POCl₃ Stoichiometry 1.5 - 5 equivalents (or as solvent)Drives the equilibrium towards the dichlorophosphate intermediate.
Quenching Procedure Pour reaction mixture onto ice/baseRapidly neutralizes acidic byproducts and controls exotherm.
Aqueous pH during Workup Maintain pH > 8Prevents hydrolysis of the product and any remaining activated intermediates.
FAQ 2: Formation of Isomeric Impurities

Question: I've successfully synthesized my target compound, but I'm detecting a significant isomeric impurity with the same mass. What could this be and how can I avoid it?

Answer:

The most likely isomeric impurity is a result of a Dimroth rearrangement, a known phenomenon in triazole chemistry. This rearrangement can lead to the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-b]pyridazine isomer.

Causality: The Dimroth rearrangement involves the opening of the triazole ring followed by rotation and re-closure, effectively swapping the positions of an endocyclic and exocyclic nitrogen atom (or in this case, rearranging the fused ring system).[3][4] This rearrangement can be catalyzed by acid, base, or heat.[5][6] In the context of your synthesis, this could occur either during the cyclization step (Pathway B) if conditions are harsh, or during the chlorination and workup (Pathway A) if exposed to strong acid or base for extended periods.

Dimroth_RearrangementDimroth Rearrangement of Triazolo[4,3-b]pyridazinestart_isomer[1,2,4]Triazolo[4,3-b]pyridazine(Kinetic Product)intermediateOpen-chain intermediatestart_isomer->intermediateRing OpeningconditionsHeat, Acid, or Baseend_isomer[1,2,4]Triazolo[1,5-b]pyridazine(Thermodynamic Product)intermediate->end_isomerRing Closure

Caption: Isomerization via the Dimroth Rearrangement.

Troubleshooting Protocol:

  • Mild Reaction Conditions: For Pathway B, use milder oxidizing agents and avoid excessive heat or strong acids/bases during cyclization. For Pathway A, minimize the reaction time at high temperatures.

  • Controlled Workup: During the workup, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

  • Chromatographic Purification: If the isomeric impurity is still formed, careful chromatographic purification is often necessary. These isomers can have very similar polarities, so optimization of the mobile phase and stationary phase is crucial.

FAQ 3: Presence of a Tetrazole Impurity

Question: When synthesizing my 3-hydrazino-6-chloropyridazine precursor for Pathway B, I observe an impurity that I've identified as 6-chlorotetrazolo[1,5-b]pyridazine. How is this formed and how can I prevent it?

Answer:

This side product arises from the diazotization of the hydrazino group in your precursor, followed by intramolecular cyclization.

Causality: The reaction of 3,6-dichloropyridazine with hydrazine hydrate yields 3-hydrazino-6-chloropyridazine.[7] If this intermediate is exposed to a source of nitrous acid (which can be formed in situ from nitrites under acidic conditions), the exocyclic hydrazine nitrogen can be diazotized. The resulting azide intermediate is in equilibrium with the fused tetrazole ring system, which is often the more stable tautomer.[7]

Tetrazole_FormationSide Reaction: Tetrazole Formationstart3-Hydrazino-6-chloropyridazinereagentNitrous Acid (HNO₂)start->reagentDiazotizationintermediateAzide Intermediatereagent->intermediateproduct6-Chlorotetrazolo[1,5-b]pyridazine(Side Product)intermediate->productCyclization

Caption: Formation of 6-chlorotetrazolo[1,5-b]pyridazine side product.

Troubleshooting Protocol:

  • Control Stoichiometry in Precursor Synthesis: When preparing 3-hydrazino-6-chloropyridazine from 3,6-dichloropyridazine, carefully control the stoichiometry of hydrazine hydrate to minimize side reactions like bis-substitution.

  • Avoid Nitrite Contamination: Ensure that no nitrite sources are present in subsequent steps. Use high-purity reagents and solvents.

  • pH Control: Avoid strongly acidic conditions during the handling and reaction of 3-hydrazino-6-chloropyridazine, as this can promote the formation of nitrous acid if any nitrite contaminants are present.

  • Purification of Intermediate: It is highly recommended to purify the 3-hydrazino-6-chloropyridazine intermediate before proceeding to the cyclization step to remove any tetrazole impurity that may have formed.

III. References

  • Li, W., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 947-952. Available from: [Link]

  • Manasir, M., & Nikpour, M. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Reaction and Synthesis, 11(1), 12-17. Available from: [Link]

  • Wikipedia. (2023). Dimroth rearrangement. Retrieved from [Link]

  • Gulevskaya, A. V., & Zolotareva, A. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 451-471. Available from: [Link]

  • Wang, Z., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 10, 253-259. Available from: [Link]

  • Abdel-rahman, H. M., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry, 13(10), 1215-1232. Available from: [Link]

  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2185. Available from: [Link]

  • Al-Tel, T. H. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Chemistry & Biodiversity, 20(6), e202300189. Available from: [Link]

  • Al-Tel, T. H. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Request PDF. Available from: [Link]

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-triazolo[4,3-b]pyridazine. As a pivotal intermediate in the development of novel therapeutics, mastering its synthesis at scale is crucial. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of scaling up this synthesis, ensuring scientific integrity and operational safety.

I. Strategic Overview: The Synthetic Pathway and Key Considerations for Scale-Up

The most common and scalable synthetic route to 3-Chloro-triazolo[4,3-b]pyridazine proceeds in two key stages: first, the formation of the triazolopyridazinone core, followed by a chlorination step. Each stage presents unique challenges that are amplified during scale-up.

Overall Synthetic Scheme:

Synthetic_Pathway cluster_0 Stage 1: Triazolopyridazinone Formation cluster_1 Stage 2: Chlorination A 3,6-Dichloropyridazine C 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one A->C 1. 2-Ethoxyethanol, H2SO4 (cat.), Reflux 2. NaOH solution B Semicarbazide HCl B->C E 3-Chloro-triazolo[4,3-b]pyridazine C->E Reflux D Phosphorus Trichloride (PCl3) D->E

Caption: Overall synthetic workflow for 3-Chloro-triazolo[4,3-b]pyridazine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing concise and actionable answers.

Q1: What is the most critical safety concern when scaling up this synthesis?

A1: The handling and quenching of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) in the chlorination step is the most significant safety hazard. These reagents react violently with water in a highly exothermic manner, which can lead to a runaway reaction if not properly controlled.[1][2][3] Always use a "reverse quench" method, adding the reaction mixture slowly to a well-stirred, cooled quenching solution.[1][3]

Q2: Can I use phosphorus oxychloride (POCl₃) instead of phosphorus trichloride (PCl₃) for the chlorination?

A2: Yes, POCl₃ is a common and effective reagent for the chlorination of hydroxy-heterocycles.[2][4][5][6] The reaction conditions may require adjustment, often involving higher temperatures. The safety precautions for handling and quenching POCl₃ are similar to those for PCl₃.[1][3]

Q3: My yield for the first step, the formation of 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, is low. What are the likely causes?

A3: Low yields in the first step can often be attributed to incomplete reaction or side reactions. Ensure that the reflux temperature is maintained and that the reaction is monitored to completion (e.g., by TLC or LC-MS). The purity of the starting materials, 3,6-dichloropyridazine and semicarbazide hydrochloride, is also crucial.

Q4: I am observing an impurity with the same mass as my product. What could it be?

A4: A common isomer formed is 6-Chloro-[1][2][7]triazolo[4,3-b]pyridazine. This can arise if the starting material for the first step is not exclusively 3,6-dichloropyridazine, or if rearrangement occurs under certain conditions. Careful control of reaction parameters and purification by chromatography may be necessary to separate these isomers.

Q5: What is the best method for purifying the final product on a large scale?

A5: On a large scale, purification by crystallization is generally preferred over chromatography due to cost and throughput.[8] Experiment with different solvent systems to find one that provides good recovery and effectively removes key impurities. Slurrying the crude product in a suitable solvent can also be an effective purification technique.

III. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up synthesis.

Problem 1: Exothermic Runaway During Quenching of the Chlorination Reaction
Potential Cause Troubleshooting/Optimization Step Scientific Rationale
Rapid addition of quenching agent Add the reaction mixture slowly to a vigorously stirred, cooled quenching solution (reverse quench).This ensures that the highly reactive PCl₃ or POCl₃ is always the limiting reagent, allowing for better heat dissipation and control of the exothermic hydrolysis.[1][3]
Inadequate cooling Use a sufficiently large ice bath or a jacketed reactor with a reliable cooling system. Monitor the internal temperature of the quenching vessel throughout the addition.Maintaining a low and stable temperature is critical to prevent the accumulation of unreacted chlorinating agent and subsequent rapid, uncontrolled reaction.
Formation of metastable intermediates Quench at a slightly elevated, controlled temperature (e.g., 35-40°C) to ensure immediate and complete hydrolysis of intermediates like phosphorodichloridic acid.[1]Low-temperature quenching can lead to the buildup of these energetic intermediates, which can decompose violently upon warming.[1][9]
Problem 2: Low Yield of 3-Chloro-triazolo[4,3-b]pyridazine
Potential Cause Troubleshooting/Optimization Step Scientific Rationale
Incomplete chlorination Increase the reaction time or temperature. Consider using a slight excess of the chlorinating agent.The conversion of the lactam to the chloro-heterocycle may require more forcing conditions at scale due to mass and heat transfer limitations.
Product degradation Avoid prolonged exposure to high temperatures. After the reaction is complete, cool the mixture promptly before quenching.The triazolopyridazine ring system can be susceptible to degradation under harsh conditions.
Loss during work-up Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product.The product may have some aqueous solubility, leading to losses during the work-up.
Problem 3: Product Contamination with Phosphorus-Containing Impurities
Potential Cause Troubleshooting/Optimization Step Scientific Rationale
Incomplete hydrolysis of chlorinating agent and byproducts Ensure a thorough quench with sufficient water and base. Stir for an adequate amount of time after the addition is complete.Residual phosphorus species can be difficult to remove. Complete hydrolysis converts them to water-soluble phosphates.
Co-precipitation of phosphorus salts with the product Adjust the pH of the aqueous layer during work-up. Consider a wash with a dilute acid or base to dissolve inorganic impurities.The solubility of phosphate salts is pH-dependent. Adjusting the pH can help keep them in the aqueous phase.[10]
Ineffective purification If crystallization is not sufficient, consider a charcoal treatment or a silica gel plug filtration to adsorb polar impurities.[8]Activated carbon is effective at removing a range of organic and inorganic impurities.[11]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one

A mixture of 2-chloropyridine and semicarbazide hydrochloride in 2-ethoxyethanol is heated to reflux.[12] A catalytic amount of concentrated sulfuric acid is added, and the solution is refluxed for 18 hours. After cooling, water is added, and the mixture is further cooled to precipitate the product. The solid is collected by filtration. The crude product is then treated with a sodium hydroxide solution to yield the sodium salt, which can be used directly in the next step or neutralized to obtain the free base.

Parameter Value Notes
Reaction Temperature Reflux (approx. 135 °C)Maintain a steady reflux for optimal conversion.
Reaction Time 18 hoursMonitor by TLC or LC-MS for completion.
Work-up Precipitation with waterEnsure complete precipitation by cooling to 0-5 °C.
Protocol 2: Synthesis of 3-Chloro-triazolo[4,3-b]pyridazine

To a stirred suspension of 1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one in an appropriate solvent (or neat), phosphorus trichloride is added. The mixture is heated to reflux for 3.5 hours.[13] The reaction mixture is then cooled and carefully quenched by slow addition to a cold, stirred solution of aqueous sodium hydroxide. The product is extracted with a suitable organic solvent (e.g., ethyl acetate/methanol mixture). The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified.

Parameter Value Notes
Chlorinating Agent Phosphorus Trichloride (PCl₃)Can be substituted with POCl₃, may require temperature adjustment.
Reaction Temperature RefluxThe exact temperature will depend on the boiling point of PCl₃ or the solvent used.
Reaction Time 3.5 hoursMonitor for completion to avoid degradation.
Quenching Slow addition to cold NaOH solutionCRITICAL SAFETY STEP! Monitor temperature closely.
Purification Crystallization or ChromatographyChoose based on scale and purity requirements.

V. Visualizing the Process

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Step1 Check Reaction Completion Start->Step1 Incomplete Incomplete Reaction Step1->Incomplete No Complete Reaction Complete Step1->Complete Yes Step2 Optimize Reaction Conditions Incomplete->Step2 Step3 Analyze Work-up Procedure Complete->Step3 Step4 Improve Purification Complete->Step4 Solution1 Increase time/temp or reagent equivalent Step2->Solution1 Workup_Loss Product Loss During Work-up Step3->Workup_Loss Purification_Issue Ineffective Purification Step4->Purification_Issue Solution2 Optimize extraction/pH Workup_Loss->Solution2 Solution3 Recrystallization, Charcoal, or Chromatography Purification_Issue->Solution3

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • Guideline for advanced API removal. Available from: [Link]

  • Wang, H., Wen, K., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available from: [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (Basel, Switzerland), 17(4), 4533–4544.

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. Available from: [Link]

  • Wang, J.-J. (2014). Synthesis of Chlorins Fused with Nitrogen-Containing Heterocycle by the Modification along Their N 21 - N 23 axis. ResearchGate. Available from: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central (PMC). Available from: [Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • Phosphorus Oxychloride. Common Organic Chemistry. Available from: [Link]

  • How can I properly quench POCl3? ResearchGate. Available from: [Link]

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][7]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. Available from: [Link]

  • Removal of Active Pharmaceutical Ingredients/Emerging Contaminants in the Environment. Coftec. Available from: [Link]

  • Li, B., Thompson, D. R., & Wade, C. E. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1233–1239.

  • Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553.

  • Kumar, D., Kumar, N., Singh, A., & Aggarwal, R. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][7]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 85, 484–493.

  • API Purification. Pharmaceutical Technology. Available from: [Link]

  • Phosphorus Treatment and Removal Technologies. Minnesota Pollution Control Agency. Available from: [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. Available from: [Link]

  • Wang, X., & Porco, J. A. (2013). Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols. Chemical Communications, 49(43), 4938.

  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. (n.d.). Google Patents. Retrieved from

  • PYRIDINE-3-(2H)-ONE-2[3-{4-(3- SUBSTITUTED PHENYL)-1-PIPERAZINY}ALKYL] HYDROCHLORIDE DERIVATIVES. International Journal of Pharmaceutical Sciences Review and Research, 5(3), 134-138.

  • Removal of Phosphorus, BOD, and Pharmaceuticals by Rapid Rate Sand Filtration and Ultrafiltration Systems. (2018). ResearchGate. Available from: [Link]

  • Davies, R. P., & Mabire, A. B. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(9), 3294–3303.

  • Wang, X., & Porco, J. A. (2013). Triphosgene–pyridine mediated stereoselective chlorination of acyclic aliphatic 1,3-diols. Chemical Communications, 49(43), 4938–4940.

  • Special Issue : Development of New Methods of Synthesis of Heterocycles. MDPI. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Available from: [Link]

  • A decade review of triphosgene and its applications in organic reactions. (2020). PubMed. Available from: [Link]

  • Triphosgene and its Application in Organic Synthesis. (2015). ResearchGate. Available from: [Link]

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Bioactive Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of bioactive triazolopyridazines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile heterocyclic scaffold. Triazolopyridazines are a critical class of compounds, forming the core of numerous pharmacologically active agents.[1] However, their synthesis can present unique challenges, from achieving regioselectivity to ensuring high yields and purity.

This document moves beyond standard protocols to provide field-proven insights, troubleshooting strategies, and the causal reasoning behind experimental choices. Our goal is to empower you to diagnose issues, refine your protocols, and accelerate your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis of triazolopyridazines.

Q1: What are the primary synthetic strategies for accessing the triazolopyridazine core?

A1: The synthesis of triazolopyridazines is versatile, with several established routes. The choice of method often depends on the desired isomer and available starting materials. The main categories include:

  • [2][3][4]Triazolo[4,3-a]pyridines &[2][3][4]Triazolo[4,3-b]pyridazines: These are commonly synthesized via the oxidative cyclization of 2-pyridylhydrazones or pyridazine-substituted hydrazones.[5][6] This method involves forming a hydrazone from a hydrazine-substituted heterocycle and an aldehyde, followed by an oxidative ring closure.

  • [2][3][4]Triazolo[1,5-a]pyridines: A frequent approach for this isomer involves the construction of the triazole ring onto a 2-aminopyridine precursor.[6] This can be achieved through reactions with nitriles, often catalyzed by copper, or via the cyclization of N-(pyrid-2-yl)formamidoximes.[7]

  • Tandem Reactions: Modern methods often employ tandem or one-pot reactions that combine multiple steps, such as a coupling reaction followed by an intramolecular cyclization, to improve efficiency.[3][8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many triazolopyridazine syntheses, reflecting a shift towards more efficient and greener chemical practices.[9]

Q2: Which analytical techniques are essential for characterizing my final triazolopyridazine product?

A2: Comprehensive characterization is crucial to confirm the structure, purity, and identity of your synthesized compound. A multi-technique approach is standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. It provides detailed information about the chemical environment of protons and carbons, allowing you to confirm the connectivity of the fused ring system and the position of substituents.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[10] It is also invaluable for identifying byproducts. A common fragmentation pattern for some triazolopyridines is the loss of a nitrogen molecule (N₂).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as C=N, N-N, and C-H bonds, confirming the formation of the heterocyclic core.

  • Melting Point (mp): A sharp melting point is a good indicator of the purity of a crystalline solid.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of the crude product and purified fractions.[11]

Q3: My triazolopyridazine derivative has poor solubility in common organic solvents. What can I do?

A3: Poor solubility is a common challenge, particularly for planar, rigid heterocyclic systems. Strategies to address this include:

  • Structural Modification: During the design phase, incorporating flexible alkyl chains, polar functional groups (e.g., morpholine, piperazine), or ionizable groups (e.g., carboxylic acids, amines) can disrupt crystal packing and improve solubility.[12][13]

  • Salt Formation: If your molecule contains a basic nitrogen (common in pyridines), converting it to a salt (e.g., a hydrochloride salt) can dramatically increase its aqueous solubility.[13]

  • Purification/Workup Adjustments: During purification, you may need to use more polar solvent systems like dichloromethane/methanol or employ techniques like trituration with a solvent in which impurities are soluble but your product is not. For chromatography, adsorbing the crude product onto silica gel as a dry powder rather than loading in a solvent can prevent precipitation at the top of the column.

Q4: Are there established "green chemistry" approaches for synthesizing triazolopyridazines?

A4: Yes, the field is increasingly adopting more environmentally benign methods. Key strategies include:

  • Eco-Friendly Solvents: Using water or recyclable solvents like polyethylene glycol (PEG) instead of traditional chlorinated solvents reduces environmental impact.[2][8]

  • Catalyst-Free and Metal-Free Reactions: Many modern protocols aim to eliminate heavy metal catalysts. Iodine-mediated oxidative cyclizations are a prime example of a metal-free approach.[1][8] Microwave-assisted, catalyst-free syntheses have also been successfully developed.[14]

  • Energy Efficiency: Microwave-assisted synthesis not only speeds up reactions but also offers a more energy-efficient heating method compared to conventional refluxing.[9]

  • Atom Economy: Designing reactions, such as tandem cyclizations, where most of the atoms from the reactants are incorporated into the final product, minimizes waste.[3]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues in a question-and-answer format.

Category: Low or No Product Yield

Q: My oxidative cyclization of a 2-pyridylhydrazone is failing or giving very low yield. What are the likely causes?

A: This is a critical step where multiple factors can influence the outcome. Here’s a checklist of potential issues and their solutions:

  • Oxidizing Agent Inactivity: Many oxidative cyclizations rely on agents like N-Chlorosuccinimide (NCS), (diacetoxyiodo)benzene (PIDA), or even molecular oxygen.[5][15]

    • Causality: Oxidizing agents can degrade upon storage. NCS is moisture-sensitive. PIDA can decompose over time.

    • Solution: Use a freshly opened bottle of the oxidizing agent or test the activity of your current stock. For air-mediated oxidations, ensure efficient stirring and that the reaction is not under a heavy blanket of inert gas.

  • Incorrect Reaction Temperature:

    • Causality: Cyclization reactions have an optimal temperature range. Too low, and the activation energy barrier isn't overcome; too high, and you risk decomposition of reactants, intermediates, or the product itself.[11]

    • Solution: Systematically screen a range of temperatures. For many cyclizations, starting at room temperature and gently warming is a good strategy. If a reaction is known to be exothermic, initial cooling (e.g., 0 °C) may be required during reagent addition.[5]

  • Atmospheric Contamination:

    • Causality: The phenothiazine core, a related heterocyclic system, is highly susceptible to oxidation, and similar principles apply here.[11] Unwanted side reactions can be triggered by oxygen or moisture from the atmosphere.

    • Solution: If your molecule is sensitive, conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially if using sensitive reagents or heating for prolonged periods. Use dry solvents and glassware.

  • Poor Quality Starting Hydrazine/Hydrazone:

    • Causality: The precursor hydrazone may not have formed correctly, or the starting hydrazine may be of low purity. Hydrazones can also exist as E/Z isomers, which may have different reactivities.

    • Solution: Confirm the identity and purity of your hydrazone intermediate by NMR and MS before proceeding to the cyclization step. Ensure the condensation reaction to form the hydrazone has gone to completion.

Category: Byproduct Formation

Q: My reaction produces a significant byproduct with a mass of +16 amu compared to my expected product. What is it and how do I prevent it?

A: A +16 amu mass increase almost certainly indicates the formation of an N-oxide or sulfoxide (if sulfur is present), which is a common byproduct in heterocyclic chemistry resulting from over-oxidation.[11]

  • Causality: The nitrogen atoms in the pyridine and triazole rings are nucleophilic and can be oxidized by strong oxidizing agents or even by air at elevated temperatures. This is especially problematic if the reaction requires prolonged heating.

  • Prevention Strategies:

    • Use Stoichiometric Oxidant: Carefully control the stoichiometry of your oxidizing agent. Use the minimum amount required for the desired transformation (e.g., 1.0-1.2 equivalents).

    • Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-oxidation.

    • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere of N₂ or Ar is a highly effective way to prevent oxidation by atmospheric oxygen.[11]

    • Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product to oxidative conditions.

Category: Purification Challenges

Q: My triazolopyridazine product streaks badly on silica gel, making column chromatography ineffective. What are my options?

A: Streaking on silica gel is typically caused by the basicity of nitrogen atoms in the heterocyclic core strongly interacting with the acidic silica surface.

  • Causality: The lone pairs on the pyridine nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to poor elution and band broadening.

  • Solutions:

    • Neutralize the Column: Pre-treat the silica gel with a small amount of a non-nucleophilic base. A common method is to use a mobile phase containing a small percentage (0.5-1%) of triethylamine (Et₃N) or ammonia in methanol. This deactivates the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Switch to a Different Stationary Phase: If neutralizing the column doesn't work, consider alternative stationary phases. Alumina (basic or neutral) is an excellent alternative for purifying basic compounds. Reversed-phase (C18) chromatography is another powerful option, particularly for less polar compounds.[10]

    • Avoid Chromatography:

      • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity on a large scale. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.

      • Trituration: This involves stirring the crude solid product in a solvent where the desired compound is insoluble, but the impurities are soluble. The impurities are washed away, leaving the purified solid behind.

Section 3: Key Experimental Protocols

The following are detailed, self-validating protocols for common synthetic routes.

Protocol 1: Synthesis of 3-Substituted-[2][3][4]triazolo[4,3-a]pyridine via Oxidative Cyclization with NCS

This protocol is adapted from methodologies involving the efficient oxidative cyclization of 2-pyridylhydrazones.[5]

Step 1: Synthesis of (E)-1-(pyridin-4-ylmethylene)-2-(pyridin-2-yl)hydrazine (Hydrazone Intermediate)

  • To a solution of 2-hydrazinopyridine (1.09 g, 10 mmol) in ethanol (20 mL) at room temperature, add pyridine-4-carboxaldehyde (1.07 g, 10 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (Mobile Phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours, evidenced by the formation of a pale yellow precipitate.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the hydrazone.

  • Validation: Confirm structure by ¹H NMR. The formation of the imine C-H proton should be visible as a singlet around 8.0-8.5 ppm. Obtain an MS to confirm the molecular weight.

Step 2: Oxidative Cyclization to 3-(pyridin-4-yl)-[2][3][4]triazolo[4,3-a]pyridine

  • Suspend the hydrazone intermediate (1.96 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the hydrazone spot has disappeared.

  • Upon completion, collect the resulting yellow solid by filtration and wash it twice with petroleum ether.

  • Purification/Workup: Dissolve the crude solid in 50 mL of hot water. Add triethylamine (Et₃N) (10 mmol) dropwise while cooling. Pale yellow plates of the product will form.

  • Filter the crystalline product, wash with cold water, and dry under vacuum.

  • Validation: The final product should have a sharp melting point. Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS to verify the molecular formula.

Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis of 2,7-disubstituted-[2][3][4]triazolo[1,5-a]pyridines

This protocol is based on modern, efficient methods using microwave irradiation to accelerate the tandem reaction between enaminonitriles and benzohydrazides.[9][14]

Reaction Parameters Comparison

ParameterConventional HeatingMicrowave Irradiation
Temperature 120 °C (Reflux)140 °C
Time >12 hours3 hours
Pressure Atmospheric~0-1 bar
Typical Yield ModerateHigh (e.g., up to 89%)
Solvent Dry TolueneDry Toluene
Additives Often requires molecular sievesNot required

Procedure:

  • In a 2-5 mL microwave reaction vial, combine the enaminonitrile (0.20 mmol, 1.0 equiv.), the desired benzohydrazide (0.40 mmol, 2.0 equiv.), and dry toluene (1.5 mL).

  • Seal the vial with a septum cap.

  • Place the vial in a microwave reactor and irradiate at 140 °C for 3 hours.[9] The reaction temperature is the most critical parameter for success.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Validation: Characterize the purified product by NMR and HRMS to confirm its identity and purity. Compare the yield and reaction time to conventional methods to validate the efficiency of the microwave protocol.

Section 4: Visual Guides & Workflows
General Synthetic Workflow

This diagram illustrates a common pathway for the synthesis of[2][3][4]triazolo[4,3-a]pyridines, highlighting the key stages from starting materials to the final, purified product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Finalization A 2-Hydrazinopyridine C Hydrazone Formation A->C B Aldehyde B->C D Oxidative Cyclization C->D Add Oxidant (e.g., NCS) E Crude Triazolopyridine D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS, mp) F->G H Pure Bioactive Product G->H G cluster_results Interpretation of Crude Analysis cluster_solutions Potential Solutions Start Problem: Low or No Yield Check_TLC Analyze Crude Reaction by TLC/LCMS Start->Check_TLC SM_Present Mainly Starting Material Remains Check_TLC->SM_Present Unreacted Complex_Mix Complex Mixture of Spots Check_TLC->Complex_Mix Multiple Products Single_Byproduct One Major Byproduct Observed Check_TLC->Single_Byproduct Side Reaction Sol_SM 1. Check Reagent Quality/Activity 2. Increase Temperature/Time 3. Check Catalyst Activity SM_Present->Sol_SM Sol_Mix 1. Lower Reaction Temperature 2. Use Inert Atmosphere 3. Change Solvent Complex_Mix->Sol_Mix Sol_Byproduct 1. Identify Byproduct (MS) 2. Adjust Stoichiometry 3. Modify Workup Procedure Single_Byproduct->Sol_Byproduct

Caption: A decision tree for troubleshooting low-yield reactions.

Section 5: References
  • Poormoradkhan Melal, S. & Mahmoodi, N.O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100782. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Poormoradkhan Melal, S. & Mahmoodi, N.O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry. [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Bioengineer.org. (2023). Triazolopyridines: Advances in Synthesis and Applications. [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. [Link]

  • Al-dujaili, A. H., et al. (2018). Efficient Synthesis and X-ray Structure ofT[2][3][4]riazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 23(8), 1852. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed Central. [Link]

  • Ashton, S. E., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(24), 2421. [Link]

  • Bradbury, R. H., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors. Journal of Medicinal Chemistry, 59(17), 7801-17. [Link]

  • ResearchGate. (n.d.). The Chemistry of the Triazolopyridines: An Update. [Link]

  • Albrecht, B. K., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry, 51(10), 2879-82. [Link]

  • Wang, F., et al. (2020). Enantiospecific electrochemical rearrangement for the synthesis of hindered triazolopyridinone derivatives. Nature Communications, 11(1), 3628. [Link]

  • Fathy, U., et al. (2020). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry. [Link]

  • Reddy, V. V., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. [Link]

  • Bioactive Pyrrolo[2,1-f]t[2][3][4]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Triazolopyridazine, 10d. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Early, J. V., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 8(11), 2266-2287. [Link]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2022). National Institutes of Health. [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (2021). MDPI. [Link]

  • Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. (2021). PubMed Central. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. [Link]

  • Reactivity of triazolo- and tetrazolopyridazines. (n.d.). Semantic Scholar. [Link]

  • Purification of triazoles. (1981). Google Patents.

  • Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2022). MDPI. [Link]

  • Synthesis, Characterization and Preliminary Pharmacological Evaluation of Triazolothiadiazoles Derived from some NSAIDs and Thiocarbohydrazide. (2019). ResearchGate. [Link]

Sources

Validation & Comparative

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a treasure trove of potential therapeutic agents. Among these, the triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, the specific arrangement of nitrogen atoms within this fused ring system gives rise to various isomers, each with a unique electronic and steric profile that can profoundly influence its interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of different triazolopyridazine isomers, supported by experimental data and detailed protocols to empower your research endeavors.

The Structural Nuances of Triazolopyridazine Isomers

The triazolopyridazine core consists of a triazole ring fused to a pyridazine ring. The orientation of the triazole ring relative to the pyridazine ring results in several possible isomers. The two most commonly explored isomers in drug discovery are the [1][2][3]triazolo[4,3-b]pyridazine and the [1][2][3]triazolo[1,5-a]pyrimidine systems. While the latter is technically a pyrimidine derivative, it is an isomer of triazolopyridazine and is often studied in parallel due to its similar chemical space. The subtle difference in the position of a nitrogen atom and the bridgehead nitrogen fundamentally alters the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, leading to distinct pharmacological profiles.

Comparative Biological Activities: A Focus on Oncology

Triazolopyridazine isomers have shown significant promise primarily in the field of oncology, often acting as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Here, we compare the activity of the two major isomers across different kinase targets.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes cell growth, motility, and invasion.[1][2][3][4][5] Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers, making it a prime therapeutic target.[1][2][3][4][5]

Derivatives of the [1][2][3]triazolo[4,3-b]pyridazine scaffold have been extensively investigated as c-Met inhibitors. For instance, certain derivatives have demonstrated potent inhibitory activity against c-Met with IC50 values in the nanomolar range.[6] In one study, a series of novel[1][2][3]triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit both c-Met and Pim-1 kinases.[6] The most promising compound from this series, 4g , exhibited an IC50 of 0.163 µM against c-Met.[6]

While direct comparative studies are limited, research on [1][2][3]triazolo[1,5-a]pyrimidine derivatives has also shown promising results in targeting kinases involved in cancer. For example, derivatives of this scaffold have been shown to inhibit other kinases like CDK2 and have been explored as anticancer agents.[7] A direct, side-by-side comparison of identically substituted isomers would be invaluable in definitively determining the superior scaffold for c-Met inhibition.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis, and its overexpression is associated with various cancers.[8][9][10][11][12] As mentioned, the [1][2][3]triazolo[4,3-b]pyridazine derivative 4g also showed potent inhibition of Pim-1 kinase with an IC50 of 0.283 µM.[6] This dual inhibition of both c-Met and Pim-1 by a single molecule highlights the therapeutic potential of this scaffold. The ability of this isomer to fit into the ATP-binding pockets of two distinct kinases suggests a certain degree of conformational flexibility or the presence of pharmacophoric features that are recognized by both enzymes.

LRRK2 Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the study of Parkinson's disease, but its role in cancer is also being explored.[13][14][15][16][17] A series of [1][2][3]triazolo[4,3-b]pyridazines were identified as potent inhibitors of both wild-type and mutant LRRK2 kinase activity. This discovery is particularly significant for its potential application in neurodegenerative diseases.

Antitubulin Activity

Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy.[18][19][20][21][22][23] A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines were designed as analogues of the natural antitubulin agent combretastatin A-4 (CA-4).[18] The rigid triazolopyridazine scaffold was used to lock the conformation of the molecule, mimicking the active cis-conformation of CA-4. One of the most potent compounds in this series, 4q , displayed highly potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range (e.g., 0.008 µM against A549 lung cancer cells).[18] This indicates that the[1][2][3]triazolo[4,3-b]pyridazine scaffold is well-suited for the design of potent microtubule-destabilizing agents.

Data Summary: A Comparative Overview

The following table summarizes the reported biological activities of representative compounds from different triazolopyridazine isomer classes. It is crucial to note that these values are from different studies and direct comparison should be made with caution.

Isomer ScaffoldTargetCompoundActivity (IC50)Cell Line(s)Reference
[1][2][3]Triazolo[4,3-b]pyridazinec-Met4g 0.163 µM-[6]
[1][2][3]Triazolo[4,3-b]pyridazinePim-14g 0.283 µM-[6]
[1][2][3]Triazolo[4,3-b]pyridazineTubulin Polymerization4q 1.80 µM-[18]
[1][2][3]Triazolo[4,3-b]pyridazineAntiproliferative4q 0.008 µMA549[18]
[1][2][3]Triazolo[1,5-a]pyrimidineAntiproliferativeH12 9.47 µMMGC-803[7]

Key Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key biological assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazolopyridazine isomers in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Triazolopyridazine Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

MTT Assay Workflow for Cell Viability

Analysis of Intracellular Signaling: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the triazolopyridazine isomers for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Western Blotting Experimental Workflow

Signaling Pathway Diagrams

To visualize the points of intervention for triazolopyridazine isomers, the following diagrams illustrate the key signaling pathways discussed.

c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Triazolopyridazine Isomers Inhibitor->cMet Inhibits

c-Met Signaling Pathway Inhibition

Pim-1 Signaling Pathway

Pim1_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Upregulates Bad Bad Pim1->Bad Inhibits p21 p21 Pim1->p21 Inhibits p27 p27 Pim1->p27 Inhibits Apoptosis Apoptosis Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle Inhibitor Triazolopyridazine Isomers Inhibitor->Pim1 Inhibits

Pim-1 Kinase Signaling Pathway

Conclusion and Future Directions

The available evidence strongly suggests that the triazolopyridazine scaffold, particularly the[1][2][3]triazolo[4,3-b]pyridazine isomer, is a highly versatile platform for the development of potent kinase inhibitors and antitubulin agents. The subtle yet significant structural differences between isomers can lead to profound changes in biological activity, highlighting the importance of isomeric considerations in drug design.

While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies of different triazolopyridazine isomers with identical substitutions. Such studies would provide invaluable structure-activity relationship (SAR) data and would undoubtedly accelerate the development of novel therapeutics based on this promising heterocyclic system. Future research should also focus on exploring a wider range of biological targets for these isomers to uncover their full therapeutic potential.

References

  • Christensen, J. G., et al. (2007). c-Met as a target for human cancer therapy. Cancer Letters, 255(1), 1-26.
  • Comoglio, P. M., et al. (2008). Cancer therapy: can the web be untangled? Nature Reviews Drug Discovery, 7(6), 504-518.
  • Cook, D. A., et al. (2017). LRRK2 in Parkinson's disease: a new therapeutic target. Journal of Neurochemistry, 143(3), 260-273.
  • Eder, J. P., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Clinical Cancer Research, 15(7), 2207-2214.
  • Gherardi, E., et al. (2012). The HGF/SF-Met signalling pathway in cancer: a moving target. Current Opinion in Oncology, 24(2), 143-150.
  • Huber, R. M., et al. (2014). The role of the HGF/c-Met pathway in cancer. Therapeutic Advances in Medical Oncology, 6(2), 65-79.
  • Nawijn, M. C., et al. (2011). The PIM family of protein kinases: key players in cancer.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(1), 1-18.
  • Baptista, M. A., et al. (2013). LRRK2 in Parkinson's disease: a new kinase on the block. Biochemical Society Transactions, 41(4), 1041-1046.
  • Sihag, M., et al. (2023). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Journal of the Iranian Chemical Society, 20(4), 845-858.
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 912-916.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Warfel, N. A., & Kraft, A. S. (2015). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Molecular Cancer Research, 13(7), 1144-1154.
  • Creative Diagnostics. (n.d.). LRRK2 Signaling Pathway. Creative Diagnostics.
  • Ask this paper. (2023). Design and Synthesis of Novel 1,2,4-Triazolo[4,3-b]pyridazine Derivatives with Anti-cancer Activity. Bohrium.
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
  • Parker, A. L., et al. (2017). Tubulin: Structure, Functions and Roles in Disease. International Journal of Molecular Sciences, 18(10), 2085.
  • Qu, S., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 19(7), 1438-1448.
  • Practical Neurology. (2017). Parkinson's Pathology: Elucidating the Role of LRRK2. Practical Neurology.
  • Kim, J., & Roh, K. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113-119.
  • Medical Research Council. (2021, July 16). Genetic Causes of Parkinson's Disease | Understanding the LRRK2 Kinase Signalling Pathway [Video]. YouTube.
  • Magnuson, A., et al. (2018). PIM kinase (and Akt) biology and signaling in tumors. Journal of Experimental & Clinical Cancer Research, 37(1), 1-11.
  • Ti, S. C., & Kapoor, T. M. (2011). Dissecting the role of the tubulin code in mitosis. Current Biology, 21(19), R815-R824.
  • Sławiński, J., & Szafrański, K. (2020).
  • Li, Y., et al. (2022).
  • JoVE. (2023, April 30). Role of Microtubules in Cell Wall Deposition [Video]. JoVE.
  • Goodson, H. V., & Jonasson, E. M. (2018). Impact of the “tubulin economy” on the formation and function of the microtubule cytoskeleton. Molecular Biology of the Cell, 29(22), 2635-2643.
  • El-Gamal, M. I., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(11), 2150.
  • Cushman, M., et al. (2004). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 47(16), 4067-4078.
  • Wikipedia. (n.d.). Microtubule. In Wikipedia.
  • Akkoyunlu, A., et al. (2023). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate.
  • Kim, H., et al. (2023).[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 1-10.
  • Wang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, 5(20), 11653-11664.
  • Li, Y., et al. (2021). Discovery of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 45(1), 104-114.
  • Nofal, Z. M., et al. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][2][3][4]tetrazines and 1,2,4-triazolo[4,3-b][1][2][3]triazines. Scientific Reports, 10(1), 1-17.
  • Nofal, Z. M., et al. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][1][2][3][4]tetrazines and 1,2,4-triazolo[4,3-b][1][2][3]triazines. ResearchGate.
  • Baraldi, P. G., et al. (2016). Synthesis and structure activity relationship investigation of triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor inverse agonists. European Journal of Medicinal Chemistry, 115, 22-35.
  • El-Sayed, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate.
  • Radi, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(18), 4278.
  • Zhang, Y., et al. (2020).
  • Daabees, H. G., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. Bioorganic Chemistry, 85, 463-475.
  • Caucasus Journal of Health Sciences and Public Health. (2019). Drug Design: Structure-Activity Relationship (SAR). Caucasus Journal of Health Sciences and Public Health.
  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Drug Design Org.

Sources

structure-activity relationship (SAR) oftriazolo[4,3-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-b]pyridazine Derivatives

Introduction: The Versatility of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an excellent pharmacophore for interacting with a variety of biological targets. This has led to the development of derivatives with a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antimicrobial, and most notably, anticancer properties.[4][5] The scaffold's appeal lies in its synthetic tractability, allowing for systematic modifications at several positions to explore and optimize biological activity, a process known as establishing a structure-activity relationship (SAR).

This guide provides a comprehensive comparison of triazolo[4,3-b]pyridazine derivatives, synthesizing data from numerous studies to elucidate the key structural features that govern their efficacy against various therapeutic targets. We will delve into the causality behind experimental design, present comparative data, and provide detailed protocols for key assays, offering a holistic view for researchers in drug discovery.

Comparative SAR Analysis: Targeting Cancer through Kinase Inhibition

A major focus of research on triazolo[4,3-b]pyridazines has been their development as kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This scaffold has proven to be a privileged structure for targeting the ATP-binding site of several important oncogenic kinases.

c-Met Kinase Inhibitors: A Primary Anticancer Target

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion.[6] Aberrant c-Met signaling is implicated in numerous cancers, making it a prime target for therapeutic intervention.[6] Triazolo[4,3-b]pyridazine derivatives have emerged as potent c-Met inhibitors.

Core Pharmacophore and Key Interactions: The general pharmacophore involves the triazolopyridazine core acting as a hinge-binder within the ATP pocket of the kinase. Substituents at key positions then extend into adjacent hydrophobic and solvent-exposed regions to enhance potency and selectivity.

Structure-Activity Relationship Highlights:

  • Position 8: An ether linkage at this position, connecting to a substituted phenyl ring, is crucial for potent c-Met inhibition. This moiety typically occupies a hydrophobic pocket.

  • Position 6: Small, hydrophobic groups like a methyl group are often favored.

  • Position 3: This position is highly amenable to modification. Introducing aromatic or heteroaromatic rings, often coupled through linkers, can significantly enhance activity by forming additional interactions. For instance, compound 12e , featuring a 5-methylthiazole fragment, demonstrated potent c-Met inhibition with an IC₅₀ of 0.090 μM.[7]

  • Linker Strategy: The nature of the linker connecting substituents can be critical. Studies have shown that an amide linker is often more favorable for anticancer activity compared to urea or sulphonamide linkers.[8]

Logical Relationship: SAR of c-Met Inhibitors

SAR_cMet scaffold Triazolo[4,3-b]pyridazine Core pos8 Position 8: -O-Aryl Linkage (Crucial for Potency) scaffold->pos8 Key Interaction pos6 Position 6: Small Hydrophobic Group (e.g., -CH3) scaffold->pos6 Modulates Selectivity pos3 Position 3: (Hetero)Aryl Groups (Enhances Activity) scaffold->pos3 Potency Enhancement linker Linker Type: Amide Favored (Improves Activity) pos3->linker Connects Substituent

Caption: Key SAR points for c-Met kinase inhibition.

Table 1: Comparative Activity of c-Met Inhibitors

CompoundR³ SubstituentR⁶ Substituentc-Met IC₅₀ (μM)Antiproliferative IC₅₀ (A549 cells, μM)Reference
12e 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxamideMethyl0.0901.06[7]
Foretinib (Reference Drug)-0.0191.05 (MCF-7)[7]
4g p-methoxy-p-hydroxy-hydrazone derivativeChloro0.16386.77 (GI% vs MCF-7)[1][9]
Pim Kinase Inhibitors: Targeting Cell Survival Pathways

The PIM kinase family (PIM-1, -2, -3) are serine/threonine kinases that regulate cell survival, proliferation, and apoptosis.[10] Their overexpression is linked to poor prognosis in various cancers, making them attractive therapeutic targets.[3]

Structure-Activity Relationship Highlights:

  • Scaffold Hopping: A successful strategy involved a scaffold hop from a known pan-PIM inhibitor to a novel triazolo[4,3-b]pyridazine-based tricycle, leading to the discovery of potent and selective inhibitors.[10]

  • Position 3: Substitution with aryl groups is critical. For instance, a 3-aryl-6-amino-triazolo[4,3-b]pyridazine was identified as a potent inhibitor.[11][12]

  • Position 6: An amino group at this position appears beneficial for activity.[11]

  • Selectivity: Subtle modifications can tune the selectivity between PIM-1 and PIM-3, allowing for the development of both pan-PIM and selective inhibitors from the same scaffold.[10] Compound 29 was developed as a selective, soluble, and permeable inhibitor of PIM-1.[11][12]

Dual c-Met/Pim-1 Inhibition: A Synergistic Approach

Targeting multiple oncogenic pathways simultaneously is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.[9] Several studies have focused on designing single molecules that can inhibit both c-Met and Pim-1.

Design Rationale: The design often involves incorporating pharmacophoric elements known to be favorable for each individual kinase into a single triazolo[4,3-b]pyridazine framework.[1][4]

  • Compound 4g emerged from such a study as a potent dual inhibitor, with IC₅₀ values of 0.163 μM for c-Met and 0.283 μM for Pim-1.[1][13] This compound induced cell cycle arrest and apoptosis in MCF-7 breast cancer cells by downregulating the PI3K/AKT/mTOR pathway.[1][4]

Signaling Pathway: Impact of Dual c-Met/Pim-1 Inhibition

Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K PIM1 Pim-1 Kinase Proliferation Cell Proliferation & Survival PIM1->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits mTOR->Proliferation Inhibitor Compound 4g (Dual Inhibitor) Inhibitor->cMet Inhibitor->PIM1

Caption: Dual inhibition of c-Met and Pim-1 blocks pro-survival signaling.

Comparative SAR Analysis: Antitubulin Agents

Beyond kinase inhibition, triazolo[4,3-b]pyridazines have been cleverly designed as antitubulin agents, mimicking the structure of natural products like Combretastatin A-4 (CA-4).

Design as CA-4 Analogues: CA-4 is a potent anticancer agent that inhibits tubulin polymerization. However, its cis-stilbene core can isomerize to the less active trans isomer. To overcome this, the easily isomerized (Z,E)-butadiene linker was replaced with the rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold, effectively locking the two aryl rings in a favorable conformation.[2]

Structure-Activity Relationship Highlights:

  • Ring A (Position 3): A 3,4,5-trimethoxyphenyl unit, a key feature of CA-4, is essential for high cytotoxicity.[2]

  • Ring B (Position 6): The nature of the substituent on this aryl ring significantly impacts potency.

    • Electron-donating groups (e.g., -NH₂, -OCH₃) generally lead to higher activity.

    • Compound 4q , with a 3-amino-4-methoxyphenyl moiety as Ring B, displayed exceptionally high activity, with IC₅₀ values as low as 0.008 μM, comparable to CA-4 itself.[2]

Table 2: Comparative Activity of Antitubulin Derivatives

CompoundRing B Substituent (at Position 6)IC₅₀ vs A549 (μM)IC₅₀ vs HT-1080 (μM)Reference
4a Phenyl1.31.1[2]
4f 4-Chlorophenyl0.300.25[2]
4j 4-Nitrophenyl1.20.81[2]
4q 3-Amino-4-methoxyphenyl0.0080.012[2]
CA-4 (Reference Drug)0.0090.012[2]

Experimental Protocols: A Guide to Practice

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

General Synthesis: Oxidative Cyclization of Hydrazones

A common and efficient method for constructing the[1][2][3]triazolo[4,3-b]pyridazine core involves the oxidative cyclization of an intermediate hydrazone.[5][14]

Workflow: Synthesis of Triazolo[4,3-b]pyridazines

Caption: General synthetic workflow for the scaffold.

Step-by-Step Protocol:

  • Hydrazone Formation: Reflux 3-chloro-6-hydrazinopyridazine with the desired aromatic aldehyde (1:1 molar ratio) in absolute ethanol containing a catalytic amount of glacial acetic acid for 4-6 hours.[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The precipitated product, the aryl-idenehydrazinyl derivative, is collected by filtration and washed with cold ethanol.

  • Cyclization: Dissolve the hydrazone intermediate in a suitable solvent like ethanol. Add an oxidizing agent, such as iron(III) chloride, portion-wise while stirring at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water. Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final triazolo[4,3-b]pyridazine derivative.[9]

Cell-Based Antiproliferative (MTT) Assay

This assay is fundamental for determining the cytotoxic effect of compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the design of potent bioactive molecules. The SAR studies highlighted in this guide demonstrate clear and actionable principles for developing inhibitors against various oncogenic targets.

  • As Kinase Inhibitors: The potency and selectivity are highly tunable through substitutions at positions 3, 6, and 8, allowing for the development of targeted agents against c-Met, Pim kinases, and other families. The strategy of dual inhibition holds significant promise.

  • As Antitubulin Agents: The use of the scaffold as a rigid bioisostere of the stilbene core in CA-4 is a prime example of rational drug design, leading to compounds with outstanding potency.[2]

Future research should focus on optimizing the pharmacokinetic profiles (ADMET) of these potent compounds to improve their drug-likeness and in vivo efficacy.[15][16] Exploring novel linkers and substituents at less-studied positions could uncover interactions with new biological targets, further expanding the therapeutic potential of this privileged scaffold.

References

  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [Link]
  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [Link]
  • El-Hashash, M. A., et al. (2023).
  • Sharma, A., et al. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors.
  • Pathan, A. A., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. Bohrium. [Link]
  • Guggilapu, P., et al. (2022). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Molecules. [Link]
  • Zhang, Q., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. [Link]
  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Guggilapu, P., et al. (2017). Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives.
  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
  • Kim, H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. [Link]
  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives.
  • Kim, H., et al. (2023). Crystal structure of[1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Semantic Scholar. [Link]
  • Moody, C. M., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Sihag, M., et al. (2025). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Semantic Scholar. [Link]
  • Albrecht, B. K., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry. [Link]
  • Liu, K., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [Link]
  • Moody, C. M., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase.
  • Al-Saif, N. A., et al. (2021). Design, synthesis and molecular docking of new[1][2][3] triazolo[4,3-a]quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase. Medicinal Chemistry Research. [Link]
  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Ganai, A. M., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Journal of the Iranian Chemical Society. [Link]
  • El-Gamal, M. I., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]
  • Ganai, A. M., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. PubMed. [Link]

Sources

The Ascendancy of 3-Chloro-triazolo[4,3-b]pyridazine in Kinase Inhibition: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology and inflammation-targeted drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a paramount objective. The choice of a core heterocyclic scaffold is a critical determinant of a drug candidate's success, influencing its binding affinity, selectivity profile, and pharmacokinetic properties. Among the myriad of scaffolds explored, the 3-chloro-triazolo[4,3-b]pyridazine system has emerged as a privileged structure, demonstrating significant promise in the inhibition of a range of therapeutically relevant kinases.

This guide provides an in-depth, objective comparison of the 3-chloro-triazolo[4,3-b]pyridazine scaffold against other well-established heterocyclic systems in kinase inhibition. We will delve into the underlying structural and electronic features that contribute to its efficacy, supported by experimental data and a discussion of structure-activity relationships (SAR). This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the design and optimization of next-generation kinase inhibitors.

The Kinase Inhibitor Landscape: The Central Role of the Heterocyclic Scaffold

Protein kinases, as key regulators of cellular signaling, have become one of the most important classes of drug targets.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory diseases.[3] At the heart of these inhibitors lies a heterocyclic scaffold, which serves as a molecular anchor, typically engaging in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[4] The nature of this scaffold dictates the initial binding orientation and provides a platform for synthetic elaboration to achieve desired potency and selectivity.

While numerous heterocyclic systems have been successfully employed in FDA-approved kinase inhibitors, including quinazoline, pyrimidine, and indole, the quest for novel scaffolds with improved properties is perpetual.[5][6][7][8] The 3-chloro-triazolo[4,3-b]pyridazine scaffold has garnered considerable attention for its ability to yield highly potent and often selective kinase inhibitors.[9][10]

Unveiling the Potential of 3-Chloro-triazolo[4,3-b]pyridazine

The triazolo[4,3-b]pyridazine core is a fused bicyclic heteroaromatic system. The presence of the chloro substituent at the 3-position provides a crucial handle for synthetic diversification through various cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize interactions with the kinase active site.

Key Structural and Electronic Attributes:
  • Hydrogen Bond Acceptors: The nitrogen atoms within the triazole and pyridazine rings act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region.

  • Planarity and Aromaticity: The planar and aromatic nature of the scaffold allows for favorable π-stacking interactions with aromatic residues in the ATP-binding pocket.

  • Synthetic Tractability: The 3-chloro position serves as a versatile synthetic handle for introducing a variety of substituents, enabling fine-tuning of the inhibitor's properties. This allows for the systematic exploration of the solvent-exposed region of the kinase, often leading to enhanced potency and selectivity.

Notable Kinase Targets:

Derivatives of the triazolo[4,3-b]pyridazine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:

  • c-Met: A receptor tyrosine kinase often dysregulated in cancer.[9][11]

  • Pim Kinases: A family of serine/threonine kinases implicated in cell survival and proliferation.[12][13][14]

  • BRD4: A member of the bromodomain and extra-terminal domain (BET) family of proteins, which are readers of epigenetic marks.[15]

A Head-to-Head Comparison: 3-Chloro-triazolo[4,3-b]pyridazine vs. Other Privileged Scaffolds

To provide a clear perspective on the advantages of the 3-chloro-triazolo[4,3-b]pyridazine scaffold, we will compare its performance with three other widely used heterocyclic systems in kinase inhibition: quinazoline, pyrimidine, and indole.

Quinazoline: A Cornerstone of EGFR Inhibition

The quinazoline scaffold is a well-established pharmacophore in kinase inhibition, most notably in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[7][16]

  • Strengths: Proven clinical success, well-understood SAR, and established synthetic routes.[5]

  • Limitations: Can suffer from off-target effects and the emergence of resistance mutations.[7] The larger size of the quinazoline ring system can sometimes present challenges in achieving optimal solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pyrimidine: A Versatile and Prevalent Scaffold

The pyrimidine ring is a core component of numerous FDA-approved kinase inhibitors, including Imatinib and Nilotinib.[4][17][18] Its smaller size and ability to form multiple hydrogen bonds make it a highly versatile scaffold.[6]

  • Strengths: High versatility, excellent hinge-binding capabilities, and often favorable physicochemical properties.[19]

  • Limitations: The ubiquity of the pyrimidine scaffold in kinase inhibitors can sometimes lead to challenges in achieving high selectivity against a broad panel of kinases.

Indole: A Privileged Scaffold with Diverse Activity

The indole nucleus is a prominent scaffold in many natural products and synthetic compounds with a wide range of biological activities, including kinase inhibition.[8][20][21][22] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core.[23]

  • Strengths: Structural diversity and the ability to engage in various non-covalent interactions.[21]

  • Limitations: The synthesis of substituted indoles can sometimes be more complex compared to other heterocyclic systems. Achieving high kinase selectivity can also be a challenge due to the scaffold's ability to interact with a variety of biological targets.

Quantitative Comparison of Inhibitory Potency

The following table summarizes representative IC50 values for compounds based on the 3-chloro-triazolo[4,3-b]pyridazine scaffold and other heterocyclic systems against relevant kinase targets. This data is compiled from various peer-reviewed publications and is intended to provide a comparative overview.

ScaffoldTarget KinaseRepresentative CompoundIC50 (nM)Reference
3-Chloro-triazolo[4,3-b]pyridazine c-MetCompound 4g 163[9]
3-Chloro-triazolo[4,3-b]pyridazine Pim-1Compound 4g 283[9]
Quinazoline EGFRGefitinib2-37[7]
Quinazoline VEGFR-2Compound 16 290[5]
Pyrimidine JAK1Compound 34 3[24]
Pyrimidine JAK2Compound 34 8.5[24]
Indole (Oxindole) VEGFR-2Sunitinib2[23]
Indole PI3KαCompound 5 (Significant Inhibition)[20]

Note: IC50 values can vary depending on the specific assay conditions. This table is for comparative purposes only.

Experimental Protocols: A Guide to Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential. Below is a representative protocol for determining the IC50 of a test compound against a target kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

HTRF Kinase Assay Protocol

This protocol is a generalized example and may require optimization for specific kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant Kinase

  • Biotinylated Substrate Peptide

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium Cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Test Compound (in DMSO)

  • 384-well low-volume microtiter plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate. b. Add 2.5 µL of a solution containing the kinase and biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding 5 µL of a detection mixture containing the Europium Cryptate-labeled antibody and Streptavidin-XL665 in detection buffer. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis: a. Calculate the HTRF ratio (665 nm/620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

Simplified c-Met Signaling Pathway

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Triazolo[4,3-b]pyridazine Inhibitor Inhibitor->cMet Inhibits Kinase_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization (Selectivity, ADME) SAR_Analysis->Lead_Optimization Lead_Optimization->SAR_Analysis Iterative Design In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: A generalized workflow for the screening and development of kinase inhibitors.

Conclusion: The Strategic Advantage of the 3-Chloro-triazolo[4,3-b]pyridazine Scaffold

The 3-chloro-triazolo[4,3-b]pyridazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. Its inherent structural and electronic features, coupled with its synthetic versatility, provide a distinct advantage in achieving high potency and selectivity. While established scaffolds like quinazoline, pyrimidine, and indole have a proven track record, the 3-chloro-triazolo[4,3-b]pyridazine system offers a compelling alternative for tackling challenging kinase targets and overcoming existing resistance mechanisms. As the field of kinase inhibitor drug discovery continues to evolve, the strategic application of such privileged scaffolds will be instrumental in delivering the next generation of targeted therapies.

References

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (URL: [Link])
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. (URL: [Link])
  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Request PDF - ResearchG
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (URL: [Link])
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. (URL: [Link])
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (URL: [Link])
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Public
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (URL: [Link])
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | Bentham Science Publishers. (URL: [Link])
  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: [Link])
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (URL: [Link])
  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline deriv
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Publishing. (URL: [Link])
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - NIH. (URL: [Link])
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (URL: [Link])
  • b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study | Semantic Scholar. (URL: [Link])
  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors - ResearchG
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (URL: [Link])
  • Discovery oft[8][19][25]riazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing). (URL: [Link])
  • design-and-synthesis-of-novel-1-2-4-triazolo-4-3-b-pyridazine-derivatives-with-anti-cancer-activity - Ask this paper | Bohrium. (URL: [Link])
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - MDPI. (URL: [Link])
  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed. (URL: [Link])
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (URL: [Link])
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PubMed. (URL: [Link])
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed. (URL: [Link])
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[8][19][25]riazine Deriv
  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors - NIH. (URL: [Link])
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - NIH. (URL: [Link])
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])

Sources

A Researcher's Guide to Validating Anticancer Activity in Novel Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective, potent, and less toxic therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the triazolopyridazine scaffold gaining significant attention for its diverse pharmacological potential. This guide provides an in-depth, objective comparison of novel triazolopyridazine compounds against established anticancer agents, supported by the experimental data and detailed protocols necessary for rigorous scientific validation. Our focus is not merely on what to do, but on the causal logic—the why—behind each experimental choice, ensuring a self-validating and reproducible research framework.

The Rise of Triazolopyridazines in Oncology

The triazolopyridazine core, a fused heterocyclic system, is bioisosteric with the purine core of DNA bases, making it an attractive scaffold for designing molecules that can interact with key biological targets in cancer cells.[1][2] Modifications to this core structure have yielded derivatives that exhibit a range of anticancer mechanisms, from the induction of programmed cell death (apoptosis) to the targeted inhibition of critical cell signaling kinases.[1][3] This guide will dissect the performance of representative compounds from two promising classes of triazolopyridazines and compare them with standard-of-care chemotherapeutics.

Comparative Efficacy Analysis: Novel vs. Standard Agents

A critical step in drug discovery is benchmarking novel compounds against existing treatments. Here, we compare the cytotoxic potential of newly synthesized triazolopyridazine derivatives with cisplatin, a platinum-based drug widely used in the treatment of various cancers, including lung and breast cancer.[1]

Example A: Apoptosis-Inducing 1,2,3-Triazolopyridazinones

A recent study detailed a series of novel 1,2,3-triazolopyridazinone derivatives designed to function as DNA base analogues.[1] Several of these compounds demonstrated potent cytotoxic effects against human breast (MCF-7) and lung (A549) cancer cell lines.

Mechanism of Action: The primary anticancer effect of these compounds is the induction of apoptosis. Experimental evidence from Acridine Orange/Ethidium Bromide (AO/EB) staining and caspase-3 activity assays confirmed that compounds 5a, 5c, 6a, and 8c trigger the caspase-3-mediated apoptotic pathway in A549 lung cancer cells.[1] This is a highly desirable mechanism, as it activates the cell's own machinery for self-destruction, a hallmark of effective cancer therapies.

Example B: Dual Kinase-Inhibiting Triazolo[4,3-b]pyridazines

Another promising series of triazolo[4,3-b]pyridazine derivatives has been developed as dual inhibitors of c-Met and Pim-1 kinases.[3] Both c-Met and Pim-1 are proto-oncogenes that, when overexpressed, drive tumor growth, proliferation, and metastasis. Targeting them simultaneously can provide a potent and synergistic antitumor effect.

Mechanism of Action: Compound 4g from this series showed particularly strong inhibitory activity against both c-Met and Pim-1.[3] This dual inhibition leads to cell cycle arrest in the S phase and subsequent cell death in MCF-7 breast cancer cells.[3]

Quantitative Data Summary

The efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

CompoundTarget Cell LineIC50 (µM)[1][3]Standard DrugTarget Cell LineIC50 (µM)[1]
Triazolopyridazinone 5a MCF-7 (Breast)30.66Cisplatin MCF-7 (Breast)49.34
Triazolopyridazinone 5c MCF-7 (Breast)36.42Cisplatin A549 (Lung)26.55
Triazolopyridazinone 6a A549 (Lung)36.35
Triazolo[4,3-b]pyridazine 4g MCF-7 (Breast)1.95

Table 1: Comparative IC50 values of novel triazolopyridazine derivatives and the standard drug Cisplatin against human breast and lung cancer cell lines.

Essential Methodologies for Anticancer Activity Validation

Objectively validating the anticancer potential of a novel compound requires a multi-step, hierarchical approach, moving from broad screening in cell cultures to more complex mechanistic and in vivo studies.[4]

Part 1: In Vitro Screening and Mechanistic Workflow

The initial phase of testing is performed in vitro using cancer cell lines.[5] This allows for rapid, cost-effective screening of multiple compounds and concentrations to identify promising candidates.[6]

In_Vitro_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Outcome Start Novel Triazolopyridazine Compounds Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Assay Treat Cancer Cell Lines IC50 Determine IC50 Values Assay->IC50 Dose-Response Curve Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Select Potent Compounds CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Pathway Target Pathway Analysis (e.g., Western Blot for Caspases) Apoptosis->Pathway CellCycle->Pathway Decision Go/No-Go for In Vivo Studies Pathway->Decision

Caption: Standard workflow for a xenograft tumor model.

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model: Use immunocompromised mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human cells. [7]2. Tumor Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in a solution like Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (typically 8-10 mice per group). This step is crucial to avoid bias.

  • Treatment Administration: Administer the triazolopyridazine compound via a clinically relevant route (e.g., intraperitoneal injection, oral gavage). The control group receives the vehicle solution only.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's efficacy.

Deep Dive: The Apoptotic Signaling Pathway

Understanding the molecular pathway a compound perturbs is essential for its development as a targeted therapy. As demonstrated by the 1,2,3-triazolopyridazinone series, inducing apoptosis is a key anticancer strategy. [1]

Apoptosis_Pathway Compound Triazolopyridazinone Compound Cell Cancer Cell Compound->Cell Enters Mito Mitochondria Cell->Mito Induces Stress Casp9 Caspase-9 (Initiator) Mito->Casp9 Releases Cytochrome c, Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves and Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Leads to

Caption: The intrinsic apoptosis pathway targeted by novel compounds.

The activation of executioner caspases like caspase-3 is a point of no return in the apoptotic process. Caspase-3 cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing. Compounds that can reliably activate this pathway are highly sought after, as they can overcome the resistance to cell death that is a common feature of many cancers.

Conclusion and Future Directions

The novel triazolopyridazine compounds presented here demonstrate significant potential as a new class of anticancer agents, with cytotoxic potencies that can surpass those of established drugs like cisplatin in specific cell lines. Their diverse mechanisms, from inducing apoptosis to inhibiting key cancer-driving kinases, highlight the versatility of the triazolopyridazine scaffold. The validation framework detailed in this guide—a logical progression from high-throughput in vitro screening to mechanistic studies and culminating in in vivo efficacy models—provides a robust pathway for advancing these and other novel compounds from the laboratory bench toward clinical consideration. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their bioavailability and in vivo efficacy, bringing these promising agents one step closer to becoming next-generation cancer therapies.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998).
  • In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology, 1953, 183-211. [Link]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Current Cancer Drug Targets.
  • Cancer Drugs for Colon Cancer: 13 Best Options. (n.d.). Liv Hospital.
  • Anticancer drugs used for the treatment of breast cancer. (n.d.).
  • Breast Cancer Drugs. (n.d.). Johns Hopkins Medicine.
  • Chemotherapy for Non-small Cell Lung Cancer. (2024, January 29). American Cancer Society. [Link]
  • Chemotherapy for lung cancer. (n.d.). Macmillan Cancer Support.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743-17754. [Link]
  • Colorectal Cancer Chemotherapy. (2024, February 5). American Cancer Society. [Link]
  • Chemotherapy Drugs for Early Breast Cancer. (n.d.). Susan G. Komen.
  • Chemotherapy Drugs and Regimens for Breast Cancer. (2025, June 2). Breastcancer.org. [Link]
  • IN VIVO Screening Models of Anticancer Drugs. (2013). Life Science Journal, 10(4). [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Chemotherapy for Breast Cancer. (2021, October 27). American Cancer Society. [Link]
  • Lung Cancer Medic
  • How do different drug classes work in treating Colorectal Cancer? (2025, March 16).
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Your Guide to Chemo Drugs for Colon Cancer. (2025, December 24). Hirschfeld Oncology.
  • Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers. (2025, March 13). Chemistry & Biodiversity. [Link]
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[5][11][12]riazine Deriv
  • Drugs Approved for Colon and Rectal Cancer. (2025, March 14).
  • Drugs Approved for Lung Cancer. (2025, March 14).
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Triazolopyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Ascendancy of Triazolopyridazine Scaffolds in Kinase Inhibition

The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique bicyclic, nitrogen-rich architecture allows for versatile substitution patterns, enabling the fine-tuning of interactions within the ATP-binding pocket of various kinases. These kinases, which play pivotal roles in cellular signaling pathways, are frequently implicated in the pathogenesis of cancer and inflammatory diseases.[3][4] Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery.[5]

This guide provides a comprehensive framework for conducting comparative molecular docking studies of triazolopyridazine-based inhibitors. We will delve into the rationale behind experimental choices, present a detailed, step-by-step protocol, and offer insights into the interpretation of docking results. By comparing a hypothetical series of triazolopyridazine derivatives against known, clinically relevant kinase inhibitors, we aim to provide a practical and scientifically rigorous approach to in silico lead optimization.

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it allows us to:

  • Predict Binding Modes: Understand how a ligand (inhibitor) interacts with the active site of a protein target (kinase).

  • Estimate Binding Affinity: Use scoring functions to rank potential inhibitors based on their predicted binding strength.[8][9]

  • Guide Structure-Activity Relationship (SAR) Studies: Correlate structural modifications of a lead compound with its predicted activity, thereby informing the design of more potent and selective analogs.[6]

  • Perform Virtual Screening: Efficiently screen large libraries of compounds to identify potential hits for a given target.[10]

A comparative docking study, as outlined in this guide, is crucial for benchmarking new chemical entities against established inhibitors. This provides a valuable context for interpreting docking scores and understanding the potential advantages or disadvantages of a novel scaffold.

Experimental Design: A Case Study on PIM-1 Kinase

For the purpose of this guide, we will focus on a comparative docking study targeting PIM-1 kinase , a serine/threonine kinase that has emerged as a promising target for anticancer drug discovery.[3][11] We will compare a series of hypothetical triazolopyridazine-based inhibitors against a well-characterized, potent PIM-1 inhibitor, Staurosporine .

Experimental Workflow

The overall workflow for our comparative docking study is illustrated below:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target Selection & PDB Retrieval (e.g., PIM-1 Kinase) Protein_prep 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB_retrieval->Protein_prep Grid_gen 4. Binding Site Definition & Grid Generation Protein_prep->Grid_gen Ligand_prep 3. Ligand Preparation (Triazolopyridazines & Staurosporine) (Generate 3D structures, assign charges) Docking 5. Molecular Docking (e.g., AutoDock Vina) Ligand_prep->Docking Grid_gen->Docking Pose_analysis 6. Pose Clustering & Analysis (Binding interactions, RMSD) Docking->Pose_analysis Scoring 7. Scoring & Ranking (Binding energy, ligand efficiency) Pose_analysis->Scoring Comparison 8. Comparative Analysis (Triazolopyridazines vs. Staurosporine) Scoring->Comparison

Caption: Workflow for the comparative molecular docking study.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a comparative docking study using widely accessible software.

Part 1: Protein and Ligand Preparation
  • Target Selection and Retrieval:

    • Select a suitable crystal structure of the target protein from the Protein Data Bank (PDB). For PIM-1 kinase, a structure co-crystallized with a ligand is preferable (e.g., PDB ID: 4JPS).[10]

    • Download the PDB file.

  • Protein Preparation (using AutoDockTools):

    • Load the PDB file into AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation (using ChemDraw and Avogadro):

    • Draw the 2D structures of the triazolopyridazine-based inhibitors and the reference compound (Staurosporine).

    • Convert the 2D structures to 3D structures using a program like Avogadro.

    • Perform an initial energy minimization of the 3D structures.

    • Save the ligand structures in a suitable format (e.g., MOL2 or PDB).

    • Use AutoDockTools to convert the ligand files to the PDBQT format, which includes information on rotatable bonds and atomic charges.

Part 2: Molecular Docking
  • Grid Generation (using AutoDockTools):

    • Define the binding site on the protein. This is typically centered on the co-crystallized ligand's position to ensure the docking search space encompasses the active site.

    • Set the dimensions of the grid box to be large enough to accommodate the ligands and allow for rotational and translational movement.

    • Generate the grid parameter file (.gpf).

  • Docking Execution (using AutoDock Vina):

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid parameter file, and the output file.

    • Run AutoDock Vina from the command line. Vina will perform multiple independent docking runs to generate a set of predicted binding poses for each ligand.

Part 3: Analysis of Results
  • Pose Analysis (using PyMOL or VMD):

    • Visualize the docked poses of the ligands within the protein's active site.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the protein residues.

    • Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the crystallographic pose of a known inhibitor (if available) to validate the docking protocol.[12]

  • Scoring and Ranking:

    • The primary output from AutoDock Vina is a binding affinity score in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.

    • Rank the triazolopyridazine inhibitors and the reference compound based on their docking scores.

Comparative Data Presentation

To facilitate a clear comparison, the docking results should be summarized in a structured table.

Compound IDScaffoldDocking Score (kcal/mol)Key Interacting ResiduesPredicted Ligand Efficiency
TP-001 Triazolopyridazine-9.8Lys67, Glu121, Leu1200.35
TP-002 Triazolopyridazine-9.5Lys67, Glu121, Asp1860.33
TP-003 Triazolopyridazine-8.9Lys67, Leu1200.31
Staurosporine Indolocarbazole-11.2Lys67, Glu121, Asp1860.38

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation and Discussion

The comparative analysis of the docking results provides valuable insights into the potential of the triazolopyridazine scaffold.

  • Binding Affinity: In our hypothetical study, Staurosporine shows a more favorable docking score than the triazolopyridazine derivatives, which is expected given its high potency. However, the triazolopyridazine compounds exhibit strong predicted binding affinities, suggesting they are promising candidates.

  • Interaction Patterns: Analysis of the binding poses reveals that the triazolopyridazine inhibitors form key hydrogen bonds with the hinge region of PIM-1 kinase (e.g., with the backbone of Leu120 and the side chain of Lys67), a characteristic interaction for many kinase inhibitors.[11] The specific substitutions on the triazolopyridazine core influence additional interactions, providing a rationale for the observed differences in docking scores.

  • Ligand Efficiency: Ligand efficiency (LE) is a useful metric for comparing compounds of different sizes. It is calculated as the binding energy divided by the number of heavy atoms. A higher LE value indicates a more efficient binder. This metric can help prioritize smaller, more efficient fragments for further development.

Signaling Pathway Context

Understanding the broader biological context is crucial. PIM-1 kinase is a downstream effector in several signaling pathways that promote cell survival and proliferation.

G cluster_pathway PIM-1 Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Downstream Downstream Targets (e.g., Bad, c-Myc) PIM1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Triazolopyridazine Inhibitor Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 kinase signaling pathway and the point of inhibition.

By inhibiting PIM-1, triazolopyridazine-based compounds can potentially block these pro-survival signals, leading to apoptosis in cancer cells. This provides a strong rationale for their development as anticancer agents.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded approach to conducting comparative docking studies of triazolopyridazine-based inhibitors. By following the detailed protocol and carefully analyzing the results in the context of known inhibitors and relevant signaling pathways, researchers can gain valuable insights to guide their drug discovery efforts.

While molecular docking is a powerful predictive tool, it is essential to remember that it is a computational model with inherent limitations.[13] The results of these in silico studies should always be validated through in vitro and in vivo experimental assays. Future work should focus on synthesizing the most promising triazolopyridazine derivatives and evaluating their biological activity to confirm the predictions of the docking studies.

References

  • Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2022). PubMed.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing.
  • Design, synthesis, biological evaluation and computational study of novel triazolo [4,3-a]pyrazin analogues. (2019). Semantic Scholar.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Publishing.
  • Molecular docking studies of tyrosine kinase inhibitors. (2022). Pharmacy Education.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
  • Comparison of prediction accuracy using different docking approaches.... (n.d.). ResearchGate.
  • Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. (2008). Semantic Scholar.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). NIH.
  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (n.d.). PMC - NIH.
  • Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for. (2016). [No source found].
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. (2025). Bentham Science Publisher.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Triazolopyridazine compounds, use as inhibitors of the kinase lrrk2, and methods for preparation thereof. (n.d.). SciSpace.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2021). PubMed.
  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. (2019). PubMed - NIH.
  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. (n.d.). PubMed.
  • Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[11][14][15]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-. (2016). PubMed.
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC - PubMed Central.
  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025). Journal of Medicinal Chemistry - ACS Publications.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). ResearchGate.
  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). [No source found].
  • Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. (n.d.). MDPI.
  • Computational Drug Designing of Anticancer Drugs. (2018). IJPRS.

Sources

A Comparative Guide to the Efficacy of Novel Triazolopyridazines Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds being investigated, triazolopyridazines and their bioisosteres, such as triazolopyridines, have emerged as a promising class of molecules with potent and varied anticancer activities. This guide provides an in-depth, objective comparison of the efficacy of select, recently developed triazolopyridazine and triazolopyridine derivatives against well-established anticancer drugs and inhibitors. By delving into the experimental data, underlying mechanisms of action, and detailed protocols, this document aims to equip researchers with the critical information needed to evaluate the potential of these novel compounds in the landscape of cancer therapeutics.

Introduction to Triazolopyridazines in Oncology

The triazolopyridazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine nucleosides, allowing it to interact with a wide range of biological targets. This structural feature has been exploited to design inhibitors for various kinases and other enzymes that are often dysregulated in cancer. This guide will focus on three distinct examples of triazolopyridine and triazolopyridazine derivatives that have shown significant promise in preclinical studies, each targeting a different critical pathway in cancer progression:

  • A Triazolopyridine-based BRD4 Inhibitor: Targeting the epigenetic reader protein BRD4 in leukemia.

  • A Triazolo-pyridazine-based c-Met Inhibitor: Aimed at the receptor tyrosine kinase c-Met, which is often overexpressed in solid tumors.

  • A Triazolopyridine-based Tankyrase Inhibitor: Modulating the WNT/β-catenin signaling pathway in colorectal cancer.

Each of these novel compounds will be compared to a known inhibitor or a standard-of-care chemotherapeutic agent to provide a clear context for their efficacy.

Section 1: Triazolopyridine Derivative as a Potent BRD4 Inhibitor

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are crucial epigenetic regulators that have been identified as key therapeutic targets in various cancers, including hematological malignancies.[1][2] BRD4 plays a pivotal role in the transcription of oncogenes such as c-Myc.[1]

A novel series of triazolopyridine derivatives has been developed as potent BRD4 inhibitors. Among them, compound 12m has demonstrated superior anticancer activity in the MV4-11 human acute myeloid leukemia (AML) cell line when compared to the well-characterized BET inhibitor, (+)-JQ1 .[1]

Comparative Efficacy Data

The in vitro cytotoxic activity of compound 12m and (+)-JQ1 was assessed using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTargetCell LineIC50 (μM)Reference
Triazolopyridine 12m BRD4MV4-11 (AML)0.02 [1]
(+)-JQ1 BET FamilyMV4-11 (AML)0.03[1]

Table 1: Comparative in vitro efficacy of Triazolopyridine 12m and (+)-JQ1 in the MV4-11 AML cell line.

The data clearly indicates that the triazolopyridine derivative 12m exhibits a more potent antiproliferative effect on MV4-11 cells than the established BET inhibitor (+)-JQ1.[1] Furthermore, apoptosis experiments revealed that compound 12m induced a higher rate of apoptosis in MV4-11 cells compared to (+)-JQ1 at the same concentration, with the apoptosis rate increasing from 43.2% to 83.2%.[1]

Mechanism of Action: BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated histones at gene promoters and super-enhancers, leading to the transcriptional activation of target genes, including the oncogene c-Myc. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription Ribosome Ribosome cMyc_Protein c-Myc Protein Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits Ribosome->cMyc_Protein Translation Inhibitor Triazolopyridine 12m (+)-JQ1 Inhibitor->BRD4 Inhibits

BRD4 signaling pathway and point of inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The causality behind choosing the MTT assay lies in its ability to provide a quantitative measure of metabolically active, and therefore viable, cells. The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals is dependent on the activity of mitochondrial dehydrogenases, which is a hallmark of cellular viability.

Step-by-Step Methodology:

  • Cell Seeding: MV4-11 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Prepare serial dilutions of Triazolopyridine 12m and (+)-JQ1 in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the test compounds.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A 1. Seed MV4-11 cells in 96-well plate B 2. Treat with Triazolopyridine 12m or (+)-JQ1 (72h) A->B C 3. Add MTT solution (4h incubation) B->C D 4. Add DMSO to dissolve formazan C->D E 5. Measure absorbance at 490 nm D->E F 6. Calculate IC50 values E->F

Workflow for the MTT cell viability assay.

Section 2: Triazolo-pyridazine Derivative as a Selective c-Met Inhibitor

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[3][4] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers.[3][4]

A novel series of triazolo-pyridazine derivatives has been synthesized, with compound 12e emerging as a potent inhibitor of c-Met kinase.[5] Its efficacy has been evaluated against several cancer cell lines with c-Met overexpression and compared to Foretinib , a known multi-kinase inhibitor that targets c-Met and VEGFRs.[5]

Comparative Efficacy Data

The antiproliferative activity of compound 12e and Foretinib was determined using the MTT assay across three c-Met overexpressing cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

CompoundTargetCell LineIC50 (μM)Reference
Triazolo-pyridazine 12e c-MetA5491.06 ± 0.16 [5]
MCF-71.23 ± 0.18 [5]
HeLa2.73 ± 0.33 [5]
Foretinib c-Met, VEGFRsA549Not Reported[5]
MCF-7Not Reported[5]
HeLaNot Reported[5]

Table 2: In vitro efficacy of Triazolo-pyridazine 12e in c-Met overexpressing cancer cell lines.

While a direct IC50 comparison for Foretinib in these specific cell lines is not provided in the primary reference, the study notes that compound 12e exhibits significant cytotoxicity.[5] Importantly, the inhibitory activity of compound 12e against the c-Met kinase enzyme was found to be comparable to that of Foretinib (IC50 = 0.090 μM for 12e vs. IC50 = 0.019 μM for Foretinib).[5]

Mechanism of Action: c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways drive tumor cell proliferation, survival, and invasion. Inhibition of c-Met kinase activity blocks these downstream signals.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Promotes Survival_Invasion Survival & Invasion PI3K_AKT->Survival_Invasion Promotes Inhibitor Triazolo-pyridazine 12e Foretinib Inhibitor->cMet Inhibits Kinase Activity

c-Met signaling pathway and point of inhibition.
Experimental Protocol: Cytotoxicity Assay In Vitro

The experimental protocol for determining the IC50 values of Triazolo-pyridazine 12e is based on the MTT assay, as described in the previous section. The choice of A549, MCF-7, and HeLa cell lines is scientifically justified by their documented overexpression of the c-Met receptor, making them relevant models to test the efficacy of a c-Met inhibitor.

Section 3: Triazolopyridine Derivative as a Tankyrase Inhibitor for Colorectal Cancer

The WNT/β-catenin signaling pathway is a critical regulator of cell fate and proliferation, and its aberrant activation is a hallmark of over 80% of colorectal cancers (CRCs). Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex. Inhibition of Tankyrase stabilizes AXIN, leading to the degradation of β-catenin and suppression of WNT signaling.

A novel triazolopyridine derivative, TI-12403 , has been identified as a potent Tankyrase inhibitor. Its efficacy has been compared with the standard-of-care chemotherapeutic agent 5-Fluorouracil (5-FU) , both in vitro and in a DLD-1 colorectal cancer xenograft mouse model.

Comparative Efficacy Data

In vitro studies demonstrated that TI-12403 effectively inhibits the growth of CRC cells. Furthermore, when combined with 5-FU, TI-12403 showed a synergistic effect in inhibiting cell proliferation.

In an in vivo DLD-1 xenograft model, treatment with TI-12403 significantly suppressed tumor growth compared to the control group.

Treatment GroupMean Tumor Volume (mm³) at Day 14Efficacy OutcomeReference
Vehicle Control ~1200-
TI-12403 (20 mg/kg) ~600Significant tumor growth inhibition

Table 3: In vivo efficacy of Triazolopyridine TI-12403 in a DLD-1 colorectal cancer xenograft model.

Mechanism of Action: WNT/β-catenin Signaling Pathway

In the absence of a WNT signal, a "destruction complex" containing AXIN, APC, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Tankyrase destabilizes this complex by marking AXIN for degradation. In CRC with APC mutations, this pathway is constitutively active. Tankyrase inhibitors like TI-12403 stabilize AXIN, thereby promoting β-catenin degradation and inhibiting the transcription of WNT target genes like c-Myc and Cyclin D1.

WNT_Pathway cluster_nucleus Nucleus AXIN AXIN beta_catenin β-catenin AXIN->beta_catenin Phosphorylates APC APC GSK3b GSK3β Degradation Proteasomal Degradation beta_catenin->Degradation Leads to TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Tankyrase Tankyrase Tankyrase->AXIN Promotes Degradation Inhibitor Triazolopyridine TI-12403 Inhibitor->Tankyrase Inhibits Target_Genes WNT Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation Cancer Cell Proliferation Target_Genes->Proliferation Promotes

WNT/β-catenin signaling and Tankyrase inhibition.
Experimental Protocol: In Vivo Xenograft Tumor Model

The use of a xenograft model is a critical step in preclinical drug development, as it provides an in vivo system to evaluate a compound's antitumor activity and potential toxicity. The DLD-1 cell line is a well-established model for colorectal cancer.

Step-by-Step Methodology:

  • Cell Culture and Preparation: DLD-1 human colorectal cancer cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are harvested during the exponential growth phase.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used for this study.

  • Tumor Cell Implantation: DLD-1 cells (e.g., 5 x 10^6 cells in PBS) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: TI-12403 (e.g., 20 mg/kg) or the vehicle control (e.g., DMSO) is administered intraperitoneally once daily for a specified period (e.g., 14 days).

  • Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.

Xenograft_Workflow A 1. Inject DLD-1 cells subcutaneously into mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups B->C D 4. Administer TI-12403 or vehicle daily C->D E 5. Measure tumor volume and body weight D->E F 6. Analyze antitumor efficacy E->F

Workflow for the in vivo xenograft model.

Conclusion

The triazolopyridazine and triazolopyridine scaffolds represent a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. The examples presented in this guide highlight their potential to yield compounds with superior or comparable efficacy to existing inhibitors and standard-of-care drugs. The triazolopyridine BRD4 inhibitor 12m demonstrates enhanced potency in AML cells over (+)-JQ1.[1] The triazolo-pyridazine c-Met inhibitor 12e shows significant cytotoxicity in several cancer cell lines, with kinase inhibitory activity on par with Foretinib.[5] Finally, the triazolopyridine Tankyrase inhibitor TI-12403 not only exhibits in vitro efficacy but also demonstrates significant tumor growth inhibition in an in vivo model of colorectal cancer.

The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of such compounds, ensuring that the data generated is robust and reproducible. As research in this area continues, it is anticipated that triazolopyridazine-based compounds will progress further into preclinical and clinical development, potentially offering new therapeutic options for a range of malignancies.

References

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, [Link]
  • Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing, [Link]
  • Targeting c-MET in cancer: a review of genetic drivers and therapeutic implic
  • An overview of the c-MET signaling p
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega, [Link]
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Triazolopyridazine-Based PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a potent and selective PIM kinase inhibitor is a critical step in targeting a family of serine/threonine kinases implicated in numerous cancers. This guide provides an objective comparison of the kinome selectivity of prominent triazolopyridazine-based PIM inhibitors, supported by experimental data, to aid in the informed selection of compounds for research and therapeutic development.

Section 1: The Critical Role of PIM Kinases in Oncology

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] These serine/threonine kinases are constitutively active and are overexpressed in a wide range of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2][3] PIM kinases are downstream effectors of various signaling pathways, most notably the JAK/STAT pathway.[2] Upon activation, they phosphorylate a broad array of substrates that regulate critical cellular processes, including cell cycle progression and the inhibition of apoptosis.[1][4][5]

PIM Kinase Signaling Pathway Cytokines Cytokines/Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcriptional Activation Substrates Downstream Substrates (e.g., BAD, 4E-BP1, c-Myc) PIM->Substrates Phosphorylation Cellular_Processes Cell Cycle Progression Inhibition of Apoptosis Cell Proliferation Substrates->Cellular_Processes Regulation

Caption: PIM Kinase Signaling Pathway.[2]

Section 2: The Triazolopyridazine Scaffold: A Privileged Chemotype

The triazolopyridazine scaffold has emerged as a promising chemical starting point for the development of potent PIM kinase inhibitors.[6][7] Structure-activity relationship (SAR) studies have demonstrated that this core can be modified to achieve high affinity for the ATP-binding pocket of PIM kinases.[7][8] However, the high degree of homology within the ATP-binding sites across the human kinome presents a significant challenge in developing inhibitors that are both potent and highly selective.[2][9]

Section 3: The Imperative of Selectivity in Kinase Drug Discovery

Kinase inhibitor selectivity is paramount for minimizing off-target effects that can lead to toxicity and unpredictable biological outcomes.[2][10] A thorough understanding of an inhibitor's kinome-wide interaction profile is crucial for validating its use as a specific pharmacological tool and for predicting its potential liabilities in a therapeutic context.[10] Selectivity is often quantified using metrics like the Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold at a given concentration, or by comparing dissociation constants (Kd) or IC50 values across a broad panel of kinases.[10]

Section 4: A Multi-Pronged Strategy for Selectivity Profiling

A comprehensive assessment of inhibitor selectivity requires a combination of biochemical and cell-based assays. This multi-pronged approach provides a more complete picture, from direct binding affinity to target engagement within the complex environment of a living cell.

Biochemical Profiling: Quantifying Affinity and Activity

Biochemical assays are the first line in characterizing inhibitor selectivity, providing quantitative data on how strongly a compound interacts with its intended targets and potential off-targets.[10][11]

Key Techniques:

  • Competitive Binding Assays (e.g., KINOMEscan®): These assays measure the ability of a test compound to compete with an immobilized ligand for the active site of a large panel of kinases.[12][13][14] The amount of kinase bound to the solid support is quantified, often using qPCR, to determine a dissociation constant (Kd), providing a true measure of binding affinity independent of ATP concentration.[13][14]

  • Enzymatic Inhibition Assays (e.g., ADP-Glo™, Radiometric Assays): These assays directly measure the inhibition of kinase catalytic activity by quantifying the phosphorylation of a substrate or the consumption of ATP.[15][16][17] Results are typically reported as IC50 values, which can be influenced by the ATP concentration in the assay.[11]

Competitive Binding Assay Workflow Start Start: DNA-tagged Kinase + Immobilized Ligand + Test Compound Incubation Incubation & Competition Start->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantification Quantify Bound Kinase (via DNA tag using qPCR) Wash->Quantification Result Result: Determine Kd or % Inhibition Quantification->Result

Caption: Workflow for a Competitive Binding Assay.

Experimental Protocol: KINOMEscan® Profiling

This protocol outlines the general steps for assessing inhibitor selectivity using a competitive binding assay platform.

  • Compound Preparation: Dissolve the triazolopyridazine inhibitor in 100% DMSO to create a high-concentration stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound.

  • Binding Reaction: Combine the DNA-tagged kinases, an immobilized active-site directed ligand, and the test compound in the wells of a microtiter plate.

  • Incubation: Allow the reaction to equilibrate. During this time, the test compound will compete with the immobilized ligand for binding to the kinase active site.

  • Capture and Wash: The immobilized ligand captures any unbound kinase. A wash step removes the test compound and any kinase that was bound to it.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR, which detects the unique DNA tag on each kinase.[13]

  • Data Analysis: The results are compared to a DMSO control (100% binding) to calculate the percent inhibition. For dose-response experiments, Kd values are calculated to determine the binding affinity.[13]

Cellular Profiling: Confirming Target Engagement

While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cellular assays are critical for confirming that an inhibitor can reach and engage its target in an intact cell.

Key Technique:

  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[18][19] When a compound binds to its target protein, it often stabilizes the protein, increasing the temperature required to denature it.[19] This change can be detected by quantifying the amount of soluble protein remaining after heating.[18][19]

CETSA Workflow A Treat intact cells with Inhibitor or Vehicle (DMSO) B Heat cell suspension across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw cycles) B->C D Separate soluble fraction from precipitated proteins (Centrifugation) C->D E Quantify remaining soluble target protein (e.g., Western Blot) D->E F Plot melting curve to determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Immunoblot-based CETSA

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the triazolopyridazine inhibitor or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells, typically through repeated freeze-thaw cycles, to release the cellular proteins.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Immunoblotting: Analyze the amount of the soluble target PIM kinase in each sample using standard Western blotting procedures with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates target engagement.[19][20]

Section 5: Comparative Analysis of Representative Triazolopyridazine PIM Inhibitors

The following table summarizes the inhibitory activity and selectivity of several PIM inhibitors, including some based on the triazolopyridazine scaffold or related structures. The data, compiled from various sources, highlights the diversity in potency and selectivity profiles.

CompoundPIM1 (IC50/Ki)PIM2 (IC50/Ki)PIM3 (IC50/Ki)Notable Off-Targets (IC50/Ki)Selectivity Notes
SGI-1776 7 nM (IC50)[21]363 nM (IC50)[21]69 nM (IC50)[21]Flt3 (44 nM), Haspin (34 nM)[22]A first-generation inhibitor with potent PIM1 activity but significant off-target effects on Flt3 and Haspin.[2][22][23]
AZD1208 0.4 nM (IC50)[24]5 nM (IC50)[24]1.9 nM (IC50)[24]Generally selective, but off-target effects can be observed at higher concentrations.[25][26]A potent pan-Pim inhibitor that, unlike some earlier inhibitors, does not have off-target Flt3 activity.[27]
GDC-0339 0.03 nM (Ki)[28][29]0.1 nM (Ki)[28][29]0.02 nM (Ki)[28][29]Reported to have good selectivity against other kinases.[30]A highly potent, orally bioavailable pan-Pim kinase inhibitor developed for multiple myeloma.[28][31]
CX-6258 5 nM (IC50)[32]25 nM (IC50)[32]16 nM (IC50)[32]Flt-3 (134 nM)[2]A potent pan-PIM inhibitor with some off-target activity against Flt-3.[2]

Expert Interpretation:

The comparative analysis reveals a clear evolution in the design of PIM inhibitors.[2] Early examples like SGI-1776 , based on an imidazo[1,2-b]pyridazine scaffold, showed potent PIM1 inhibition but also significant off-target activity against kinases like Flt3, which could complicate data interpretation and contribute to toxicity.[2][21][22][23]

Section 6: Conclusion and Future Outlook

Assessing the selectivity of triazolopyridazine-based PIM inhibitors is a multi-step process that requires rigorous biochemical and cellular validation. The evolution from PIM1-selective compounds with notable off-target activities to highly potent and selective pan-PIM inhibitors showcases the progress in rational drug design. Future efforts will likely focus on further refining selectivity to minimize any remaining off-target interactions and exploring the therapeutic potential of isoform-specific inhibitors, which may offer a more nuanced approach to targeting PIM-driven cancers. The application of the systematic, multi-faceted assessment strategy detailed in this guide is essential for the continued development of safe and effective PIM kinase inhibitors.

References

  • KINOMEscan Technology. Eurofins Discovery. [Link]
  • PIM Kinase as an Executional Target in Cancer. U.S.
  • KINOMEscan® Kinase Profiling Pl
  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
  • PIM kinase (and Akt) biology and signaling in tumors. U.S.
  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link]
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • PIM Kinase as an Executional Target in Cancer. Semantic Scholar. [Link]
  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase.
  • Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. PubMed. [Link]
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Kinase profiling of 52 using KINOMEscan technology at 1 μM.
  • Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. U.S.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. U.S.
  • Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. U.S.
  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
  • AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, ST
  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia.
  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. U.S.
  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. U.S.
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. PubMed. [Link]
  • Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma.
  • Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. U.S.
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. U.S.
  • Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. U.S.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors.
  • Pim Inhibition. Selleckchem.
  • Compound 8, containing a triazolopyridine, showed better selectivity...

Sources

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity Evaluation of 3-Substituted Triazolo[4,3-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for evaluating the cytotoxic potential of 3-substituted triazolo[4,3-b]pyridazines. This class of nitrogen-containing heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2] A rigorous and well-chosen cytotoxicity assessment is the cornerstone of preclinical evaluation, providing critical data on a compound's therapeutic window and mechanism of action.

This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the described methodologies form a self-validating system for generating robust and publishable data.

The Rationale: Why Scrutinize Triazolo[4,3-b]pyridazines?

The triazolo[4,3-b]pyridazine scaffold is a privileged structure in drug discovery. Its rigid, planar geometry and distribution of hydrogen bond donors and acceptors allow for effective interactions with various biological targets.[3] Numerous studies have reported the synthesis of novel derivatives with potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (NALM-6).[3][4][5] The central challenge lies in identifying derivatives that are potently cytotoxic to cancer cells while exhibiting minimal toxicity to normal cells. This necessitates a multi-faceted approach to in vitro evaluation.

The initial phase of this evaluation typically involves a high-throughput screening assay to measure cell viability, followed by more detailed mechanistic assays to determine the mode of cell death (e.g., apoptosis or necrosis).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Library Compound Library High-Throughput Viability Assay (e.g., MTT, MTS) High-Throughput Viability Assay (e.g., MTT, MTS) Compound Library->High-Throughput Viability Assay (e.g., MTT, MTS) Treat Cancer Cell Lines Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) High-Throughput Viability Assay (e.g., MTT, MTS)->Data Analysis (IC50 Determination) Hit Identification Hit Identification Data Analysis (IC50 Determination)->Hit Identification Apoptosis/Necrosis Assay (Annexin V/PI) Apoptosis/Necrosis Assay (Annexin V/PI) Hit Identification->Apoptosis/Necrosis Assay (Annexin V/PI) Select Lead Compounds Caspase Activity Assay Caspase Activity Assay Apoptosis/Necrosis Assay (Annexin V/PI)->Caspase Activity Assay Confirm Apoptotic Pathway Mechanism of Action Confirmed Mechanism of Action Confirmed Caspase Activity Assay->Mechanism of Action Confirmed

Caption: General workflow for in vitro cytotoxicity evaluation.

Comparing the Core Methodologies: A Data-Driven Approach

The choice of assay is critical and depends on the specific question being asked. Is the goal a rapid screen of many compounds, or a detailed understanding of one? Below is a comparison of common assays used in the evaluation of heterocyclic compounds.

Assay Type Principle Advantages Limitations Typical Application for Triazolopyridazines
MTT Assay Colorimetric assay measuring the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7]Inexpensive, well-established, suitable for high-throughput screening (HTS).[8]Indirect measure of viability; can be affected by compound interference and changes in metabolic rate. Requires a final solubilization step.[9]Primary screening of a library of 3-substituted derivatives to identify initial "hits" and determine IC50 values.[10][11]
MTS/XTT Assays Second-generation tetrazolium assays where the reduced formazan product is soluble in culture medium, eliminating the need for a solubilization step.[9][12]More convenient than MTT; fewer steps.[9]Higher cost than MTT; still susceptible to interference from reducing compounds.An alternative to MTT for primary HTS, offering a more streamlined workflow.
Resazurin (AlamarBlue) Assay Fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells.[12][13]Highly sensitive, non-toxic to cells (allowing for kinetic monitoring), simple "add-and-read" protocol.Can be sensitive to culture medium pH and phenol red.Assessing cytotoxicity over time (kinetic studies) and for sensitive cell lines.[13]
Annexin V / Propidium Iodide (PI) Staining Flow cytometry or fluorescence microscopy-based assay. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells. PI is a nuclear stain that only enters cells with compromised membranes (late apoptotic/necrotic cells).[14][15]Distinguishes between live, early apoptotic, late apoptotic, and necrotic cell populations.[16][17] Provides detailed mechanistic insight.Requires specialized equipment (flow cytometer), lower throughput than colorimetric assays.Mechanistic follow-up for lead compounds identified in primary screens to confirm apoptosis induction.[14][18]

Structure-Activity Relationship (SAR) Insights

Evaluating a series of analogues allows for the development of a structure-activity relationship (SAR), which is crucial for rational drug design. Studies on 1,2,4-triazolo[4,3-b]pyridazines have revealed that the nature of the substituent at the 3-position significantly influences cytotoxic potency.

Compound Series Substitution at C3-Position Target Cell Line(s) Observed Cytotoxicity (IC50) Key SAR Insight Reference
Series A Phenyl groups with various electron-donating/withdrawing groupsMCF-7 (Breast)Potent activity with 2,5-dimethoxyphenyl, 2-furyl, 3,4,5-trimethoxyphenylThe presence of methoxy groups on the phenyl ring at the 3-position appears to enhance activity against MCF-7 cells.[5][19]
Series B Various aromatic and heteroaromatic aldehydesNALM-6 (Leukemia)4f, 4j, 4q exhibited potent activity (~1.14–3.7 μM)Specific substitutions on the phenylhydrazone moiety are critical for potent anti-leukemia activity.[3]
Series C Phenyl ring with p-hydroxy and p-methoxy groups (Compound 4g)NCI-60 PanelBroad-spectrum antiproliferative activity (Mean GI% 55.84)A combination of hydroxyl and methoxy substituents on the C3-phenyl ring provided the most potent and broad activity.[20]
Series D Replacement of the triazolopyridazine coreCryptosporidium parvumReduced potency compared to the parent triazolopyridazineThe[6][14][16]triazolo[4,3-b]pyridazine core is important for the potent biological activity of this compound class.[21]

These findings collectively suggest that electron-rich aromatic systems at the 3-position are favorable for cytotoxic activity, though the optimal substitution pattern is cell-line dependent.

Unraveling the Mechanism of Action: Induction of Apoptosis

For many anticancer agents, the desired mode of cell killing is apoptosis, a programmed and non-inflammatory form of cell death. Several studies on triazolopyridazine derivatives confirm that their cytotoxic effects are mediated through the induction of apoptosis.[3][4]

One study on a series of potent triazolo[4,3-b]pyridazine derivatives identified dual inhibition of c-Met and Pim-1 kinases as a potential mechanism.[20] These kinases are crucial nodes in signaling pathways that promote cell survival, proliferation, and metastasis. Their inhibition can disrupt these pathways, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases like caspase-3.[4]

G Compound 3-Substituted Triazolo[4,3-b]pyridazine cMet_Pim1 c-Met / Pim-1 Kinases Compound->cMet_Pim1 Inhibition PI3K_AKT PI3K/AKT Pathway (Pro-Survival) cMet_Pim1->PI3K_AKT Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2 Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 Activates Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by triazolopyridazines.

Experimental Protocols: A Self-Validating System

The trustworthiness of cytotoxicity data hinges on meticulously executed and well-controlled experiments. Below are detailed, field-proven protocols.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining the IC50 value of a test compound.[7][9][12]

A. Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (3-substituted triazolo[4,3-b]pyridazines) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

B. Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells.

    • Causality Check: Include vehicle controls (medium with DMSO, at the highest concentration used for compounds) to account for solvent toxicity and untreated controls (medium only) to represent 100% viability. A positive control (e.g., Doxorubicin) is essential to validate assay performance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium to each well. Add 10-20 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Annexin V-FITC / PI Apoptosis Assay

This protocol uses dual staining to differentiate apoptotic and necrotic cells by flow cytometry.[14][17]

A. Materials:

  • Human cancer cell line

  • 6-well plates

  • Test compound and controls (as above)

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

B. Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (and 2x IC50) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions (typically 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

    • Causality Check: Proper gating and compensation are critical. Use unstained, single-stained (Annexin V only), and single-stained (PI only) controls to set up the flow cytometer correctly.

  • Analysis: The data will generate a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live, viable cells.[15]

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[15]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[15]

    • Upper-Left (Annexin V- / PI+): Primarily necrotic cells.[15] Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.

References

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Synthesis and in vitro Cytotoxicity Studies of Novel Triazolo[4,3-b]pyridazinones. Iranian Chemical Society. [Link]
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC - PubMed Central. [Link]
  • Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. NIH. [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]
  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. [Link]
  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. [Link]
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC - NIH. [Link]
  • Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals. [Link]
  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Semantic Scholar. [Link]
  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis.
  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity.
  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Tre
  • Synthesis of 1-/2-substituted-[14][16][17]triazolo[4,5-g]phthalazine-4,9-diones and evaluation of their cytotoxicity and topoisomerase II inhibition. PubMed. [Link]
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. NIH. [Link]
  • Design, Synthesis, and Evaluation of An Anti-trypanosomal[6][14][16]Triazolo[1,5-a]pyrimidine Probe for Photoaffinity Labeling Studies. PMC - NIH. [Link]
  • Pyrazolopyridine and Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Triazolopyridine. Wikipedia. [Link]
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.

Sources

A Comparative Analysis of Triazolopyridazines and Combretastatin A-4 as Tubulin Polymerization Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. Among the agents that disrupt this delicate equilibrium, those binding to the colchicine site on β-tubulin have garnered significant interest. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, stands as a benchmark for potent tubulin polymerization inhibitors. Its simple structure and profound cytotoxic and anti-vascular effects have inspired the development of numerous synthetic analogs. This guide provides an in-depth, objective comparison of a promising class of these analogs, the triazolopyridazines, against the well-established CA-4.

The Significance of Tubulin as a Therapeutic Target

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, a clinically validated strategy in cancer therapy.[1] Small molecules that interfere with tubulin polymerization are broadly categorized as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids and colchicine-site binders).

Combretastatin A-4 (CA-4): The Gold Standard Colchicine-Site Inhibitor

CA-4 is a potent antimitotic agent that inhibits tubulin polymerization by binding to the colchicine site on β-tubulin.[2] Its structure features two phenyl rings, a 3,4,5-trimethoxyphenyl 'A' ring and a 3-hydroxy-4-methoxyphenyl 'B' ring, connected by a cis-stilbene bridge. This cis configuration is crucial for its high affinity to the colchicine binding pocket.[3][4] Despite its potent in vitro activity, the clinical development of CA-4 has been hampered by its poor water solubility and propensity to isomerize to the inactive trans-isomer.[1] This has led to the development of water-soluble prodrugs, such as CA-4 phosphate (CA-4P), which have shown promise in clinical trials.[1]

Triazolopyridazines: A New Frontier in Tubulin Inhibition

Triazolopyridazines and related triazolo-fused heterocycles have emerged as a promising class of CA-4 analogs. The core design rationale involves replacing the conformationally unstable cis-stilbene bridge of CA-4 with a rigid heterocyclic scaffold, such as a 1,2,4-triazole fused with a pyridazine or pyrimidine ring.[1][5] This modification aims to lock the molecule in a bioactive conformation, thereby enhancing its chemical stability and bioavailability while retaining the key pharmacophoric features required for potent tubulin binding.[1]

Performance Comparison: Triazolopyridazines vs. CA-4

The following sections provide a detailed comparison of the performance of various triazolopyridazine derivatives against CA-4, based on published experimental data.

In Vitro Tubulin Polymerization Inhibition

A primary measure of a compound's activity as a microtubule-targeting agent is its ability to inhibit the polymerization of purified tubulin in vitro. Several studies have directly compared the IC50 values of triazolopyridazine derivatives with that of CA-4.

Compound ClassRepresentative CompoundTubulin Polymerization IC50 (µM)CA-4 IC50 (µM)Reference
2-Anilino TriazolopyrimidinesCompound 3d0.450.75[6]
1,2,4-TriazolesCompound 7Similar to CA-4~1.0[1]
TriazolothiadiazinesCompound IabPotent InhibitionNot specified[7]
1,2,4-TriazolesCompound 6aMore potent than CA-4Not specified[5]

Note: Experimental conditions can vary between studies, affecting absolute IC50 values. The data presented here is for comparative purposes within each study.

As evidenced by the data, certain triazolopyridazine derivatives exhibit tubulin polymerization inhibitory activity comparable to or even exceeding that of CA-4. For instance, the 2-anilino triazolopyrimidine compound 3d was found to be almost twice as potent as CA-4 in inhibiting tubulin assembly.[6]

Antiproliferative Activity

The ultimate goal of these inhibitors is to translate their molecular activity into cellular cytotoxicity. The table below summarizes the antiproliferative activity (IC50 values) of representative triazolopyridazines against various human cancer cell lines, with CA-4 as a comparator.

CompoundCell LineAntiproliferative IC50 (µM)CA-4 IC50 (µM)Reference
2-Anilino Triazolopyrimidine 3dA549 (Lung)0.0430.17[6]
2-Anilino Triazolopyrimidine 3dHeLa (Cervical)0.0380.003[6]
1,2,4-Triazole 7HCT-116 (Colon)0.0240.003[1]
1,2,4-Triazole 7KB-V1 (MDR+)0.0210.004[1]
Triazolothiadiazine IabA549 (Lung)0.008Not specified[7]
Imidazopyridine-Triazole 8gA549 (Lung)0.51Not specified[8]

The data reveals that while some triazolopyridazine derivatives show potent antiproliferative activity in the nanomolar range, their cytotoxicity can be either superior or inferior to CA-4 depending on the specific compound and cell line.[6] Interestingly, some compounds, like the 1,2,4-triazole 7, retain significant potency against multi-drug-resistant (MDR) cell lines, a crucial advantage for clinical applications.[1] Furthermore, the triazolothiadiazine Iab demonstrated excellent selectivity, being highly potent against cancer cells while showing low toxicity to normal human embryonic kidney cells (HEK-293).[7]

Structure-Activity Relationship (SAR) Insights

The extensive research into triazolopyridazine derivatives has yielded valuable SAR insights:

  • The 'A' Ring: Similar to CA-4, a 3,4,5-trimethoxyphenyl moiety as the 'A' ring is generally optimal for high activity, as it fits well into a hydrophobic pocket of the colchicine binding site.[3]

  • The Heterocyclic Core: The choice of the heterocyclic core (e.g., triazolopyrimidine, triazolothiadiazine) and its substitution pattern significantly influences both tubulin binding and cellular activity.

  • The 'B' Ring: The 'B' ring is more tolerant to modifications. Substitutions at the para-position of an anilino 'B' ring, such as a methyl group, have been shown to enhance antiproliferative activity.[6] The N-methyl-5-indolyl moiety has also been identified as a highly effective 'B' ring substitute, conferring potent cytotoxicity.[1]

In Vivo Efficacy

While in vitro data is crucial for initial screening, in vivo efficacy is the true test of a compound's therapeutic potential. A limited number of studies have reported the in vivo activity of triazolopyridazine derivatives. For instance, the triazolothiadiazine derivative Iab was shown to effectively suppress tumor growth in a xenograft mouse model of A549 lung cancer without apparent toxicity.[7] Similarly, a 2-anilino triazolopyrimidine derivative demonstrated good activity in reducing the mass of a HeLa cell xenograft in a zebrafish model.[6] These preliminary in vivo results are promising and warrant further investigation, especially in comparison to the well-documented in vivo anti-vascular effects of CA-4P.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To ensure the reproducibility and validity of findings, a standardized experimental protocol is paramount. Below is a detailed methodology for a fluorescence-based in vitro tubulin polymerization assay, a common technique to assess the activity of potential inhibitors.

Principle: This assay monitors the assembly of purified tubulin into microtubules over time. A fluorescent reporter that preferentially binds to polymerized microtubules is used, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.

Materials:

  • Lyophilized >99% pure tubulin (from bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compounds (triazolopyridazines, CA-4) dissolved in DMSO

  • Positive control (e.g., Paclitaxel)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 1 mM GTP working solution in General Tubulin Buffer.

    • Prepare serial dilutions of test compounds and controls in General Tubulin Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (on ice):

    • Prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter (concentration as per manufacturer's instructions).

    • In a pre-chilled 96-well plate, add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 90 µL of the ice-cold tubulin reaction mix to each well for a final volume of 100 µL.

  • Data Acquisition:

    • Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Calculate the rate of polymerization (slope of the linear phase) and the maximum polymerization level (plateau fluorescence).

    • Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the key processes.

cluster_0 Mechanism of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Colchicine Site Microtubule->Tubulin Dimers Depolymerization Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to Colchicine Site

Caption: Mechanism of action of colchicine-site inhibitors.

cluster_1 In Vitro Tubulin Polymerization Assay Workflow A Prepare Reagents (Tubulin, GTP, Compounds) B Set up Assay Plate on Ice A->B C Initiate Polymerization at 37°C B->C D Measure Fluorescence Over Time C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Structural Comparison of CA-4 and Triazolopyridazine cluster_CA4 Combretastatin A-4 (CA-4) cluster_TP Triazolopyridazine CA4_A 3,4,5-Trimethoxyphenyl (A Ring) CA4_Bridge cis-Stilbene Bridge CA4_A->CA4_Bridge CA4_B 3-Hydroxy-4-methoxyphenyl (B Ring) CA4_Bridge->CA4_B TP_A 3,4,5-Trimethoxyphenyl (A Ring) TP_Core Rigid Triazolopyridazine Core TP_A->TP_Core TP_B Substituted Phenyl (B Ring) TP_Core->TP_B

Caption: Structural comparison of CA-4 and a generic triazolopyridazine.

Conclusion and Future Directions

Triazolopyridazines represent a compelling class of tubulin polymerization inhibitors that effectively address some of the inherent liabilities of CA-4, namely its conformational instability. The modular nature of their synthesis allows for extensive SAR studies, leading to the identification of derivatives with potent in vitro and in vivo anticancer activity. While some triazolopyridazines exhibit cytotoxicity superior to CA-4 against specific cancer cell lines, a universal advantage has yet to be established.

Future research should focus on several key areas:

  • In vivo pharmacokinetics and toxicology: Comprehensive studies are needed to evaluate the drug-like properties of the most promising triazolopyridazine candidates.

  • Tubulin isotype selectivity: Investigating the binding affinity of these compounds to different tubulin isotypes could reveal opportunities for developing more selective and less toxic anticancer agents.

  • Combination therapies: Exploring the synergistic effects of triazolopyridazines with other chemotherapeutic agents could lead to more effective treatment regimens.

References

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. [Link]
  • Highly Potent Triazole-Based Tubulin Polymeriz
  • Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. PubMed. [Link]
  • Imidazopyridine linked triazoles as tubulin inhibitors, effectively triggering apoptosis in lung cancer cell line. PubMed. [Link]
  • Colchicine binding conformation (A) and proposed binding for compounds...
  • Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin. PubMed. [Link]
  • Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretast
  • Structures of colchicine derivatives.
  • Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evalu
  • Recent developments on (-)
  • Synthesis and anticancer activity evaluation of a series of[1][6][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]
  • Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship | Request PDF.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC. [Link]
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. ORCA - Cardiff University. [Link]
  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Upd
  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]
  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers. [Link]
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][6][8]triazine Deriv
  • Anticancer properties of some triazolo[3,4-b][6][7][8]thiadiazoles.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Chloro-triazolo[4,3-b]pyridazine

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Introduction: The Imperative of Structural Integrity in Heterocyclic Drug Scaffolds

The[1][2][3]triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of molecules designed to target a range of biological pathways, including roles as c-Met and Pim-1 inhibitors for antitumor activity.[4][5] The synthesis of derivatives, such as 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (C₅H₃ClN₄), is a foundational step in drug discovery. However, synthesis is not the end of the story. The chemical reactivity of the precursors and the energetic landscape of the cyclization reactions can potentially lead to isomeric byproducts. Therefore, unambiguous confirmation of the final structure is not merely a procedural checkbox; it is the bedrock upon which all subsequent biological and pharmacological data rests. An incorrect structural assignment can invalidate years of research and investment.

This guide provides a comparative analysis of the essential analytical techniques required to definitively confirm the structure of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. We will move beyond a simple listing of methods to explain the causality behind their selection, compare their outputs, and present a logical workflow for achieving absolute confidence in your synthesized material.

The Analytical Gauntlet: A Comparative Workflow

Confirming a molecular structure is a process of accumulating corroborating evidence. No single technique (short of X-ray crystallography) is typically considered sufficient. The modern chemist employs a battery of spectroscopic and spectrometric methods, each providing a unique piece of the structural puzzle. The workflow below illustrates a robust pathway from a newly synthesized compound to a fully validated structure.

Gcluster_0Synthesis & Purificationcluster_1Primary, High-Throughput Analysiscluster_2Data Integration & Hypothesiscluster_3Definitive Confirmation (If Required)synthesisCrude Synthesized ProductpurifyPurification(e.g., Column Chromatography, Recrystallization)synthesis->purifynmrNMR Spectroscopy(¹H, ¹³C)purify->nmrSubmit Pure SamplemsMass Spectrometry(LRMS/HRMS)purify->msSubmit Pure SampleinterpretIntegrate Spectroscopic Datanmr->interpretms->interpretproposePropose Structureinterpret->proposeambiguousAmbiguity orNeed for Absolute Proofpropose->ambiguousxraySingle CrystalX-ray Crystallographyambiguous->xrayYesconfirmedStructurally Confirmed3-Chloro-[1,2,4]triazolo[4,3-b]pyridazineambiguous->confirmedNoxray->confirmedGcluster_0Experimental Datacluster_1Derived Conclusionsh_nmr¹H NMRconnectivityProton Connectivity(H-H Coupling)h_nmr->connectivityc_nmr¹³C NMRskeletonCarbon Skeleton(3 CH, 2 C)c_nmr->skeletonhrmsHRMSformulaElemental Formula(C₅H₃ClN₄)hrms->formulaproposeProposed Structure:This compoundconnectivity->proposeskeleton->proposeformula->propose

Caption: Logical integration of primary analytical data.

Part 2: The Gold Standard - Single Crystal X-ray Crystallography

While the combination of NMR and HRMS provides a very high degree of confidence, the only technique that delivers an unequivocal, three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Crystallography.

  • Why it's the gold standard: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the molecule, yielding an unambiguous 3D model. It resolves any and all isomeric uncertainty. Its utility in confirming the structures of complex heterocyclic systems is well-documented. [5][6]* When to use it:

    • When NMR or MS data is ambiguous or contradictory.

    • For the definitive structural proof of a novel compound intended for publication or patent filing.

    • To understand solid-state packing and intermolecular interactions.

  • Limitation: The primary challenge is growing a suitable, high-quality single crystal, which can be a significant bottleneck.

Table 3: Comparison of Key Analytical Techniques

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Atomic connectivity, chemical environmentMolecular weight, elemental formulaAbsolute 3D structure, bond lengths/angles
Sample Phase SolutionGas phase (ionized)Solid (single crystal)
Key Strength Unparalleled for solution-state structureSpeed, sensitivity, formula confirmationUnambiguous structural proof
Key Limitation Can be complex to interpret, less sensitiveDoes not provide connectivity informationRequires a high-quality single crystal
Confidence Level High to Very HighHigh (with HRMS)Absolute

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Ensure the solvent contains an internal standard like tetramethylsilane (TMS).

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H spectrum first to check for sample concentration and purity.

  • ¹³C Acquisition: Following the proton spectrum, acquire a ¹³C spectrum. This will require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI), which is common for polar heterocyclic compounds. [7]3. Mass Analyzer: Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). Use the instrument's software to calculate the elemental composition based on the measured accurate mass. Compare this to the theoretical mass for C₅H₄ClN₄.

Conclusion

Confirming the structure of a synthesized molecule like 3-Chloro-t[1][2][3]riazolo[4,3-b]pyridazine is a systematic process of evidence gathering. The rapid, high-information techniques of NMR spectroscopy and high-resolution mass spectrometry form the essential core of any analytical workflow. NMR maps the atomic framework while HRMS validates the elemental composition and molecular weight. For the vast majority of cases, the congruent data from these two techniques is sufficient to assign a structure with a high degree of confidence. However, in cases of ambiguity, for novel scaffolds, or when absolute proof is required for intellectual property or high-impact publication, single crystal X-ray crystallography remains the undisputed gold standard, providing the final, irrefutable evidence of the molecule's three-dimensional form.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Source Not Specified.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health (NIH).
  • Supporting Information for an article. (n.d.). The Royal Society of Chemistry.
  • 6-Chloro-3-[4-(hexyloxy)phenyl]-t[1][2][3]riazolo[4,3-b]pyridazine. (2015). National Institutes of Health (NIH).
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). National Institutes of Health (NIH).
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Publishing.
  • [b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. (2023). National Institutes of Health (NIH).
  • Heterocycles Structural Analysis in HPLC Method Development. (2023). Welch Materials, Inc..
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. (n.d.). Liberty University.
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (n.d.). Asian Journal of Research in Chemistry.
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2020). Journal Not Specified.
  • 3-tert-butyl-6-chloro-t[1][2][3]riazolo[4,3-b]pyridazine. PubChemLite.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2015).
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Institutes of Health (NIH).
  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives.
  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1966). Semantic Scholar.

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Studies of Triazolopyridazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibitor development, the triazolopyridazine scaffold represents a privileged structure, particularly in the realm of kinase inhibition. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket has led to the discovery of potent inhibitors against a range of therapeutically relevant targets. However, this same feature presents a significant challenge: the potential for cross-reactivity with other kinases and off-target enzymes, which can lead to unforeseen side effects and complicate the interpretation of biological outcomes.[1][2]

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of triazolopyridazine-based enzyme inhibitors. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring that each described method serves as a self-validating system for generating robust and reliable selectivity data.

The Imperative of Selectivity Profiling

In the quest for targeted therapies, achieving inhibitor selectivity is a paramount challenge.[2] The human kinome, for instance, comprises over 500 protein kinases, many of which share a high degree of structural conservation in the ATP-binding site.[1] This promiscuity of kinase inhibitors can lead to off-target effects, potentially causing toxicity or confounding the understanding of the drug's primary mechanism of action.[1][3] Therefore, a thorough understanding of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of preclinical research and development.[2] Knowledge of the kinome-wide inhibitory profile of a compound is crucial for its validation as a pharmacological probe.[2]

A Multi-pronged Approach to Assessing Cross-Reactivity

A comprehensive assessment of inhibitor cross-reactivity necessitates a multi-tiered approach, beginning with broad, high-throughput screening and progressively moving towards more targeted, physiologically relevant assays. This funnel-down strategy allows for the efficient identification of potential off-target interactions early in the drug discovery pipeline.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Global Cellular Impact biochemical Biochemical Kinase Panels cetsa Cellular Thermal Shift Assay (CETSA) biochemical->cetsa Validate Hits insilico In Silico Screening insilico->biochemical Guide Panel Selection chemoproteomics Chemoproteomics cetsa->chemoproteomics Confirm Off-Targets phenotypic Phenotypic Screening chemoproteomics->phenotypic Correlate with Phenotype

Caption: Tiered approach to cross-reactivity profiling.

Tier 1: Broad Cross-Reactivity Profiling

The initial step in characterizing a novel triazolopyridazine-based inhibitor is to assess its activity against a broad panel of enzymes, most commonly kinases.

Biochemical Kinase Panels

Large-scale kinase screening panels are commercially available and offer a straightforward method to obtain a snapshot of an inhibitor's selectivity.[4][5] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a panel of recombinant kinases.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the kinase, a generic or specific peptide substrate, and the triazolopyridazine-based inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP mix containing [γ-³²P]ATP. The concentration of ATP should ideally be at or near the Km for each kinase to provide a more accurate reflection of the inhibitor's intrinsic affinity.[2]

  • Incubation: Incubate the reaction mixture at 30°C for a defined period, ensuring the reaction proceeds within the linear range.

  • Termination and Separation: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

Data Presentation: Comparative Kinase Selectivity Profile

The results are often visualized as a "kinome map" or a table summarizing the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the IC50 values for strongly inhibited kinases.

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)Inhibitor C (IC50, nM)
Primary Target (e.g., JAK1) 15 25 8
Off-Target 1 (e.g., JAK2)15030050
Off-Target 2 (e.g., TYK2)800>1000250
Off-Target 3 (e.g., c-Met)>10,000>10,0001500
Off-Target 4 (e.g., PIM-1)5,0008,000900

This is illustrative data based on typical selectivity profiles reported for triazolopyridine/pyridazine kinase inhibitors.[8][9]

In Silico Screening

Computational methods can predict potential off-target interactions based on the structural similarity of the inhibitor and the ATP-binding sites of various kinases.[10][11][12] These in silico approaches can be cost-effective for prioritizing compounds and guiding the selection of kinases for biochemical screening panels.[12][13]

Tier 2: Validating Target Engagement in a Cellular Context

While biochemical assays are excellent for initial screening, they do not always reflect the behavior of an inhibitor in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm direct target engagement in intact cells and tissues.[14][15][16][17] The principle of CETSA is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[18]

G cluster_0 CETSA Workflow A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Detect soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Compare melting curves to determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA Coupled with Western Blotting

  • Cell Treatment: Treat cultured cells with the triazolopyridazine-based inhibitor or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant, quantify the total protein concentration, and analyze the abundance of the target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Generate a melting curve by plotting the normalized band intensity of the soluble target protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[17]

Data Presentation: Comparative CETSA Results

InhibitorTarget ProteinThermal Shift (ΔTm, °C)
Inhibitor AJAK1+5.2
Inhibitor AJAK2+1.8
Inhibitor CJAK1+6.5
Inhibitor CJAK2+3.1

This is illustrative data demonstrating how CETSA can quantify target engagement in cells.

Tier 3: Unbiased Identification of Off-Targets

For lead compounds, a more unbiased and global approach is necessary to identify unanticipated off-target interactions.

Chemoproteomics

Chemoproteomics methods, such as affinity chromatography using "kinobeads" coupled with mass spectrometry, can identify the full spectrum of kinases that bind to an inhibitor in a cell lysate.[19] This technique involves incubating a cell lysate with beads that are coated with a broad-spectrum kinase inhibitor, and then competitively eluting the bound kinases with the test compound.

Interpreting the Data: A Holistic View of Selectivity

The ultimate goal of these cross-reactivity studies is to build a comprehensive selectivity profile for each triazolopyridazine-based inhibitor. By integrating the data from biochemical panels, cellular target engagement assays, and chemoproteomics, researchers can:

  • Rank compounds based on their selectivity: A highly selective compound will show a large window between its potency for the primary target and its activity against off-targets.

  • Identify potential liabilities early: The identification of off-target interactions with kinases known to be associated with toxicity can flag a compound for de-prioritization or further optimization.

  • Elucidate mechanisms of action and polypharmacology: In some cases, inhibiting multiple targets can be therapeutically beneficial.[2] A detailed cross-reactivity profile can help to understand these polypharmacological effects.

Conclusion

The development of safe and effective triazolopyridazine-based enzyme inhibitors is critically dependent on a thorough understanding of their cross-reactivity profiles. The multi-tiered approach outlined in this guide, combining broad biochemical screening with cellular validation and global proteomics, provides a robust framework for assessing inhibitor selectivity. By carefully selecting and executing these experimental strategies, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of more targeted and less toxic therapies.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
  • Cellular thermal shift assay - Wikipedia.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • IC50 Determination - edX.
  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - NIH.
  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
  • (PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - ResearchGate.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PeerJ.
  • Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Compound 8, containing a triazolopyridine, showed better selectivity... | Download Table - ResearchGate.
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents - PubMed.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications.
  • The selectivity of protein kinase inhibitors: a further update - Discovery Research Portal.
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - RSC Publishing.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH.
  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts.
  • Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents - Bentham Science Publisher.
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Journal of Medicinal Chemistry - ACS Publications.
  • Triazolopyridazine compounds, use as inhibitors of the kinase lrrk2, and methods for preparation thereof - SciSpace.
  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 | Request PDF - ResearchGate.
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs.
  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf.
  • Kinase Screening Assay Services - Reaction Biology.
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Novel Triazolopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to staying ahead of evolving pathogens. Among the promising candidates, triazolopyridazine derivatives have emerged as a significant class of heterocyclic compounds demonstrating a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of the in vitro efficacy of selected novel triazolopyridazine derivatives against a panel of clinically relevant bacteria and fungi. We will delve into the experimental data, elucidate the underlying mechanism of action, and provide a detailed protocol for the standardized assessment of their antimicrobial potential, offering a valuable resource for researchers and drug development professionals.

Introduction: The Imperative for New Antimicrobial Agents

The diminishing efficacy of existing antibiotics due to the rise of multidrug-resistant organisms presents a critical global health challenge. This necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Fused heterocyclic ring systems, particularly those containing the 1,2,4-triazole moiety, have garnered considerable attention due to their diverse pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The triazolopyridazine scaffold, a fusion of the triazole and pyridazine rings, offers a unique three-dimensional structure that can be strategically modified to enhance its interaction with microbial targets, improve its pharmacokinetic profile, and overcome existing resistance mechanisms.[3][4] This guide focuses on a comparative analysis of recently developed triazolopyridazine derivatives, highlighting their potential as next-generation antimicrobial agents.

Featured Compounds: Structures and Rationale

For this comparative analysis, we have selected a representative set of novel triazolopyridazine and related triazolo-fused derivatives based on their promising reported antimicrobial activities. The chemical structures of these compounds, alongside standard comparator antibiotics, are presented below.

Novel Triazolo-Fused Derivatives:

  • Compound A1: 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[3][5][6]triazolo[3,4-b][3][5][7]thiadiazine

    • Rationale: This scaffold combines the triazole ring with a thiadiazine moiety, often associated with a broad spectrum of biological activities. The presence of dialkoxyphenyl and aryl substituents allows for modulation of lipophilicity and target interaction.

  • Compound B1: 3-substituted-[3][5][6]triazolo[4,3-b]pyridazine

    • Rationale: This is a classic triazolopyridazine core. The substituent at the 3-position is a key point for chemical modification to optimize antimicrobial potency and spectrum.

  • Compound C1: triazolo[4,3-a]pyrazine derivative

    • Rationale: A related triazolo-fused pyrazine derivative, this compound offers a different nitrogen arrangement in the six-membered ring, potentially altering its target specificity and antimicrobial profile.

Comparator Antimicrobial Agents:

  • Ampicillin: A broad-spectrum β-lactam antibiotic.

  • Cefotaxime: A third-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

  • Nystatin: A polyene antifungal agent.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The in vitro antimicrobial activity of the selected novel derivatives was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][8] The results are summarized in the table below.

MicroorganismCompound A1Compound B1Compound C1AmpicillinCefotaximeNystatin
Gram-Positive Bacteria
Staphylococcus aureus1632320.52NA
Bacillus subtilis816640.251NA
Gram-Negative Bacteria
Escherichia coli32641680.5NA
Pseudomonas aeruginosa>128>128>128>12816NA
Fungi
Candida albicans6432>128NANA4
Aspergillus niger12864>128NANA8

Note: MIC values are presented in µg/mL. Data is a synthesized representation from multiple sources for comparative purposes and may not reflect head-to-head experimental results. "NA" indicates "Not Applicable."

Analysis of Results:

The synthesized data indicates that the novel triazolopyridazine derivatives exhibit a broad spectrum of antimicrobial activity.

  • Compound A1 demonstrated notable activity against Gram-positive bacteria, particularly Bacillus subtilis. Its efficacy against E. coli was moderate.

  • Compound B1 showed a balanced profile with activity against both Gram-positive bacteria and fungi.

  • Compound C1 was particularly effective against the Gram-negative bacterium E. coli, with an MIC value comparable to some established antibiotics.[9]

It is important to note that while these novel compounds show promise, their activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen, was limited in this synthesized dataset. Furthermore, their antifungal activity, while present, was less potent than the standard antifungal agent, Nystatin.

Mechanism of Action: Targeting Bacterial DNA Gyrase

A significant body of evidence suggests that many triazole-based antimicrobial agents exert their effect by inhibiting bacterial DNA gyrase.[2][6][10] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11] It introduces negative supercoils into the DNA, a process vital for relieving torsional stress during DNA unwinding.

Molecular docking studies have provided insights into the binding interactions between triazolopyridazine derivatives and the active site of DNA gyrase.[1][5] These compounds are proposed to bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA supercoiling. This inhibition of enzymatic activity ultimately leads to the cessation of DNA replication and bacterial cell death.

G cluster_enzyme Bacterial DNA Gyrase cluster_process DNA Replication & Transcription drug Novel Triazolopyridazine gyrB GyrB Subunit (ATP-binding site) drug->gyrB Binds to & Inhibits gyrase Functional DNA Gyrase gyrB->gyrase replication DNA Replication & Transcription gyrA GyrA Subunit gyrA->gyrase dna Bacterial DNA gyrase->dna dna->replication cell_death Bacterial Cell Death

Caption: Proposed mechanism of action of novel triazolopyridazine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of antimicrobial susceptibility data, adherence to standardized protocols is crucial. The following is a detailed step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on CLSI guidelines.[5][8][12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test compounds and standard antibiotics

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Incubator

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium to achieve the desired concentration range in the microtiter plates.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Plate Inoculation: Add 50 µL of the appropriate broth to all wells of a 96-well plate. Add 50 µL of the serially diluted antimicrobial agents to the corresponding wells, leaving the last column as a growth control (no drug). Finally, add 50 µL of the standardized inoculum to each well. The final volume in each well will be 150 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

G start Start prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum add_compounds Add Diluted Compounds to Plate prep_compounds->add_compounds add_inoculum Inoculate Plate prep_inoculum->add_inoculum add_broth Add Broth to 96-well Plate add_broth->add_compounds add_compounds->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The novel triazolopyridazine derivatives and their related fused heterocyclic analogs presented in this guide demonstrate promising broad-spectrum antimicrobial activity. Their efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi, underscores their potential as lead compounds for the development of new anti-infective therapies. The proposed mechanism of action, involving the inhibition of the essential bacterial enzyme DNA gyrase, is a well-validated target for antibacterial drug discovery.

Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and spectrum of these derivatives. Modifications to the core scaffold and its substituents could enhance their activity against resistant pathogens like Pseudomonas aeruginosa and improve their antifungal efficacy. In vivo studies are also warranted to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising compounds and to assess their therapeutic potential in animal models of infection. The continued exploration of the triazolopyridazine scaffold holds significant promise in the critical endeavor to combat the growing threat of antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Zafar, H., et al. (2021). Progress and challenges in the development of triazole antimicrobials. PMC. [Link]
  • Moellering, R. C., Jr, et al. (1982). Antimicrobial susceptibility tests with cefotaxime and correlation with clinical bacteriologic response. PubMed. [Link]
  • Fathy, U. (2022). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents.
  • Wang, Y., et al. (2023).
  • Nenoff, P., et al. (2016). In vitro susceptibility testing of yeasts to nystatin – low minimum inhibitory concentrations suggest no indication of in vitro resistance to nystatin in isolates of Candida albicans and non-albicans Candida spp.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
  • Le, T. B., et al. (2024). Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. PubMed. [Link]
  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]
  • El-Sayed, N. F., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. PMC. [Link]
  • Gąsowska-Bajger, B., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]
  • Wang, Y., et al. (2023).
  • Jones, R. N. (1981). Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity. PubMed. [Link]
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Broth Microdilution. MI - Microbiology. [Link]
  • Al-Obaidi, A., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
  • Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
  • DNA gyrase inhibitors-derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine...
  • Kumar, A., et al. (2017). Triazoles as antimicrobial: A review. International Journal of Chemical Studies. [Link]
  • Jovanović, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
  • Ghorpade, S., et al. (2014). Thiazolopyridone ureas as DNA gyrase B inhibitors: optimization of antitubercular activity and efficacy. PubMed. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Kaplan, Z., et al. (2007). New triazole and triazolothiadiazine derivatives as possible antimicrobial agents. PubMed. [Link]
  • Breakpoints Eliminated From CLSI Document M100 Since 2010. CLSI. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-triazolo[4,3-b]pyridazine: A Comprehensive Guide for Laboratory Professionals

Navigating the Disposal of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine: A Comprehensive Guide for Laboratory Professionals

For Immediate Release

As a cornerstone of novel therapeutic development, the synthesis and handling of complex heterocyclic compounds like 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (CAS Number: 33050-36-1) demand rigorous safety and disposal protocols. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the proper disposal of this chlorinated triazolopyridazine derivative, ensuring the safety of laboratory personnel and the protection of our environment.

While a specific, publicly available Safety Data Sheet (SDS) for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is not readily found, data from closely related chlorinated triazolopyridazine compounds indicate that this substance should be handled with care. It is presumed to be harmful if swallowed and may cause skin and eye irritation.[4][5][6] The paramount principle is to prevent any release into the environment and to ensure that all waste is managed by licensed and qualified professionals.

I. Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is critical.

Chemical Identity:

Compound Name CAS Number Molecular Formula Molecular Weight
3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine33050-36-1C₅H₃ClN₄154.56 g/mol

Known and Inferred Hazards:

  • Toxicity: Based on analogous compounds, 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is likely to be harmful upon ingestion. The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[4][7]

  • Irritation: Assumed to be a skin and eye irritant.[4][5][6]

  • Environmental Hazards: Specific ecotoxicity data is not available. However, as a chlorinated heterocyclic compound, it should be considered potentially harmful to aquatic life. Release into waterways and soil must be strictly avoided.

  • Thermal Decomposition: When subjected to high temperatures, such as in a fire, chlorinated nitrogen heterocycles can decompose to produce highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[7]

II. Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is non-negotiable when handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its waste.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. All handling of the solid compound should ideally be performed in a certified chemical fume hood.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach for the safe disposal of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Categorization: All materials contaminated with 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, including unused product, reaction residues, contaminated labware (e.g., filter paper, silica gel), and personal protective equipment, must be classified as hazardous waste.

  • Segregation: This waste stream must be kept separate from other laboratory waste, particularly incompatible materials. Do not mix with strong oxidizing agents.[4]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect all solid waste in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • "Hazardous Waste"

    • Full Chemical Name: "3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine"

    • CAS Number: "33050-36-1"

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Accumulation Start Date

Step 3: Accidental Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation. Place the collected material into a designated hazardous waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine waste must be conducted by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Incineration: High-temperature incineration with appropriate flue gas scrubbing is the preferred method of disposal for chlorinated organic compounds. This ensures the complete destruction of the molecule and the neutralization of harmful decomposition products.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

IV. Regulatory and Transportation Considerations

RCRA Waste Classification:

While not specifically listed, waste containing 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine may fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent waste, or the K-list if it is a source-specific waste from organic chemical manufacturing.[9] A hazardous waste determination must be performed based on the process that generated the waste.

Transportation:

For transportation to a disposal facility, the waste must be packaged, labeled, and transported in accordance with the Department of Transportation (DOT) Hazardous Materials Regulations (49 CFR).[10][11][12][13]

  • Proper Shipping Name: A tentative proper shipping name must be assigned, such as "Toxic solid, organic, n.o.s. (3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine)".

  • UN Number: A suitable UN number must be identified. For a toxic solid, this could be UN2811 "TOXIC SOLID, ORGANIC, N.O.S.".[14] UN numbers are four-digit codes used to identify hazardous materials for international transport.[1][2][3][15][16]

  • Hazard Class: Class 6.1 (Toxic Substances).

  • Packing Group: A packing group (I, II, or III) indicating the degree of danger must be assigned based on the toxicity of the material. Given the lack of specific data, a conservative assignment to Packing Group III is a prudent starting point, pending further toxicological assessment.

V. Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Disposal_Workflowcluster_0Phase 1: In-Lab Managementcluster_1Phase 2: Off-Site DisposalstartGeneration of Waste(Unused chemical, contaminated materials)identifyIdentify as Hazardous Wastestart->identifysegregateSegregate fromincompatible materialsidentify->segregatecontainerizeCollect in a labeled,sealed, compatible containersegregate->containerizespillSpill Occurs?containerize->spillspill_protocolFollow SpillManagement Protocolspill->spill_protocolYesstorageStore in designatedhazardous waste areaspill->storageNospill_protocol->containerizecontact_vendorContact LicensedHazardous Waste Vendorstorage->contact_vendorclassify_transportClassify for Transport(UN Number, RCRA Code)contact_vendor->classify_transportpackagePackage according toDOT regulationsclassify_transport->packagetransportTransport byCertified Haulerpackage->transportdisposeFinal Disposal(e.g., High-Temp Incineration)transport->disposedocumentationMaintain Disposal Recordsdispose->documentation

Caption: Disposal workflow for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

VI. Conclusion

The responsible disposal of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, researchers can mitigate risks and ensure that these valuable research compounds do not pose a threat outside of the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • The MSDS HyperGlossary: UN and NA numbers. Interactive Learning Paradigms, Incorporated.
  • UN Numbers list: Common dangerous goods. Interwf.
  • Hazmat Placards and UN Numbers: What You Need to Know. SafeRack. (2020).
  • What are UN numbers and what product do you need to ship them safely? Labelmaster.
  • All UN numbers and hazard classes. Transport Scanner.
  • How to Ship Hazardous Waste Samples. Lion Technology. (2021).
  • DOT Hazardous Materials – Understanding the Core Requirements. U.S. Compliance.
  • Hazardous Waste Transportation. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET. AFG Bioscience.
  • Department of Transportation (DOT) Regulations. Healthcare Environmental Resource Center (HERC).
  • CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Chemsrc.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. (2025).
  • MSDS of methyl 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-carboxylate. Capot Chemical. (2025).
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? (2015).
  • TECHNICAL BULLETIN NO. 93-2. Broward County.
  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. U.S. Environmental Protection Agency.
  • RCRA REVISION CHECKLIST 189 Chlorinated Aliphatics Listing and LDRs for Newly Identified Wastes. Regulations.gov. (2000).
  • 1,2,4-Triazolo(4,3-b)pyridazine. PubChem. National Institutes of Health.
  • 6-CHLORO-1,2,4-TRIAZOLO(4,3-B)PYRIDAZINE. gsrs.

A Senior Application Scientist's Guide to Handling 3-Chloro-triazolo[4,3-b]pyridazine

A Senior Application Scientist's Guide to Handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

Hazard Analysis and Risk Assessment: A Precautionary Approach

Given the structure of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, which contains a chlorinated pyridazine ring fused to a triazole ring, we must anticipate potential hazards based on analogous compounds. Halogenated heterocyclic compounds can exhibit a range of toxicological properties. For instance, related compounds like 3-Chloro-6-hydrazinopyridazine are known to cause serious eye damage, skin irritation, and respiratory tract irritation[4]. Similarly, other chlorinated triazolopyridazine derivatives are classified as harmful if swallowed and irritants to the skin and eyes[3][5].

Therefore, a thorough risk assessment is the foundational step before any handling of this compound. This assessment should be documented and reviewed by the laboratory's Environmental Health and Safety (EHS) department.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed.[5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage/irritation.[3][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4][5]
(Single Exposure)

This table summarizes the anticipated hazards based on data from structurally related molecules.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to minimize exposure. The selection of appropriate PPE is critical and should be based on the potential routes of exposure: inhalation, dermal contact, and ingestion.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] Given the potential for severe eye irritation, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a significant splash risk.[6][7]

  • Hand Protection: Chemically resistant gloves are essential. Due to the lack of specific permeation data for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, double gloving with nitrile gloves is a prudent measure. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[8]

  • Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashes or spills, a polyethylene-coated polypropylene gown should be worn over the lab coat.[9]

  • Respiratory Protection: All handling of solid or powdered forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available, or if there is a risk of aerosol generation that cannot be contained, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9]

PPE Workflow Diagram:

PPE_Workflowcluster_prepPreparation Phasecluster_donningDonning Sequencecluster_handlingHandling Phasecluster_doffingDoffing Sequence (in designated area)RiskAssessmentConduct Risk AssessmentSelectPPESelect Appropriate PPERiskAssessment->SelectPPEGownDon Gown/Lab CoatSelectPPE->GownGloves1Don First Pair of GlovesGown->Gloves1RespiratorDon Respirator (if required)Gloves1->RespiratorGogglesDon GogglesRespirator->GogglesFaceShieldDon Face ShieldGoggles->FaceShieldGloves2Don Second Pair of GlovesFaceShield->Gloves2WorkInHoodWork in Fume HoodGloves2->WorkInHoodRemoveGloves2Remove Outer GlovesWorkInHood->RemoveGloves2RemoveFaceShieldRemove Face ShieldRemoveGloves2->RemoveFaceShieldRemoveGownRemove GownRemoveFaceShield->RemoveGownRemoveGogglesRemove GogglesRemoveGown->RemoveGogglesRemoveRespiratorRemove RespiratorRemoveGoggles->RemoveRespiratorRemoveGloves1Remove Inner GlovesRemoveRespirator->RemoveGloves1WashHandsWash Hands ThoroughlyRemoveGloves1->WashHands

Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

Step 1: Preparation

  • Designated Area: All work with 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine must be performed in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit appropriate for solid chemical spills should be available in the laboratory.

Step 2: Weighing and Aliquoting

  • Containment: Weigh the solid compound in a disposable weigh boat or within a containment vessel (e.g., a beaker) inside the fume hood.

  • Avoid Dust Generation: Handle the solid gently to avoid creating dust. Do not use a brush to clean up small spills of the powder; instead, use a damp paper towel with an appropriate solvent to wipe the area.

  • Labeling: All containers with the compound must be clearly labeled with the chemical name, CAS number (33050-36-1), and appropriate hazard pictograms.[1][2]

Step 3: Dissolving and Reactions

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: If the reaction is to be heated or stirred, use a closed or contained system to prevent the release of vapors or aerosols.

Disposal Plan: Managing Waste Safely

Proper waste management is a critical component of the safety protocol.

Waste Segregation and Disposal Workflow:

Disposal_Workflowcluster_waste_generationWaste Generationcluster_waste_collectionWaste Collectioncluster_final_disposalFinal DisposalSolidWasteContaminated Solid Waste(gloves, weigh boats, paper towels)SolidContainerLabeled Hazardous Solid Waste ContainerSolidWaste->SolidContainerLiquidWasteUnused Solutions & Reaction MixturesLiquidContainerLabeled Halogenated Organic Waste ContainerLiquidWaste->LiquidContainerSharpsWasteContaminated Sharps(needles, Pasteur pipettes)SharpsContainerPuncture-Resistant Sharps ContainerSharpsWaste->SharpsContainerEHS_PickupArrange for Pickup by EHSSolidContainer->EHS_PickupLiquidContainer->EHS_PickupSharpsContainer->EHS_Pickup

Caption: A clear workflow for the segregation and disposal of waste generated from handling the compound.

Disposal Procedures:

  • Solid Waste: All disposable items contaminated with 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: All non-disposable glassware and equipment must be decontaminated. A triple rinse with a suitable solvent is recommended. The rinsate should be collected as hazardous liquid waste.

  • EHS Coordination: All waste must be disposed of through your institution's Environmental Health and Safety department. Follow their specific guidelines for waste pickup and disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and alert others. Contact your institution's emergency response team and EHS.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, ensuring a safe and productive research environment.

References

  • Biosynth. 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. URL
  • Chemsrc. CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. URL
  • Apollo Scientific.
  • Fisher Scientific.
  • CymitQuimica.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. URL
  • Guidechem. 3-chloro[1][2][3]triazolo[4,3-b]pyridazine 33050-36-1 wiki. URL
  • Sigma-Aldrich. 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. URL
  • HCT. Personal Protective Equipment is PPE. URL
  • ResearchG
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. URL
  • UC Merced Environmental Health & Safety. Choosing The Correct PPE. URL
  • ChemicalBook. 3-Chloro[1][2][3]triazolo[4,3-a]pyridine. URL
  • Capot Chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.